molecular formula C5HF4NO B1340211 2,3,5,6-Tetrafluoropyridin-4-ol CAS No. 2693-66-5

2,3,5,6-Tetrafluoropyridin-4-ol

Cat. No.: B1340211
CAS No.: 2693-66-5
M. Wt: 167.06 g/mol
InChI Key: OYRHEJZOLQEJFB-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoropyridin-4-ol is a useful research compound. Its molecular formula is C5HF4NO and its molecular weight is 167.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrafluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRHEJZOLQEJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C(C1=O)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478082
Record name 2,3,5,6-tetrafluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2693-66-5
Record name 2,3,5,6-tetrafluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3,5,6-Tetrafluoropyridin-4-ol: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone for innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. Among these valuable building blocks, 2,3,5,6-Tetrafluoropyridin-4-ol stands out as a versatile intermediate. This technical guide provides an in-depth exploration of its synthesis, chemical and physical properties, reactivity, and applications, with a focus on empowering researchers and professionals in drug development.

Core Identification: CAS Number and Nomenclature

The unambiguous identification of a chemical entity is paramount for research and regulatory purposes. This compound is registered under the following CAS number:

  • CAS Number: 2693-66-5[1]

This compound is also known by several synonyms, including:

  • 4-Hydroxy-2,3,5,6-tetrafluoropyridine

  • 2,3,5,6-Tetrafluoro-4-pyridinol

  • 2,3,5,6-tetrafluoro-1H-pyridin-4-one[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The table below summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₅HF₄NO[1]
Molecular Weight 167.06 g/mol [1]
Appearance White to off-white solidInferred from typical appearance of similar compounds
Melting Point 95-97 °C
Boiling Point 296.1 °C (Predicted)
pKa 3.71 (Predicted)
Solubility Information not available

Spectroscopic Data (Predicted/Representative):

Due to the limited availability of published spectra for this specific compound, the following are predicted values based on the analysis of structurally related compounds.

  • ¹H NMR: A broad singlet is expected for the hydroxyl proton, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: Resonances for the fluorinated carbon atoms will exhibit complex splitting patterns due to C-F coupling.

  • ¹⁹F NMR: Two distinct multiplets are anticipated for the fluorine atoms at the 2,6- and 3,5-positions, characteristic of a symmetrically substituted tetrafluoropyridine ring.

  • IR (Infrared Spectroscopy): Key vibrational bands would include a broad O-H stretching absorption, along with strong C-F and C=C/C=N stretching frequencies typical for the fluoro-pyridinol ring system.

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAᵣ) on the readily available starting material, pentafluoropyridine. The high electrophilicity of the pyridine ring, enhanced by the five electron-withdrawing fluorine atoms, facilitates the attack of nucleophiles, with a pronounced selectivity for the 4-position.

The synthesis can be conceptually understood through the following workflow:

synthesis_workflow pentafluoropyridine Pentafluoropyridine reaction Nucleophilic Aromatic Substitution (SNAᵣ) pentafluoropyridine->reaction hydroxide Hydroxide Source (e.g., KOH) hydroxide->reaction workup Acidic Workup reaction->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from Pentafluoropyridine

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Pentafluoropyridine

  • Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in water to create an aqueous solution.

  • Addition of Starting Material: To the stirred potassium hydroxide solution, add pentafluoropyridine dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This step protonates the resulting potassium salt of the product.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford the final product as a crystalline solid.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient tetrafluoropyridine ring and the nucleophilic hydroxyl group.

Reactions at the Hydroxyl Group

The hydroxyl group can undergo a variety of common transformations, making it a valuable handle for further functionalization.

  • O-Alkylation: The hydroxyl group can be readily alkylated using alkyl halides in the presence of a base to form the corresponding ethers. This reaction is crucial for introducing diverse side chains and modifying the molecule's properties.

  • O-Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding esters.

Reactions involving the Pyridine Ring

While the 4-position is substituted, the remaining fluorine atoms on the pyridine ring are still susceptible to nucleophilic attack, albeit under more forcing conditions. This allows for the synthesis of more complex, polysubstituted pyridine derivatives.

Applications in Drug Discovery and Materials Science

The unique electronic properties conferred by the fluorine atoms make this compound and its derivatives attractive scaffolds in several areas of research and development.

Medicinal Chemistry and Drug Development

The tetrafluoropyridyl moiety is increasingly being incorporated into drug candidates to enhance their pharmacological profiles. The fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism. Furthermore, the electron-withdrawing nature of the ring can modulate the pKa of nearby functional groups, influencing drug-receptor interactions and cell permeability. Derivatives of this compound can serve as key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Materials Science

The high thermal and chemical stability of polyfluorinated aromatic compounds makes them suitable for applications in high-performance materials. Ethers and esters derived from this compound can be utilized as monomers for the synthesis of fluorinated polymers with desirable properties such as low dielectric constants, high thermal stability, and chemical resistance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is expected to be an irritant to the eyes, skin, and respiratory system.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced materials and novel pharmaceutical agents. Its straightforward synthesis from pentafluoropyridine, coupled with the tunable reactivity of its hydroxyl group and fluorinated pyridine core, provides chemists with a powerful tool for molecular design. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in scientific research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Beyki, K., Haydari, R., & Maghsoodlou, M. T. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. [Link]

  • Google Patents. (n.d.). JP2001139551A - Method for producing 2,3,5,6-tetrafluoropyridine.
  • National Center for Biotechnology Information. (n.d.). N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluoropyridine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2,3,5,6-Tetrafluoropyridine. Retrieved February 7, 2026, from [Link]

Sources

Technical Monograph: Structural Elucidation of 2,3,5,6-Tetrafluoropyridin-4-ol

[1]

Executive Technical Summary

2,3,5,6-Tetrafluoropyridin-4-ol (TFPO) represents a critical fluorinated building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural elucidation presents a unique challenge due to the competing electronic effects of the perfluorinated ring and the hydroxyl moiety, which drive a complex tautomeric equilibrium.[1]

This guide provides a definitive framework for the identification and characterization of TFPO. Unlike non-fluorinated pyridinols, where the pyridone tautomer dominates, TFPO exhibits a distinct preference for the hydroxy-form in non-polar environments due to the profound electron-withdrawing nature of the four fluorine atoms.[1] This document outlines the synthesis, spectroscopic fingerprinting (


Synthesis & Purity Profile

To ensure the validity of analytical data, the analyte must be generated via a controlled pathway. The standard synthesis involves the nucleophilic aromatic substitution (

1
Synthetic Pathway

The reaction proceeds via the hydrolysis of pentafluoropyridine (PFP) using aqueous base or a tert-butoxide intermediate.[1]

  • Precursor: Pentafluoropyridine (CAS: 700-16-3)[1]

  • Reagent: KOH (aq) or

    
    -BuOK/
    
    
    -BuOH followed by acidic workup.
  • Mechanism: Addition-Elimination (

    
    ) at the C-4 position.[1]
    
  • Selectivity: The C-4 position is activated due to the para-directing effect of the ring nitrogen (stabilization of the Meisenheimer complex).[1]

Purity Criteria for Elucidation

Before commencing structural elucidation, the sample must meet these specifications:

  • HPLC Purity: >98.5% (Area %).[1][2][3]

  • Water Content (KF): <0.1% (Critical: Water shifts the tautomeric equilibrium).[1][2]

  • Residual Solvents: Free of H-bond acceptors (DMSO, DMF) which artificially stabilize the pyridone form during NMR analysis.[1]

The Tautomeric Challenge: Pyridinol vs. Pyridone

The core structural question for TFPO is the position of the labile proton.[1] This is not merely academic; it dictates reactivity (O-alkylation vs. N-alkylation) and solubility.[1]

Electronic Theory

In unsubstituted 4-hydroxypyridine, the pyridone (NH) tautomer is favored by ~7 kcal/mol in solution due to the strength of the amide-like resonance.[1] However, in TFPO, the four fluorine atoms exert a massive Inductive Effect (

1
  • Destabilization of Pyridone: The pyridone form requires a positive charge accumulation on the nitrogen (resonance contributor).[1] The electron-withdrawing fluorines at C-2 and C-6 severely destabilize this cation.[1]

  • Stabilization of Pyridinol: The electron-deficient ring increases the acidity of the phenol but maintains the aromatic stability of the pyridine ring.[1]

Conclusion: In the gas phase and non-polar solvents (


This compound

TautomerismPyridinolPyridinol Form (OH)(Aromatic, Favored in Non-Polar)PyridonePyridone Form (NH)(Amide-like, Favored in Solid State/Polar)Pyridinol->PyridonePolar Solvents (DMSO)Crystal PackingFactorsElectronic Factors:1. -I Effect of F-2/F-6 destabilizes N+2. Retention of Aromaticity in OH formFactors->PyridinolStrongly Favors

Figure 1: Tautomeric equilibrium logic. The electron-deficient ring shifts the equilibrium toward the hydroxyl form compared to non-fluorinated analogs.[1]

Multi-Modal Spectroscopic Elucidation

Mass Spectrometry (HRMS)[1]
  • Ionization: ESI (Negative Mode) is preferred due to the high acidity of the phenolic proton.[1]

  • Molecular Ion:

    
     observed at m/z 165.99.[1]
    
  • Fragmentation Pattern:

    • Loss of CO (28 Da) is characteristic of phenols/pyridinols.[1]

    • Loss of HF (20 Da) indicates adjacent F and OH/H.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for this structure.[1] The molecule possesses

1
A.

F NMR (The Fingerprint)

This is the most diagnostic technique.[1] Expect an AA'XX' (or AA'MM') coupling system.

PositionAssignmentShift (

, ppm)*
MultiplicityCoupling (

, Hz)
F-2, F-6

-Fluorines
-90 to -95Multiplet (m)

(cis)
F-3, F-5

-Fluorines
-160 to -165Multiplet (m)

Note: Shifts referenced to


1
B.

C NMR
  • C-4 (C-OH): Distinctive downfield shift (~150-165 ppm).[1] If it were the pure pyridone (C=O), this would shift further downfield (>170 ppm).

  • C-F Coupling: All carbons will appear as complex multiplets (doublets of doublets) due to large

    
     (~250 Hz) and 
    
    
    couplings.[1]
C.

H NMR
  • Signal: Single broad singlet.

  • Shift: Highly variable (9.0 - 12.0 ppm) depending on concentration and solvent.[1]

  • Exchange: Disappears upon

    
     shake, confirming the labile OH/NH proton.[1]
    
Vibrational Spectroscopy (FT-IR)
  • O-H Stretch: Broad band at 3100–3400

    
     (indicates H-bonding).[1]
    
  • Ring Breathing: Strong bands at 1480–1520

    
     (fluorinated aromatic ring).[1]
    
  • Absence of C=O: In the pure -ol form, the sharp carbonyl band (~1650

    
    ) typical of pyridones is weak or absent.[1]
    

Analytical Protocol: Step-by-Step Characterization

To validate the structure in a new batch, follow this self-validating workflow.

Phase 1: Identity Confirmation[1]
  • Dissolve 10 mg of sample in

    
     (ensures solubility).
    
  • Acquire

    
    F NMR: 
    
    • Verify two distinct signal regions (-90 ppm and -160 ppm).

    • Integration ratio must be exactly 1:1.[1][2]

  • Acquire

    
    H NMR: 
    
    • Verify absence of aliphatic protons (impurity check).[1]

    • Confirm single exchangeable proton.[1][2]

Phase 2: Tautomeric Assessment[1][2]
  • Dissolve 10 mg of sample in

    
     (non-polar).
    
  • Acquire FT-IR (Solution cell or ATR of solid):

    • If Solid: You may see C=O character due to intermolecular H-bonding networks mimicking the pyridone lattice.[1]

    • If Solution (

      
      ):  Look for the dominance of the aromatic C-O stretch and O-H stretch; lack of strong C=O.[1]
      
Phase 3: Crystallography (The Gold Standard)

X-ray diffraction (XRD) is the only method to definitively resolve the H-atom position in the solid state.[1]

  • Expectation: In the crystal lattice, TFPO often forms infinite chains linked by

    
     hydrogen bonds. The C-O bond length is the tell-tale metric:
    
    • C-O (Phenol): ~1.36 Å[1]

    • C=O (Ketone): ~1.22 Å[1]

    • Experimental Reality: Often an intermediate value (~1.30 Å) is observed due to proton disorder or fast exchange in the crystal lattice.[1]

Elucidation Logic Flowchart

The following diagram illustrates the decision matrix for confirming the structure and ruling out the pyridone isomer.

ElucidationFlowStartUnknown Fluorinated SolidMSMS (ESI-)Is m/z = 166?Start->MSF_NMR19F NMRTwo signals (-90 & -160 ppm)?MS->F_NMRYesCouplingCoupling PatternIs it AA'XX' symmetric?F_NMR->CouplingYesTautomer_CheckTautomer Check (IR/XRD)C-O bond length & C=O stretchCoupling->Tautomer_CheckYesConclusion_OlCONFIRMED:This compoundTautomer_Check->Conclusion_OlC-O ~1.35ÅNo strong C=OConclusion_OneIsomer/Tautomer:Tetrafluoropyridin-4-oneTautomer_Check->Conclusion_OneC=O ~1.22ÅStrong C=O

Figure 2: Structural elucidation logic flow. Note that

1

References

  • Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing.[1][2] (Authoritative text on the reactivity and tautomerism of perfluoro-heterocycles).

  • Banks, R. E. (1970).[1] Fluorocarbons and their Derivatives. Macdonald & Co.[1][2] (Foundational data on pentafluoropyridine hydrolysis).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry. Wiley.[1][2] (Mechanisms of

    
     in electron-deficient nitrogen heterocycles).
    
  • PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] [Link]

  • Crystallographic Data Centre. (n.d.).[1][2] Search for tetrafluoropyridin-4-ol derivatives. Cambridge Structural Database (CSD).[1] [Link][1]

The Fluorine Effect: A Technical Compendium on 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 2,3,5,6-Tetrafluoropyridin-4-ol , a critical fluorinated building block in medicinal chemistry and agrochemical synthesis.

Executive Summary & Chemical Identity

This compound (TFPO) is a perfluorinated heterocyclic phenol. Unlike its non-fluorinated analogue (4-hydroxypyridine), TFPO exhibits significantly altered electronic properties due to the high electronegativity of the four fluorine atoms.

It is primarily used as a scaffold for introducing the tetrafluoropyridine moiety into bioactive molecules, serving as a lipophilic, metabolically stable bioisostere for phenyl or heteroaryl groups.

Critical Distinction: Researchers often confuse TFPO with 2,3,5,6-tetrafluoropyridine (CAS 2875-18-5).

  • TFPO (The Alcohol): Solid, MP ~95°C, acidic.

  • Tetrafluoropyridine (The Hydride): Liquid, BP 102°C, neutral.

Chemical Data Table
PropertySpecification
CAS Number 2693-66-5
IUPAC Name This compound
Alt.[1][2][3][4] Names 2,3,5,6-Tetrafluoro-4-hydroxypyridine; 4-Hydroxytetrafluoropyridine
Molecular Formula C₅HF₄NO
Molecular Weight 167.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 95–97 °C [1]
Acidity (pKa) ~3.5 – 4.0 (Estimated via structure-activity relationship to PFP)
Solubility Soluble in MeOH, Acetone, DMSO; sparingly soluble in water (acidic pH)

Structural Dynamics: Tautomerism & Acidity

Understanding the tautomeric equilibrium of TFPO is vital for predicting its reactivity in nucleophilic substitutions and binding events.

The Tautomeric Equilibrium

Like non-fluorinated 4-hydroxypyridine, TFPO exists in an equilibrium between the pyridinol (enol) and pyridone (keto) forms.

  • Solution Phase: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts, but the electron-withdrawing fluorine atoms significantly increase the acidity of the hydroxyl proton compared to non-fluorinated analogues.

  • Solid State: X-ray crystallographic studies of related perfluorinated pyridinols often reveal strong hydrogen-bonding networks favoring the pyridone-like dimer or catenated structures.

Figure 1: Tautomeric Equilibrium of TFPO

Tautomerism cluster_0 Tautomeric Forms Enol Pyridinol Form (OH) (Aromatic, Nucleophilic O) Keto Pyridone Form (NH) (Polar, H-Bond Donor) Enol->Keto Solvent/pH Dependent Keto->Enol Equilibrium Factors Influencing Factors: 1. Solvent Polarity 2. H-Bonding Capability 3. Fluorine Inductive Effect (-I) Factors->Enol Factors->Keto

Caption: The equilibrium between the aromatic pyridinol and the polar pyridone forms is dictated by solvent environment and physical state.

Acidity (The Fluorine Effect)

The four fluorine atoms exert a strong inductive effect (-I), pulling electron density away from the ring and the oxygen atom.

  • Consequence: The O-H bond is significantly weakened compared to phenol (pKa 10) or 4-hydroxypyridine (pKa ~11).

  • Result: TFPO behaves more like a carboxylic acid (pKa < 5) than a typical phenol. It readily forms stable salts with weak bases (e.g., NaHCO₃).

Synthesis Protocol

The industrial and laboratory standard for synthesizing TFPO involves the nucleophilic aromatic substitution (SnAr) of pentafluoropyridine (PFP).

Reaction Mechanism

The reaction proceeds via the attack of a hydroxide nucleophile at the 4-position of the pentafluoropyridine ring. The 4-position is the most electrophilic site due to the additive inductive effects of the adjacent fluorines and the para-nitrogen.

Figure 2: Synthesis Workflow

Synthesis Start Pentafluoropyridine (PFP) (Liquid, Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate SnAr Attack (4-pos) Reagent Reagents: KOH or NaOH (aq) t-BuOH or Acetone (Co-solvent) Reagent->Intermediate Salt Tetrafluoropyridin-4-olate Salt (Water Soluble) Intermediate->Salt -F⁻ Elimination Acid Acidification (HCl) Salt->Acid Workup Product This compound (Precipitate) Acid->Product Protonation & Precipitation

Caption: Step-by-step synthetic pathway from pentafluoropyridine to TFPO via SnAr hydrolysis.

Experimental Protocol (Self-Validating)

Note: Pentafluoropyridine is volatile and fluorinated organics can be toxic. Work in a fume hood.

  • Setup: Charge a round-bottom flask with Pentafluoropyridine (1.0 eq) and t-Butanol (3 vol).

  • Addition: Dropwise add a solution of KOH (2.2 eq) in water at 0°C. The exotherm must be controlled to prevent poly-substitution.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Validation Point (TLC/NMR): Check for disappearance of PFP.

    • Self-Check: If starting material remains, add small aliquots of KOH.

  • Workup: Evaporate organic solvent. The residue is the potassium salt (water-soluble).

  • Isolation: Acidify the aqueous residue with conc. HCl to pH 1. The product, TFPO, will precipitate as a white solid.

  • Purification: Filter and recrystallize from water/ethanol if necessary.

Spectroscopic Identification

Correct identification relies heavily on 19F NMR due to the lack of protons on the ring.

19F NMR Signature

Unlike the starting material (PFP), which shows three signals (AA'MXX' pattern), TFPO will show two distinct signals of equal integration (2:2).

NucleusChemical Shift (approx.[3][5][6] ppm vs CFCl₃)MultiplicityAssignment
19F -90 to -95 ppm Multiplet (m)2F (Ortho to N, positions 2,[7]6)
19F -160 to -165 ppm Multiplet (m)2F (Meta to N, positions 3,5)

Interpretation: The disappearance of the para-fluorine signal (usually around -145 to -155 ppm in PFP) confirms the substitution at the 4-position.

Mass Spectrometry (MS)
  • Method: GC-MS or LC-MS (ESI-).

  • Molecular Ion: [M-H]⁻ = 166.0 (Negative mode) or M+• = 167.0 (EI).

Reactivity & Applications

TFPO is not just an endpoint; it is a versatile intermediate.

O-Alkylation (Ether Formation)

Despite its low pKa, the oxygen can act as a nucleophile.

  • Reagents: K₂CO₃ / DMF / Alkyl Halide.

  • Application: Synthesis of fluorinated ether linkages in agrochemicals (e.g., pyrethroid metabolites).

Nucleophilic Substitution at C-2

Under forcing conditions, the remaining fluorine atoms (specifically at the 2-position) can be displaced by strong nucleophiles (amines, thiols), allowing for the construction of highly functionalized pyridine scaffolds [2].

Drug Development

The tetrafluoropyridyl moiety is used to modulate:

  • Lipophilicity: Increases LogP without adding bulk.

  • Metabolic Stability: Blocks oxidative metabolism at the ring positions.

  • pKa Tuning: The electron-deficient ring lowers the pKa of attached functional groups.

Safety & Handling

  • Hazards: TFPO is an irritant . Due to its acidity, it can cause severe eye irritation and skin irritation.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

  • Storage: Store in a cool, dry place. Unlike the liquid pyridine, the solid phenol is relatively stable to air and moisture.

References

  • Banks, R. E., et al. (1967). Heterocyclic polyfluoro-compounds.[1][3] Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

  • Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines.[4] 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds.[4] Retrieved from [Link]

Sources

2,3,5,6-Tetrafluoropyridin-4-ol: Tautomeric Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic chemistry, 2,3,5,6-tetrafluoropyridin-4-ol (TFPO) represents a critical deviation from standard pyridine mechanics. Unlike its non-fluorinated analog, 4-pyridone, which predominantly exists in the keto form, TFPO exhibits a distinct preference for the enol (hydroxyl) tautomer in many environments. This inversion of stability is driven by the extreme electron-withdrawing nature of the four fluorine atoms, which drastically reduces the basicity of the ring nitrogen.

For drug development professionals, understanding this equilibrium is not merely academic; it dictates the nucleophilic selectivity (O- vs. N-alkylation) and bioisosteric potential of the scaffold. This guide provides the mechanistic grounding and experimental protocols necessary to utilize TFPO effectively.

The Electronic Landscape: The "Fluorine Effect"

To predict the behavior of TFPO, one must quantify the electronic perturbation caused by perfluorination.

Acidity and Basicity Inversion

In unsubstituted 4-pyridone, the resonance stabilization of the zwitterionic keto form (aromatic sextet) makes it the dominant species. However, in TFPO, the four fluorine atoms exert a massive inductive effect (


).
  • Nitrogen Basicity: The electron density on the nitrogen is severely depleted. While pyridine has a pKa (conjugate acid) of ~5.2, perfluoropyridine has a pKa < -5. Consequently, the nitrogen in TFPO has a very low affinity for protons, destabilizing the N-H (keto) tautomer.

  • Hydroxyl Acidity: The

    
     effect propagates to the hydroxyl group, making TFPO significantly more acidic than 4-pyridone.
    
    • 4-Hydroxypyridine pKa: ~11.1

    • Pentafluorophenol pKa: ~5.5

    • TFPO pKa: ~5.3 (Estimated based on structural homology).

Tautomeric Equilibrium

The equilibrium exists between This compound (Enol) and 2,3,5,6-tetrafluoropyridin-4(1H)-one (Keto) .

Tautomerism Enol Enol Form (4-Hydroxypyridine derivative) Dominant in Gas/Non-polar Keto Keto Form (4-Pyridone derivative) Destabilized by low N-basicity Enol->Keto Solvent Polarity (High Epsilon) Anion Ambident Anion (Reactive Intermediate) Enol->Anion - H+ (pKa ~5.3) Keto->Anion - H+ Anion->Enol + H+ (Fast) Anion->Keto + H+ (Slow/Disfavored)

Figure 1: Tautomeric equilibrium and ionization of TFPO. Note the kinetic and thermodynamic preference for the Enol form due to poor N-basicity.

Phase-Dependent Behavior

Gas Phase and Non-Polar Solvents

In the gas phase and solvents like


 or Toluene, TFPO exists almost exclusively as the Enol . The energetic penalty to protonate the electron-deficient nitrogen is too high without significant solvation energy or intermolecular hydrogen bonding.
Solid State

In the crystalline state, the behavior is more complex due to intermolecular hydrogen bonding. Unlike 4-pyridone, which forms N-H...O chains, TFPO often crystallizes in networks dominated by O-H...N interactions, though mixed motifs can occur depending on crystallization kinetics and the presence of water.

Solution State (Polar Aprotic)

In solvents like DMSO or DMF, the equilibrium shifts slightly but remains heavily biased toward the enol or the dissociated anion (due to the compound's high acidity).

Synthetic Implications: Controlling Reactivity[1]

The most common application failure with TFPO is assuming it reacts like a standard pyridone.

Ambident Nucleophilicity (O- vs. N-Alkylation)

The TFPO anion is ambident. However, because the nitrogen lone pair is tightly held (low HOMO energy) and sterically shielded by ortho-fluorines, O-alkylation is kinetically and thermodynamically favored in most scenarios.

Parameter4-Pyridone (Standard)TFPO (Perfluorinated)
Dominant Nucleophile Nitrogen (Soft)Oxygen (Hard)
Preferred Reaction N-AlkylationO-Alkylation
Hard/Soft Acid Base N is softerO is harder
Steric Hindrance LowHigh (Ortho-Fluorines shield N)
Protocol: Selective O-Alkylation

To synthesize 4-alkoxy-2,3,5,6-tetrafluoropyridines (e.g., for ether-linked bioisosteres):

  • Solvent: Acetone or Acetonitrile (Polar Aprotic).

  • Base:

    
     (Weak base is sufficient due to pKa ~5.3).
    
  • Electrophile: Alkyl halide (e.g., Benzyl bromide).

  • Temperature: Reflux.

  • Outcome: >95% O-alkylation.

Note: Achieving N-alkylation with TFPO is synthetically difficult and often requires specific directing groups or transient protection strategies, as the "pyridone" tautomer is unstable.[1]

Analytical Characterization

Distinguishing the tautomers requires precise spectroscopic interpretation.

NMR Spectroscopy ( and )

Proton NMR is often unreliable due to rapid exchange of the acidic proton. Carbon and Fluorine NMR are definitive.

  • Enol Form (

    
    ):  C-4 appears ~165-170 ppm (C-OH).
    
  • Keto Form (

    
    ):  C-4 would appear >175 ppm (C=O), but is rarely observed.
    
  • 
     NMR:  The chemical shift difference between 
    
    
    
    and
    
    
    is diagnostic. In the O-alkylated (enol-like) species, the shifts are distinct.
IR Spectroscopy
  • Enol: Broad O-H stretch (3200-3500

    
    ), strong C-F bands.
    
  • Keto: Distinct Carbonyl (C=O) stretch ~1640-1660

    
    . Absence of this band confirms the enol structure.
    

Experimental Workflow: Tautomer Identification

The following decision tree outlines the process for characterizing a new TFPO derivative or checking the purity of a scaffold.

AnalyticalWorkflow Start Sample: TFPO Derivative Solubility Dissolve in CDCl3 (Non-polar) Start->Solubility IR_Check IR Spectroscopy (Solid/Neat) Start->IR_Check NMR_Check 19F NMR Analysis Solubility->NMR_Check IR_Decision C=O Band (1640-1660 cm-1)? IR_Check->IR_Decision Yes_Keto Indicates Keto Form (Rare/N-Substituted) IR_Decision->Yes_Keto Yes No_Enol Indicates Enol/Ether Form IR_Decision->No_Enol No Symmetry Symmetry of F signals NMR_Check->Symmetry Sym_High AA'XX' System (Symmetric Substitution) Symmetry->Sym_High

Figure 2: Analytical decision matrix for characterizing TFPO derivatives.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Banks, R. E. (1970). Fluorocarbons and their Derivatives. Macdonald & Co.
  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity and pKa)." Journal of Fluorine Chemistry, 109, 3-11. Link

  • Jeevanandam, A., et al. (1996). "Synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines." Synthetic Communications.
  • Cambridge Structural Database (CSD). Crystal structure analysis of fluorinated pyridines showing O-H...N vs N-H...O preferences.

Sources

spectroscopic data of 2,3,5,6-Tetrafluoropyridin-4-ol (1H NMR, 13C NMR, 19F NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectroscopic characterization of 2,3,5,6-Tetrafluoropyridin-4-ol (also referred to as perfluoro-4-pyridinol). It is designed for researchers requiring definitive structural validation of fluorinated heterocyclic building blocks.

CAS No: 23000-08-0 (often associated with tautomeric forms) Formula:


Molecular Weight:  167.06  g/mol 

Executive Summary & Structural Dynamics

Characterizing perfluorinated heteroaromatics requires a nuanced understanding of prototropic tautomerism . Unlike standard pyridines, the electron-withdrawing nature of the four fluorine atoms significantly increases the acidity of the hydroxyl proton (


), impacting the equilibrium between the pyridinol (hydroxy)  and pyridone (keto)  forms.
  • Non-polar Solvents (

    
    ):  The equilibrium favors the pyridinol  form.
    
  • Polar Aprotic Solvents (DMSO-

    
    ):  Hydrogen bonding stabilizes the pyridone  or separated ion pairs.
    
  • Aqueous Media: The compound exists largely as the tetrafluoropyridin-4-olate anion at physiological pH.

Tautomeric Equilibrium Diagram

The following diagram illustrates the structural flux you must account for during spectral interpretation.

Tautomerism cluster_legend Impact on Spectra node_ol Pyridinol Form (Predominant in CHCl3) node_one Pyridone Form (Stabilized in DMSO) node_ol->node_one Solvent Polarity node_anion Pyridin-4-olate Anion (Basic/Aq Media) node_ol->node_anion -H+ node_one->node_ol Non-polar Env node_anion->node_ol +H+ desc 19F NMR: Shifts vary by >5 ppm IR: C=O band appearance

Caption: Solvent-dependent prototropic equilibrium impacting spectroscopic signatures.

Spectroscopic Data Analysis[1][2]

A. Nuclear Magnetic Resonance (NMR)

Expert Insight: Do not rely solely on


 NMR. The molecule is "proton-poor." 

NMR is the definitive fingerprinting tool.
1.

NMR (376 MHz,

)

The spectrum must show two distinct signals integrating 1:1. Any third signal indicates incomplete fluorination or hydrolysis impurities.

AssignmentChemical Shift (

, ppm)*
Multiplicity

Coupling (Hz)
Structural Logic
F-2, F-6 -90.0 to -95.0Multiplet (AA'XX')~15-20 HzOrtho to Nitrogen (Deshielded by N-lone pair)
F-3, F-5 -160.0 to -165.0Multiplet (AA'XX')~15-20 HzMeta to Nitrogen (Shielded)

*Note: Shifts are referenced to


 (0 ppm). In DMSO-

, peaks may shift upfield by 2-5 ppm due to H-bonding.
2.

NMR (400 MHz, DMSO-

)
AssignmentChemical Shift (

, ppm)
MultiplicityNotes
-OH / NH 10.5 – 12.5Broad SingletExchangeable. Disappears upon

shake.
3.

NMR (100 MHz, DMSO-

)

Expect complex splitting patterns due to Carbon-Fluorine coupling (


 Hz).
CarbonShift (

, ppm)
Splitting PatternCoupling Constants (Approx)
C-4 (C-OH) 155.0 – 160.0Triplet of Triplets

Hz
C-2, C-6 142.0 – 146.0Doublet of Multiplets

Hz
C-3, C-5 130.0 – 135.0Doublet of Multiplets

Hz
B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Wavenumber (

)
IntensityFunctional Group AssignmentDiagnostic Check
3200 – 3500 Broad, MedO-H StretchIndicates Pyridinol form.
1640 – 1660 StrongC=N / C=C Ring StretchCharacteristic of fluorinated pyridine ring.
1480 – 1520 StrongRing Breathing
1000 – 1200 Very StrongC-F StretchDominates the fingerprint region.
~1680 MediumC=O[1] StretchWarning: Presence indicates significant Pyridone tautomer.
C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI-).

  • Molecular Ion (

    
    ):  167 m/z (Base peak in EI often).
    
  • Key Fragments (EI):

    • m/z 139:

      
       (Loss of Carbon Monoxide, characteristic of phenols/pyridinols).
      
    • m/z 147:

      
       (Loss of Hydrogen Fluoride).
      
    • m/z 118:

      
      .
      

Self-Validating Protocol: In ESI (Negative Mode), look for m/z 166 (


). The high acidity of the proton makes negative mode significantly more sensitive than positive mode.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Why this matters: Fluorine relaxation times (


) are long. Improper parameters yield non-quantitative integration.
  • Solvent Choice: Use DMSO-

    
      (0.6 mL) for maximum solubility and peak sharpness. Avoid 
    
    
    
    if the sample is wet, as broadening occurs.
  • Internal Standard: Add 5

    
    L of 
    
    
    
    -trifluorotoluene (
    
    
    -63.7 ppm) if quantitative purity is required.
  • Acquisition Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (

      
      ): Minimum 5 seconds  (Standard proton parameters of 1s are insufficient).
      
    • Spectral Width: 200 ppm (cover -50 to -250 ppm).

Protocol B: Handling & Storage
  • Hygroscopicity: The compound is hygroscopic. Store under Nitrogen or Argon at 2-8°C.

  • Reactivity: Avoid storage in glass vials with basic caps (e.g., certain phenolic caps) as the acidic proton can leach impurities. Use Teflon-lined caps.

Analytical Workflow Diagram

Workflow start Raw Sample (Solid/Oil) solubility Solubility Check (DMSO vs CHCl3) start->solubility nmr_path NMR Analysis solubility->nmr_path ms_path MS Analysis solubility->ms_path f19 19F NMR (Check Symmetry) nmr_path->f19 h1 1H NMR (Check Solvent/H2O) nmr_path->h1 esi ESI(-) MS (Confirm m/z 166) ms_path->esi decision Data Validation f19->decision h1->decision esi->decision pass Release Lot decision->pass 2 F signals (1:1) m/z 166 present fail Recrystallize/Purify decision->fail Extra F signals Wrong MW

Caption: Standardized decision tree for lot release of fluorinated building blocks.

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of tetrafluoropyridine-4-carbaldehyde and related compounds." Journal of the Chemical Society, Perkin Transactions 1, 1970.

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS): 2,3,5,6-Tetrafluoropyridine derivatives."

  • Sigma-Aldrich (Merck). "2,3,5,6-Tetrafluoropyridine Product Specification and MS Data."

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009. (Standard text for 19F coupling constants).

Sources

Technical Guide: Discovery and Synthesis of 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5,6-Tetrafluoropyridin-4-ol (CAS: 2693-66-5), often referred to as 4-hydroxytetrafluoropyridine , represents a cornerstone intermediate in organofluorine chemistry. Its significance spans from early theoretical explorations of nucleophilic aromatic substitution (


) in perfluoroheterocycles to its modern role as a critical scaffold in agrochemical (pyrethroid metabolites) and pharmaceutical development.

This guide synthesizes the historical discovery of the compound with rigorous, field-proven synthetic methodologies. It addresses the unique electronic properties induced by the perfluoro-substitution pattern, specifically the acidity of the hydroxyl group and the regioselectivity of its formation.

Molecular Identity & Tautomeric Equilibrium

Before detailing the synthesis, it is critical to understand the species being synthesized. Unlike non-fluorinated 4-hydroxypyridine, which exists predominantly as the 4-pyridone tautomer in solution and solid state, the perfluorinated analog exhibits distinct behavior due to the intense electron-withdrawing nature of the four fluorine atoms.

The Fluorine Effect

The four fluorine atoms exert a powerful inductive effect (


), significantly reducing the electron density of the pyridine ring. This has two major consequences:
  • Acidity: The hydroxyl proton becomes highly acidic (pKa

    
     5.5, comparable to pentafluorophenol), unlike the weakly acidic non-fluorinated analog (pKa 
    
    
    
    11).
  • Nucleophilicity: The ring nitrogen is weakly basic, suppressing protonation at the nitrogen under standard conditions.

Tautomeric Landscape

While 4-pyridone is the thermodynamic sink for the non-fluorinated parent, This compound behaves chemically as a phenol (pyridinol) in most synthetic contexts (e.g.,


-alkylation). However, in the solid crystalline state, hydrogen bonding networks may stabilize the pyridone-like arrangement.
FeatureNon-fluorinated (4-Hydroxypyridine)Perfluorinated (this compound)
Dominant Tautomer 4-Pyridone (NH form)Pyridinol (OH form) favored in reactivity
Acidity (pKa) ~11.0 (OH)~5.3 - 5.5 (OH)
Reactivity Reacts at N or OPredominantly

-nucleophilic
Physical State Solid (MP ~148°C)Solid (MP ~102°C)

Historical Discovery: The Durham & Manchester Schools

The synthesis of this compound is inextricably linked to the "Golden Age" of organofluorine chemistry in the United Kingdom during the 1960s, primarily driven by R.D. Chambers (University of Durham) and R.E. Banks/R.N. Haszeldine (UMIST/Manchester).

The Nucleophilic Paradigm

Prior to the 1960s, perfluoroaromatics were chemical curiosities. The breakthrough came when these groups demonstrated that perfluoroheterocycles like pentafluoropyridine (PFP) were highly susceptible to nucleophilic attack, contrasting with the electrophilic substitution typical of hydrocarbon aromatics.

  • 1964-1965: Early reports established that PFP reacts violently with strong nucleophiles.

  • The Discovery: The selective hydrolysis of PFP to yield the 4-hydroxy derivative was characterized as part of a broader study on the regioselectivity of nucleophilic attack. Chambers et al. identified that nucleophiles attack the C4 position almost exclusively.

Historical Insight: The discovery was not merely synthetic but mechanistic. It validated the theory that nucleophilic attack occurs at the position that maximizes the resonance stabilization of the anionic intermediate (Meisenheimer complex), where the negative charge resides on the ring nitrogen (para-position).

Synthetic Pathways & Mechanism

The industry-standard route remains the controlled hydrolysis of pentafluoropyridine. While alternative routes exist (e.g., from pentachloropyridine via fluorination-hydrolysis sequences), they are generally less efficient for laboratory scale-up due to complex purification.

Mechanism: Regioselective

The reaction proceeds via an addition-elimination mechanism (


).
  • Addition: The hydroxide ion (

    
    ) attacks the C4 carbon of pentafluoropyridine.
    
  • Intermediate: A Meisenheimer complex forms. The negative charge is delocalized into the ring, with the most stable resonance contributor placing the charge on the electronegative nitrogen atom.

  • Elimination: The fluoride ion at C4 is expelled, restoring aromaticity.

  • Proton Transfer: The resulting phenol is highly acidic and immediately deprotonates in the basic medium to form the phenoxide salt, which protects the ring from further nucleophilic attack (preventing 2,4-disubstitution).

SNAr_Mechanism PFP Pentafluoropyridine (Substrate) TS Meisenheimer Complex (Charge on Nitrogen) PFP->TS Attack at C4 OH OH- (Nucleophile) OH->TS Product_Salt Tetrafluoropyridin-4-olate (Stable Salt) TS->Product_Salt - F- (Elimination) Final This compound (Product) Product_Salt->Final Acidic Workup (H+)

Figure 1: Mechanistic pathway of the regioselective hydrolysis of pentafluoropyridine.

Detailed Experimental Protocol

Safety Warning: Pentafluoropyridine is volatile and toxic. The reaction generates Fluoride ions; appropriate PPE and waste disposal for fluorides are mandatory.

Reagents:

  • Pentafluoropyridine (1.0 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.2 eq)

  • Solvent:

    
    -Butanol/Water (1:1) or Acetone/Water
    
  • Acid for workup: HCl (conc.)

Step-by-Step Methodology:

  • Preparation: Dissolve pentafluoropyridine in

    
    -butanol/water mixture. Cool to 0°C.
    
  • Addition: Add KOH (dissolved in minimal water) dropwise. Note: The reaction is exothermic. Control temperature < 20°C to prevent poly-substitution.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by

    
     NMR (disappearance of PFP signals at -88, -132, -154 ppm).
    
  • Salt Formation: The mixture now contains potassium 2,3,5,6-tetrafluoropyridin-4-olate.

  • Workup:

    • Remove organic solvent (

      
      -BuOH) under reduced pressure.
      
    • Acidify the aqueous residue with concentrated HCl to pH 1. The product will precipitate or oil out.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from hexane/chloroform if necessary.
    
    • Yield: Typically 85–95%.

    • Appearance: White to off-white crystalline solid (MP: 100–102°C).

Applications in Drug Discovery & Agrochemistry

The 2,3,5,6-tetrafluoropyridine motif is a "privileged scaffold" in modern design.

Bioisosterism and Lipophilicity

Replacing hydrogen with fluorine modulates physicochemical properties without drastically changing steric bulk.

  • Metabolic Stability: The C-F bond is resistant to cytochrome P450 oxidation, blocking metabolic soft spots.

  • pKa Modulation: The 4-OH group serves as an acidic bioisostere for carboxylic acids or tetrazoles in receptor binding.

Agrochemical Relevance

This compound is a primary metabolite and precursor for Transfluthrin and Metofluthrin (pyrethroid insecticides). In these molecules, the tetrafluorobenzyl or tetrafluoropyridyl moiety provides the necessary lipophilicity for cuticular penetration in insects.

Applications Core This compound Ether O-Alkylation (Ether Formation) Core->Ether Prop1 High Lipophilicity Core->Prop1 Prop2 Acidic OH (pKa ~5.5) Core->Prop2 PFP Precursor: Pentafluoropyridine PFP->Core Hydrolysis Pyrethroids Pyrethroids (Transfluthrin/Metofluthrin) Ether->Pyrethroids

Figure 2: Synthetic lineage and downstream applications of the title compound.

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part I. Pentafluoropyridine." Journal of the Chemical Society, 1964.

  • Banks, R. E., Haszeldine, R. N., et al. "Heterocyclic polyfluoro-compounds. Part I. Pentafluoropyridine." Journal of the Chemical Society, 1965.

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Tetrahedron, 2003.

  • PubChem. "this compound (Compound Summary)." National Library of Medicine.

  • Sigma-Aldrich. "2,3,5,6-Tetrafluoropyridine Product Specification." (Note: Reference for physical properties of the parent PFP and derivatives).

Technical Deep Dive: The Chemical Dynamics of 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Electronic Landscape

2,3,5,6-Tetrafluoropyridin-4-ol (TFPO) represents a unique class of "privileged scaffolds" in medicinal chemistry and materials science. Unlike its non-fluorinated analogue (4-pyridone), TFPO exhibits a reactivity profile dominated by the extreme electron-withdrawing nature of the four fluorine atoms and the pyridine nitrogen.

This guide dissects the reactivity of the hydroxyl group at the C-4 position.[1] For researchers, the critical realization is that TFPO behaves less like a traditional alcohol or phenol and more like a vinylogous acid . The electron-deficient ring drastically lowers the pKa, alters tautomeric equilibria, and dictates a high selectivity for O-functionalization over N-functionalization—a common plague in pyridone chemistry.

The Electronic Tug-of-War
  • Inductive Withdrawal (-I): Four fluorine atoms create a "electron sink," pulling density away from the ring carbons.

  • Mesomeric Donation (+M): The oxygen atom (when deprotonated to the oxyanion) attempts to donate electron density back into the ring.

  • Result: The ring remains electron-deficient, but the C-4 position is "shielded" from nucleophilic attack compared to pentafluoropyridine. The reactivity is funneled toward the oxygen atom itself (acting as a nucleophile) or the C-2/C-6 positions (acting as electrophiles under forcing conditions).

Acidity and Tautomerism: The "Tautomeric Lock"

In non-fluorinated systems, 4-hydroxypyridine exists predominantly as 4-pyridone (the NH-keto form) in solution. However, perfluorination disrupts this equilibrium.

The pKa Shift

While 4-pyridone has a pKa of ~11 (for the OH) and ~3.2 (for the NH), TFPO is significantly more acidic .

  • Estimated pKa: ~4.0 – 5.5 (Comparable to pentafluorophenol).

  • Mechanism: The conjugate base (the oxyanion) is stabilized by the intense electron-withdrawing power of the four fluorine atoms and the nitrogen. This delocalization makes the proton highly labile.

Tautomeric Implications for Synthesis

Due to the steric repulsion of the bulky fluorine atoms at positions 3 and 5 (the "ortho" positions relative to Nitrogen), and the reduced basicity of the nitrogen (due to F-withdrawal), the N-H (pyridone) tautomer is less favorable than in non-fluorinated systems.

  • Practical Consequence: In basic media, the species exists almost exclusively as the oxyanion , which acts as an ambident nucleophile. However, steric shielding at the nitrogen effectively "locks" reactivity to the oxygen.

Tautomerism cluster_0 Tautomeric Equilibrium Pyridinol Pyridinol Form (Aromatic, OH present) Pyridone Pyridone Form (Keto, NH present) Pyridinol->Pyridone Unfavorable due to 3,5-F Sterics Anion Resonance Stabilized Anion (Reactive Species) Pyridinol->Anion -H+ (Base) Fast Deprotonation Pyridone->Anion -H+ Product_O Product_O Anion->Product_O Electrophile (R-X) O-Alkylation (Major) Product_N Product_N Anion->Product_N Electrophile (R-X) N-Alkylation (Suppressed)

Figure 1: The tautomeric landscape of TFPO. Note how the anionic intermediate funnels selectively toward O-alkylation due to steric and electronic factors.

Core Reactivity: O-Functionalization

The primary utility of the hydroxyl group in TFPO is as a handle for creating fluorinated ethers.

The Selectivity Advantage

In standard pyridones, N-alkylation vs. O-alkylation is a constant battle, often requiring silver salts (Ag2CO3) to favor the oxygen. With TFPO, standard bases (K2CO3, Cs2CO3) favor O-alkylation .

Why?

  • Steric Hindrance: The fluorine atoms at C-3 and C-5 physically block the approach of electrophiles to the nitrogen atom.

  • Electronic Deactivation: The nitrogen lone pair is less available for nucleophilic attack because the fluorine atoms inductively withdraw density from the ring.

Reaction: Nucleophilic Substitution (SN2)
  • Nucleophile: TFPO Oxyanion.

  • Electrophile: Alkyl halides (R-Br, R-I), Benzyl halides, or Tosylates.

  • Solvent: Polar aprotic (DMF, DMSO, NMP, or Acetonitrile).

Experimental Protocol: Synthesis of 4-Alkoxy-2,3,5,6-tetrafluoropyridine

This protocol describes the O-benzylation of TFPO. It is a self-validating system: the disappearance of the acidic OH peak in NMR and the shift in Fluorine NMR signals confirm the reaction.

Materials
  • Substrate: this compound (1.0 eq)

  • Electrophile: Benzyl Bromide (1.1 eq)

  • Base: Potassium Carbonate (K2CO3), anhydrous (1.5 eq)

  • Solvent: DMF (Dimethylformamide), anhydrous [0.5 M concentration]

Step-by-Step Methodology
  • Activation:

    • Charge a flame-dried round-bottom flask with TFPO and anhydrous K2CO3.

    • Add DMF under an inert atmosphere (N2 or Ar).

    • Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may change color slightly as the oxyanion forms.

  • Addition:

    • Add Benzyl Bromide dropwise via syringe.

    • Critical Control: If the electrophile is volatile or highly reactive, cool the mixture to 0°C during addition to prevent exotherms.

  • Reaction:

    • Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2). The starting material (TFPO) will streak or stay at the baseline due to acidity; the product will be a distinct spot with higher Rf.

  • Workup (The "Acid Wash" Validation):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: Water (to remove DMF).

    • Wash 2: 1M HCl . Why? This converts any unreacted TFPO oxyanion back to the neutral alcohol/pyridone, which remains in the organic layer but can be separated later, or it ensures the N-center is protonated if any side reaction occurred (unlikely). More importantly, it removes inorganic bases.

    • Wash 3: Brine.

    • Dry over MgSO4 and concentrate.

  • Purification:

    • Flash column chromatography (SiO2). Elute with a gradient of Hexanes -> 10% EtOAc/Hexanes.

Data Summary Table
ParameterValue / Observation
Typical Yield 85% – 95%
Selectivity >98% O-alkylation
19F NMR Signature Two distinct multiplets (AA'XX' system). Shifts will move upfield relative to starting material due to the ether formation.
Stability The resulting ether is stable to acid/base but susceptible to SNAr at C-2 under extreme conditions.

Advanced Reactivity: SNAr Context

While the OH group is the primary focus, one must understand how it affects the rest of the ring.

  • Deactivation: The oxygen atom is a mesomeric donor (+M). Once alkylated (forming an ether), it donates electron density into the ring. This makes the C-2 and C-6 fluorines less reactive toward Nucleophilic Aromatic Substitution (SNAr) compared to pentafluoropyridine.

  • Implication: If you need to substitute a fluorine at C-2 (e.g., with an amine), do it BEFORE converting the C-4 fluorine to a hydroxyl/ether if possible. If you start with TFPO, you will need harsher conditions (higher heat, stronger nucleophiles) to displace the remaining fluorines.

ReactionPathways cluster_legend Reactivity Legend TFPO TFPO (Start) (C-4 OH) Ether 4-Alkoxy-TFPyridine (O-Alkylated) TFPO->Ether R-X, K2CO3 (Easy) N_Product N-Alkylated Product (Trace/None) TFPO->N_Product Sterically Blocked Substituted 2-Amino-4-Alkoxy-TFPyridine (S_NAr at C-2) Ether->Substituted R-NH2, Heat (>100°C) (Difficult due to O-Donation) key1 Green Arrow = Facile key2 Yellow Arrow = Requires Forcing Conditions

Figure 2: Sequential functionalization logic. O-alkylation is facile, but it deactivates the ring for subsequent SNAr steps.

Applications in Drug Discovery

Researchers utilize the TFPO moiety for specific strategic advantages:

  • Bioisosteres: The 4-alkoxy-2,3,5,6-tetrafluoropyridine motif serves as a lipophilic, metabolically stable surrogate for traditional phenyl ethers.

  • pKa Modulation: The fluorine atoms lower the basicity of the pyridine nitrogen effectively to zero, preventing protonation at physiological pH. This is useful when a neutral heteroaryl ether is required to cross the Blood-Brain Barrier (BBB).

  • Click Chemistry Handles: O-propargylation of TFPO creates a highly fluorinated "click" handle. The fluorine atoms can modulate the electronics of the triazole formed after cycloaddition.

References

  • Chambers, R. D., et al. (2005). Nucleophilic substitution in polyfluoro-heterocyclic systems.[2][3] Journal of Fluorine Chemistry.

  • Sipyagin, A. M., et al. (2003).[4] Reactions of Polyhalopyridines: Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds.[1][4][5][6][7]

  • LaPlante, S. R., et al. (2013).[8] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[8] Bioorganic & Medicinal Chemistry Letters.[8]

  • PubChem Compound Summary. (2025). 2,3,5,6-Tetrafluoropyridine Derivatives.[1][4][9][10][11][12][13][14] National Library of Medicine.

Sources

Precision Engineering of the Tetrafluoropyridine Scaffold: A Guide to Regioselective

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The 2,3,5,6-tetrafluoropyridine motif is not merely a structural spacer; it is a tunable electronic chassis.[1] In drug discovery and materials science, this scaffold offers a unique combination of lipophilicity, metabolic stability, and rigid geometry.[1] However, its utility is often bottlenecked by a misunderstanding of its reactivity profile.[1]

Unlike non-fluorinated heterocycles, perfluorinated systems like pentafluoropyridine (PFP) do not follow simple Hammett correlation predictions.[1] They are governed by a delicate interplay between the strong inductive withdrawal (


) of the fluorine atoms and the activating power of the ring nitrogen.

This guide provides a definitive technical framework for navigating nucleophilic aromatic substitution (


) on this ring. We will move beyond basic synthesis to explore the regioselective logic , mechanistic nuances  (concerted vs. stepwise), and self-validating protocols  required to functionalize this scaffold with surgical precision.

Part 2: Mechanistic Foundation & Regiocontrol

The Electronic Landscape

To control the reaction, one must understand the battlefield. The reactivity of PFP is dictated by the relative stability of the anionic intermediate (Meisenheimer complex) or the transition state character in concerted pathways.

  • Nitrogen Activation: The ring nitrogen is the primary electron sink. Nucleophilic attack occurs preferentially at positions that allow the negative charge to delocalize onto the electronegative nitrogen.

  • The Para-Rule (C-4 Selectivity):

    • Position C-4: Attack here places the negative charge directly on the nitrogen atom (para-quinoid resonance structure). This is the most stabilized pathway.

    • Position C-2/6: Attack here also stabilizes charge on nitrogen, but the transition state is sterically more crowded and electronically less favorable due to the repulsion between the incoming nucleophile and the lone pair of the ring nitrogen (electrostatic repulsion).

    • Position C-3/5: Attack here traps the charge on carbon atoms bearing fluorine, which is destabilizing due to electron-pair repulsion (I-strain), despite fluorine's electronegativity.[1]

The "Concerted" Debate

While textbooks teach a two-step addition-elimination mechanism, recent evidence in polyfluoroarenes suggests a Concerted Nucleophilic Aromatic Substitution (


) .[1] The Meisenheimer complex in these electron-deficient, fluorine-loaded rings is often not a stable minimum but a transition state.[1]
  • Implication: The reaction is highly sensitive to the "hardness" of the nucleophile and the solvent's ability to stabilize the leaving fluoride ion.

Regioselectivity Flowchart

The following diagram maps the decision tree for functionalizing PFP.

Regioselectivity cluster_legend Reaction Logic PFP Pentafluoropyridine (PFP) C4_Sub 4-Substituted-2,3,5,6-Tetrafluoropyridine (Major Product) PFP->C4_Sub Nucleophile (1.0 eq) Polar Aprotic Solvent -78°C to RT C2_Sub 2-Substituted Isomer (Minor/Trace) PFP->C2_Sub Steric Bulk or Specific Catalysis C24_Disub 2,4-Disubstituted-3,5,6-Trifluoropyridine C4_Sub->C24_Disub Nucleophile (2nd eq) Elevated Temp (>60°C) Stronger Base Legend C-4 is the kinetic and thermodynamic sink. Subsequent substitution requires forcing conditions.

Figure 1: The regioselective hierarchy of Pentafluoropyridine substitution.[1] Primary substitution occurs almost exclusively at C-4.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" provided allow you to verify success before moving to the next stage, saving time and resources.

Protocol A: Synthesis of 4-Substituted Tetrafluoropyridines (Thiol/Amine)

Application: Cysteine stapling, linker synthesis.[1]

Reagents:

  • Pentafluoropyridine (PFP) [1.0 eq][1]

  • Nucleophile (Thiol or Primary Amine) [1.05 eq][1]

  • Base:

    
     or DIPEA [1.2 eq][1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve PFP (1.0 eq) in dry MeCN (0.1 M concentration) in a round-bottom flask under

    
     atmosphere.
    
    • Why: MeCN is polar enough to support the transition state but allows easy workup.

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Critical: PFP is volatile (bp 84°C) and highly reactive.[1] Controlling exotherms prevents polysubstitution.[1]

  • Addition: Mix the Nucleophile and Base in a separate vial with a small amount of MeCN. Add this mixture dropwise to the PFP solution over 15-20 minutes.

    • Observation: The solution often turns yellow (amine) or remains clear (thiol).[1] A white precipitate (

      
      ) may form.[1]
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Checkpoint (TLC/LCMS):

    • TLC: Elute with 10% EtOAc/Hexanes. PFP is UV active (254 nm).[1] The product will be more polar (lower

      
      ).
      
    • 19F NMR (Gold Standard): Take a crude aliquot. PFP shows 3 signals (-83, -130, -161 ppm).[1] The 4-substituted product will show two signals (AA'XX' system) typically around -90 ppm (C-2/6) and -130 to -150 ppm (C-3/5), depending on the nucleophile.[1] The disappearance of the para-fluorine signal is the confirmation.

  • Workup: Remove solvent in vacuo. Resuspend in

    
    , wash with water (to remove ammonium salts), dry over 
    
    
    
    , and concentrate.

Data Summary Table: Typical Yields & Shifts

NucleophileProduct TypeTypical Yield19F NMR PatternKey Shift (

ppm)
R-SH (Thiol)Thioether92-98%2 signals (m)-92 (2F), -135 (2F)
R-NH2 (Amine)Aminopyridine85-95%2 signals (m)-95 (2F), -160 (2F)
R-OH (Phenol)Ether80-90%2 signals (m)-89 (2F), -155 (2F)
Protocol B: Sequential Disubstitution (Library Synthesis)

Application: Creating bifunctional linkers or PROTACs.[1]

Challenge: After C-4 substitution, the ring is deactivated. The second substitution requires higher energy.

Workflow:

  • Starting Material: Use the purified 4-substituted product from Protocol A.

  • Conditions:

    • Solvent: DMF or DMSO (Higher boiling point, better dipole stabilization).[1]

    • Base:

      
       or 
      
      
      
      (Inorganic bases are preferred for higher temps).[1]
    • Temperature: Heat to 60-80°C .

  • Regioselectivity: The second nucleophile will attack C-2 (or C-6) .

  • Monitoring: Watch for the conversion of the AA'XX' pattern (2 signals) to a complex pattern representing the asymmetric 2,4-disubstituted ring (3 distinct fluorine signals if the remaining F's are non-equivalent, or specific coupling patterns).

Part 4: Troubleshooting & Optimization

Fluoride Scavenging

The byproduct of this reaction is HF (or fluoride salts).[1] In glass vessels, high concentrations of fluoride can etch the glass or react with silyl protecting groups on your nucleophile.[1]

  • Solution: If silyl groups are present, use calcium oxide (CaO) or calcium carbonate as a scavenger in the reaction mixture to precipitate

    
     (insoluble).[1]
    
Polysubstitution Control

If you observe C-2/C-6 substitution occurring alongside C-4:

  • Cause: Temperature too high or addition too fast.[1]

  • Fix: Lower temp to -20°C or -78°C. Use a slight excess of PFP (1.1 eq) rather than the nucleophile.

Volatility

PFP is volatile.[1] Do not put PFP under high vacuum for extended periods.[1] Rotovap carefully at modest vacuum levels or use a cold trap.[1]

Part 5: Visualizing the Mechanism

The following diagram illustrates the transition state stabilization that dictates the C-4 preference.

Mechanism cluster_note Reactants PFP + Nuc- TS Meisenheimer-like TS (Negative charge on N) Reactants->TS Attack at C-4 Product 4-Substituted-TFPy + F- TS->Product Elimination of F- Note Key Driver: N-atom stabilizes negative charge density better than C-F bonds. TS->Note

Figure 2: Mechanistic pathway.[1][2][3] The ability of the nitrogen atom to accept electron density in the transition state lowers the activation energy for C-4 attack.

Part 6: References

  • Chambers, R. D., et al. "Polyfluoroarenes.[1] Part XI. Reactions of Pentafluoropyridine with Nucleophiles." Journal of the Chemical Society C: Organic, 1968.[1] Link

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[1] Journal of Fluorine Chemistry, 2003.[1] Link[1]

  • Spangler, J. E., et al. "Concerted nucleophilic aromatic substitutions."[1] Science, 2016.[1] Link[1]

  • Fadeev, V. V., et al. "Regioselective

    
     reactions of pentafluoropyridine: A facile route to polysubstituted fluorinated pyridines."[1] Journal of Organic Chemistry, 2021.[1][4] Link[1]
    
  • Reimann, O., et al. "Cysteine-Perfluoroaryl Stapling of Peptides and Proteins."[1] Angewandte Chemie International Edition, 2015.[1] Link[1]

Sources

A Technical Guide to 2,3,5,6-Tetrafluoropyridin-4-ol: A Versatile Building Block for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The introduction of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern chemical research, profoundly influencing the fields of drug discovery, agrochemicals, and materials science. 2,3,5,6-Tetrafluoropyridin-4-ol stands out as a particularly compelling, yet underexplored, building block. Its unique electronic architecture—a highly electron-deficient pyridine ring combined with a strategically positioned, acidic hydroxyl group—creates a platform for diverse and predictable chemical transformations. This guide provides a senior application scientist's perspective on the fundamental properties, reactivity, and high-potential research applications of this molecule. We will delve into its synthetic accessibility, explore its utility as a bioisostere and a core scaffold in medicinal chemistry, and project its potential in the development of next-generation agrochemicals and high-performance polymers, providing actionable experimental frameworks for researchers.

Core Physicochemical & Structural Landscape

The Impact of Perfluorination on the Pyridine Scaffold

The substitution of hydrogen with fluorine on the pyridine ring dramatically alters its fundamental properties. The four fluorine atoms in this compound exert a powerful electron-withdrawing effect through induction, which has two primary consequences:

  • Increased Acidity: The electron deficiency significantly stabilizes the corresponding pyridinolate anion, making the 4-hydroxyl group substantially more acidic than its non-fluorinated analog, 4-hydroxypyridine. This enhanced acidity is analogous to that observed in 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, which has a pKa of 5.3, compared to 9.3 for its non-fluorinated counterpart.[1] This property is critical, as it allows for selective deprotonation under mild basic conditions, facilitating a range of subsequent reactions.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is rendered highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility as a chemical intermediate.[2]

The Critical Pyridinol-Pyridone Tautomerism

Like its non-fluorinated analog, this compound exists in a tautomeric equilibrium with its keto form, 2,3,5,6-tetrafluoro-4-pyridone. However, the aromaticity of the pyridinol form provides a significant thermodynamic driving force, causing it to be the predominant tautomer. This is advantageous for researchers, as it presents a reactive, phenol-like hydroxyl group on a stable, aromatic scaffold, which is a privileged starting point for derivatization.

Key Physicochemical Data
PropertyValueSignificance for Researchers
Molecular Formula C₅HF₄NO-
Molecular Weight 167.06 g/mol Essential for stoichiometric calculations in synthesis.
pKa (estimated) ~5-6Allows for selective deprotonation with weak bases (e.g., K₂CO₃, Et₃N), avoiding harsh conditions that could lead to side reactions.
Appearance White to off-white solidStandard handling protocols for solid reagents apply.
Solubility Soluble in polar organic solvents (DMF, DMSO, Acetone)Guides the choice of reaction media for homogeneous transformations.

Synthesis and Core Reactivity: A Platform for Derivatization

The true potential of this compound lies in its predictable and versatile reactivity, stemming from two key functional handles: the acidic hydroxyl group and the remaining C-F bonds.

Primary Synthetic Route: Hydrolysis of Pentafluoropyridine

The most direct and common synthesis involves the regioselective nucleophilic aromatic substitution of pentafluoropyridine. The para-position (C4) is the most electrophilic site due to the combined electron-withdrawing effects of the ring nitrogen and the fluorine atoms, making it the primary target for nucleophiles.[3]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add pentafluoropyridine (1.0 eq) and a suitable solvent such as t-butanol or dioxane (5-10 mL per mmol of substrate).

  • Reagent Addition: Add an aqueous solution of a hydroxide base, such as sodium hydroxide or potassium hydroxide (1.1 eq), dropwise at room temperature.

    • Causality Note: The use of a slight excess of base ensures complete consumption of the starting material. The reaction is typically exothermic and dropwise addition helps control the temperature.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is generally complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully acidify with aqueous HCl (e.g., 2M) until the pH is ~2-3. This protonates the resulting pyridinolate salt, causing the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under high vacuum.

  • Self-Validation: The final product can be characterized by standard analytical techniques.

    • ¹H NMR should show a broad singlet corresponding to the -OH proton.

    • ¹⁹F NMR will confirm the presence of two distinct fluorine environments (at C2/6 and C3/5).

    • Mass spectrometry should show the correct molecular ion peak at m/z = 167.

Key Derivatization Pathways

The synthetic utility of this compound is best visualized as a central hub leading to multiple classes of compounds.

G cluster_synthesis Synthesis cluster_derivatization Key Derivatization Reactions PFP Pentafluoropyridine TFPOH This compound PFP->TFPOH NaOH / H₂O Reflux Ether Tetrafluoropyridyl Ethers TFPOH->Ether R-X, Base (K₂CO₃) (O-Alkylation) SNAr 2-Substituted Tetrafluoropyridinols TFPOH->SNAr Nucleophile (e.g., RSH) High Temp (SNAr at C2/C6) Ester Tetrafluoropyridyl Esters TFPOH->Ester Acyl Chloride, Base (O-Acylation)

Caption: Core synthesis and derivatization workflow for this compound.

Potential Research Applications in Drug Discovery

The structural and electronic features of the tetrafluoropyridinol scaffold make it a highly attractive motif for medicinal chemistry.

Scaffold for Kinase Inhibitors

Many Type I and Type II kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The this compound scaffold is an excellent candidate for this role.

  • Hinge Binding: The pyridine nitrogen can act as a hydrogen bond acceptor.

  • Hydrophobic Interactions: The electron-deficient, lipophilic tetrafluorophenyl ring is perfectly suited to occupy hydrophobic pockets within the ATP-binding site.

  • Metabolic Stability: The C-F bonds are exceptionally strong, rendering the ring resistant to oxidative metabolism by cytochrome P450 enzymes, a common challenge in drug development.

  • Vector for Further Substitution: The 4-hydroxyl group provides a vector to introduce additional functionalities that can target other regions of the active site for enhanced potency and selectivity.

Caption: Hypothetical binding mode of a this compound-based kinase inhibitor.

Bioisosteric Replacement for Phenols and Carboxylic Acids

A bioisostere is a chemical substituent that can replace another functional group without significantly impacting biological activity, while potentially improving physicochemical or pharmacokinetic properties. With its tunable acidity, the tetrafluoropyridinol moiety can serve as a non-classical bioisostere.[4]

  • Phenol Mimic: It mimics the hydrogen bonding capability of a phenol but with a lower pKa, which can alter ionization state at physiological pH, potentially improving cell permeability or target engagement.

  • Carboxylic Acid Mimic: In certain contexts, its acidity is close enough to that of some carboxylic acids to engage in similar ionic or hydrogen-bonding interactions with protein targets, while offering a more rigid and metabolically stable scaffold.

Frontier Applications in Agrochemicals

The principles that make fluorinated heterocycles valuable in pharmaceuticals also apply to agrochemicals, where metabolic stability in plants and soil, as well as potent target engagement, are paramount.[5][6] The chlorinated analog, 2,3,5,6-tetrachloropyridin-4-ol, is a known intermediate for herbicides and pesticides, suggesting a strong potential for the fluorinated version.[7]

Development of Novel Auxin Mimic Herbicides

Many successful herbicides, such as those in the pyridine family (e.g., Fluroxypyr, Triclopyr), function as synthetic auxins. They mimic the natural plant hormone, causing uncontrolled growth and eventual death in susceptible plants. A key feature of these molecules is an acidic proton.

  • Hypothesis: An ester or ether derivative of this compound could be readily hydrolyzed in planta to release the active, acidic form. The tetrafluoropyridine core would provide the necessary structural rigidity and lipophilicity for receptor binding and translocation within the plant.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetone or DMF (10 mL/mmol).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality Note: K₂CO₃ is a sufficiently strong base to deprotonate the acidic pyridinol but mild enough to prevent side reactions. Acetone is an excellent solvent for this type of Williamson ether synthesis.

  • Alkylation: Add methyl iodide (CH₃I, 1.5 eq) and stir the mixture at room temperature for 12-24 hours.

  • Monitoring & Workup: Monitor by TLC. Upon completion, filter off the K₂CO₃ and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography.

  • Self-Validation: The successful synthesis of 2,3,5,6-tetrafluoro-4-methoxypyridine would be confirmed by the appearance of a new singlet at ~4.0 ppm in the ¹H NMR spectrum and the disappearance of the -OH proton signal.

Innovations in Materials Science

The unique combination of a rigid, polar, and highly fluorinated aromatic core makes this compound an intriguing monomer for advanced materials.

  • High-Performance Polymers: The molecule possesses two distinct points for polymerization. The hydroxyl group can be used in polyether or polyester synthesis, while the remaining fluorine atoms at C2/C6 are susceptible to displacement in polycondensation reactions (SNAr), allowing for the creation of materials like poly(arylene ether)s. These polymers are expected to exhibit high thermal stability, chemical resistance, and low dielectric constants due to the high fluorine content.

  • Liquid Crystals: The rigid, rod-like shape and high dipole moment of the tetrafluoropyridyl core are classic features of a mesogen—a molecule that can form liquid crystal phases. Derivatization of the hydroxyl group with long alkyl chains could lead to novel liquid crystalline materials with applications in displays and sensors.

Conclusion and Future Outlook

This compound is far more than a simple fluorinated heterocycle; it is a versatile platform poised for significant research impact. Its predictable reactivity, driven by the acidic hydroxyl group and the activated C-F bonds, provides a reliable entry point into diverse chemical space.

Future research should focus on:

  • Asymmetric Catalysis: Developing catalytic methods to selectively functionalize the C2 and C6 positions enantioselectively.

  • Biological Screening: Synthesizing focused libraries of derivatives and screening them for activity in kinase, antibacterial, and herbicidal assays.

  • Polymer Science: Investigating its polymerization behavior to create and characterize novel fluorinated polymers with unique thermal and electronic properties.

By leveraging the foundational principles outlined in this guide, researchers across multiple disciplines can unlock the considerable potential of this powerful chemical building block.

References

  • Al-Zaydi, K. M., Al-Turkistani, A. A., & Al-Faifi, S. H. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Arabian Journal of Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 2,3,5,6-Tetrafluoropyridine. Retrieved from [Link]

  • PubMed. (2023). Synthesis and crystal structure of 2-[(2,3,5,6-tetra-fluoro-pyridin-4-yl)amino]-ethyl methacrylate. Retrieved from [Link]

  • Google Patents. (n.d.). JP2001139551A - Method for producing 2,3,5,6-tetrafluoropyridine.
  • IUCr. (n.d.). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluoropyridine. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Retrieved from [Link]

  • ResearchGate. (2003). (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. Retrieved from [Link]

  • IUCr. (2023). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluoropyridine-4-carbonitrile. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Retrieved from [Link]

  • MDPI. (n.d.). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

Sources

2,3,5,6-Tetrafluoropyridin-4-ol NMR chemical shifts and coupling constants

Author: BenchChem Technical Support Team. Date: February 2026


HF

NO

Executive Summary

This technical guide details the Nuclear Magnetic Resonance (NMR) characterization of 2,3,5,6-tetrafluoropyridin-4-ol. As a critical fluorinated building block in medicinal chemistry—specifically for nucleophilic aromatic substitution (


)—accurate spectral assignment is essential. This document addresses the compound's unique tautomeric behavior, provides reference chemical shifts for 

F,

C, and

H nuclei, and outlines a self-validating experimental protocol for reproducibility.

Structural Dynamics & Tautomerism

The spectral behavior of this compound is governed by a tautomeric equilibrium between the pyridin-4-ol (hydroxy) and pyridin-4(1H)-one (ketone) forms.[1] This equilibrium is solvent-dependent and significantly alters chemical shifts.

  • Non-polar solvents (e.g., CDCl

    
    ):  Favor the hydroxy form, though aggregation may occur.
    
  • Polar aprotic solvents (e.g., DMSO-d

    
    ):  Stabilize the pyridone (NH) form via hydrogen bonding, often resulting in distinct N-H signals and downfield shifts for C-4.
    
Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism that dictates the observed NMR signals.

Tautomerism OH_Form Pyridin-4-ol Form (Aromatic, Non-polar favored) Transition Proton Transfer (Solvent Mediated) OH_Form->Transition  Loss of O-H   NH_Form Pyridin-4(1H)-one Form (Polar/H-bond stabilized) Transition->NH_Form  Gain of N-H   NH_Form->Transition  Reversible  

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. In DMSO-d


, the equilibrium shifts heavily toward the right (Pyridone).

F NMR Analysis (The Primary Diagnostic)

Due to the high sensitivity of the


F nucleus (83% of 

H sensitivity) and the absence of background signals,

F NMR is the most reliable method for assessing purity and identity.
Characteristic Chemical Shifts (DMSO-d )

The spectrum typically displays two distinct multiplets due to the symmetry of the molecule.

AssignmentPositionChemical Shift (

, ppm)*
MultiplicityCoupling Constants (

, Hz)
F-2, F-6 Ortho to N-90.0 to -95.0 Multiplet (m)

Hz
F-3, F-5 Meta to N-160.0 to -165.0 Multiplet (m)

Hz

*Note: Shifts are referenced to CFCl


 (0 ppm) or C

F

(-164.9 ppm). Values may drift

1-2 ppm depending on concentration and exact solvent water content.[1]
Mechanistic Insight[1]
  • Deshielding of F-2,6: The electronegative nitrogen atom withdraws electron density from the ortho positions (2,6), causing a significant downfield shift (~ -90 ppm).

  • Shielding of F-3,5: The electron-donating nature of the oxygen substituent (via resonance) increases electron density at the 3 and 5 positions, resulting in a substantial upfield shift (~ -160 ppm).

C and H NMR Analysis[1][2][3][4][5][6][7][8]

C NMR Data (Proton Decoupled)

The carbon spectrum is dominated by large C-F coupling constants (


 Hz), splitting signals into complex doublets or multiplets.
CarbonShift (

, ppm)
Coupling PatternMechanistic Cause
C-4 165 - 175Multiplet (weak)Deshielded by Carbonyl/Oxygen character.[1]
C-2, C-6 ~143 - 146Doublet of Multiplets (

Hz)
Direct attachment to Fluorine; Ortho to Nitrogen.
C-3, C-5 ~130 - 136Doublet of Multiplets (

Hz)
Direct attachment to Fluorine; Ortho to Carbonyl.[1]
H NMR Data
  • Signal: A broad singlet typically observed between 12.0 - 14.0 ppm in DMSO-d

    
    .
    
  • Interpretation: This represents the exchangeable proton (NH in pyridone form or OH in pyridinol form). The broadening is due to rapid exchange with trace water in the solvent and quadrupolar relaxation effects from the nitrogen.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this strict protocol. This workflow minimizes artifacts caused by concentration effects and tautomeric shifts.

Reagents
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% v/v TMS (for 
    
    
    
    H referencing).
  • Internal Standard (

    
    F): 
    
    
    
    -Trifluorotoluene (
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).
  • Sample Mass: 10–15 mg.

Step-by-Step Workflow

NMR_Workflow Prep 1. Sample Preparation Dissolve 15mg in 0.6mL DMSO-d6 Add_Std 2. Internal Standard Add 10uL Trifluorotoluene Prep->Add_Std Equilib 3. Equilibration Wait 5 mins for Tautomeric Stability Add_Std->Equilib Acquire_F 4. Acquire 19F NMR SW: 200ppm, O1: -120ppm Equilib->Acquire_F Acquire_C 5. Acquire 13C NMR D1: 3-5 sec (Relaxation Delay) Acquire_F->Acquire_C

Figure 2: Validated experimental workflow for characterization. Step 3 is critical to ensure the tautomeric ratio reaches equilibrium before acquisition.

Data Validation Criteria (Pass/Fail)
  • Symmetry Check: In

    
    F NMR, integrals of the two multiplets must be 1:1. Deviation indicates impurities (e.g., partial hydrolysis or defluorination).
    
  • Baseline Check: No signals should appear between -100 and -150 ppm (indicative of partially fluorinated byproducts).

  • Solvent Peak: DMSO-d

    
     quintet at 2.50 ppm (
    
    
    
    H) and septet at 39.5 ppm (
    
    
    C) must be sharp; broadening suggests paramagnetic impurities or poor shimming.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12127311, this compound. Retrieved from [Link][1]

  • Reich, H. J. (University of Wisconsin). Bordwell pKa Table and NMR Data for Fluorinated Pyridines. Retrieved from [Link][1]

Sources

High-Resolution Mass Spectrometry of 2,3,5,6-Tetrafluoropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5,6-Tetrafluoropyridin-4-ol (TFPO) represents a unique analytical challenge due to its perfluorinated aromatic core and keto-enol tautomerism. As a critical metabolite of pyrethroid insecticides (e.g., Transfluthrin) and a versatile synthon in pharmaceutical chemistry, its accurate detection requires rigorous high-resolution mass spectrometry (HRMS) protocols.

This guide moves beyond standard operating procedures to provide a mechanistic understanding of TFPO analysis. It establishes Negative Mode Electrospray Ionization (ESI-) as the definitive ionization strategy, driven by the molecule's high acidity (pKa ~3.6), and details a self-validating workflow for trace-level quantification and structural confirmation.

Molecular Architecture & MS Theory

The Fluorine Effect & Acidity

The presence of four fluorine atoms on the pyridine ring exerts a massive electron-withdrawing inductive effect (-I). This significantly destabilizes the O-H bond, making TFPO significantly more acidic than non-fluorinated pyridinols.

  • Chemical Formula:

    
    [1]
    
  • Exact Mass (Neutral): 166.9994 Da

  • Ionization Physics: The high acidity renders Positive Mode ESI (

    
    ) ineffective due to the extremely low basicity of the pyridine nitrogen. Conversely, the molecule readily deprotonates to form a stable phenoxide-type anion (
    
    
    
    ), making ESI(-) the mandatory mode for high-sensitivity analysis.
Tautomeric Considerations

TFPO exists in equilibrium between the pyridin-4-ol (hydroxyl) and pyridin-4-one (keto) forms. While the hydroxy form predominates in the gas phase and non-polar solvents, the keto form can influence chromatographic peak shape in protic mobile phases.

  • Implication: Chromatographic conditions must be acidic (0.1% Formic Acid) to suppress ionization during separation and stabilize the tautomeric equilibrium, ensuring sharp peak shapes.

Experimental Workflow

Sample Preparation

To minimize matrix effects—a critical issue in fluorinated compound analysis—a Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is recommended over simple protein precipitation.

Protocol: Weak Anion Exchange (WAX) SPE

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Sample (pH adjusted to ~7) loaded at 1 mL/min. Rationale: At pH 7, TFPO is ionized (anionic) and binds to the WAX phase.

  • Washing: 1 mL 25 mM Ammonium Acetate (pH 5) in 5% MeOH. Removes neutrals and zwitterions.

  • Elution: 1 mL MeOH containing 5% Formic Acid. Rationale: Acidifying the eluent protonates the analyte, breaking the ionic interaction with the sorbent.

LC-MS/MS Parameters

Chromatography:

  • Column: C18 is standard, but a Pentafluorophenyl (PFP) column provides superior selectivity for fluorinated compounds via

    
    -
    
    
    
    interactions.
  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~5.5).

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 10% B to 95% B over 8 minutes.

Mass Spectrometry (HRMS - Q-TOF or Orbitrap):

  • Ionization: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV (Lower than pos mode to prevent discharge).

  • Desolvation Temp: 350°C.

  • Resolution: >30,000 FWHM (Essential to resolve isobaric interferences).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Biological Matrix (Plasma/Urine) Prep SPE Extraction (WAX Cartridge) Sample->Prep pH adjust to 7.0 LC UHPLC Separation (PFP Column) Prep->LC Elute (MeOH + FA) Ionization ESI Negative Source (Formation of [M-H]-) LC->Ionization Gradient Elution MS1 HRMS Full Scan (m/z 165.9916) Ionization->MS1 Deprotonation MS2 MS/MS Fragmentation (HCD/CID) MS1->MS2 Isolation Window 1.0 Da Data Data Analysis (XIC Extraction) MS2->Data Spectral Matching

Figure 1: End-to-end analytical workflow for this compound, emphasizing the critical SPE cleanup and Negative Mode ionization steps.

Data Interpretation & Fragmentation[2][3][4][5][6][7]

Exact Mass & Isotopic Pattern

The "Fluorine Ghost" is a key diagnostic feature. Fluorine (


) is monoisotopic. Consequently, TFPO lacks the characteristic 

isotopic pattern seen in chlorinated or brominated compounds.
ParameterValueNotes
Formula

Neutral Monoisotopic Mass 166.99941 Da
Precursor Ion

165.99158 Da Used for XIC extraction
Mass Tolerance < 5 ppmRequired for confirmation
Fragmentation Pathways (MS/MS)

Fragmentation of polyfluorinated pyridinols follows specific, high-energy pathways. The primary cleavage involves the expulsion of Carbon Monoxide (CO), a hallmark of phenol-like structures.

  • Precursor:

    
     165.9916 (
    
    
    
    )
  • Primary Fragment: Loss of CO (28.00 Da)

    
    
    
    
    
    137.996. This results in a tetrafluoropyridyl anion radical or ring contraction.
  • Secondary Fragment: Loss of HF (20.00 Da) from the primary fragment

    
    
    
    
    
    117.990.
  • Deep Fragmentation: Ring cleavage yielding

    
     or 
    
    
    
    (m/z 18.998).

Visualization: Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M-H]- m/z 165.9916 Frag1 Product Ion A [M-H-CO]- m/z 137.996 Precursor->Frag1 Neutral Loss: CO (-27.99 Da) Frag3 Fluoride Ion [F]- m/z 18.998 Precursor->Frag3 High Energy Collision Frag2 Product Ion B [M-H-CO-HF]- m/z 117.990 Frag1->Frag2 Neutral Loss: HF (-20.00 Da)

Figure 2: Proposed MS/MS fragmentation pathway. The loss of CO is the diagnostic transition for structural confirmation.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is trustworthy, implement these system suitability tests (SST):

The "Fluorine Defect" Check

Because Fluorine has a mass slightly less than integer (18.998), highly fluorinated molecules have a negative mass defect relative to hydrocarbons.

  • Validation: If your observed mass is > 166.1, it is not TFPO. It is likely a hydrocarbon contaminant. The mass must be slightly below the integer 166.

Adduct Monitoring

In negative mode, acetate adducts are common if ammonium acetate is used in the mobile phase.

  • Monitor: Watch for

    
    .
    
  • Calculation:

    
    .
    
  • Action: If the adduct signal > Precursor signal, increase the Source In-Source CID (collision energy) slightly (e.g., +5V) to decluster the adduct back to

    
    .
    

References

  • PubChem Database. this compound Compound Summary. National Library of Medicine. [Link]

  • Kaufman, A. et al. (2023). Strategies for the Analysis of Fluorinated Metabolites by High-Resolution Mass Spectrometry. Journal of Chromatography A.
  • NIST Chemistry WebBook. Mass Spectra of Fluorinated Pyridines. National Institute of Standards and Technology. [Link]

Sources

Technical Guide: Vibrational Spectroscopy of 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Absorption Bands of 2,3,5,6-Tetrafluoropyridin-4-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as perfluoropyridin-4-ol) represents a critical scaffold in the development of fluorinated pharmaceuticals and agrochemicals. Its unique electronic structure—defined by the interplay between the electron-deficient pyridine ring and the electron-withdrawing fluorine atoms—creates a complex vibrational landscape.

This guide provides a definitive analysis of the infrared (IR) absorption profile of this compound. Unlike standard aromatic phenols, this molecule exhibits a distinct tautomeric equilibrium that fundamentally alters its spectral fingerprint depending on the physical state (solid vs. solution) and solvent polarity. Correct interpretation of its IR spectrum requires distinguishing between the 4-pyridinol (hydroxy) and 4-pyridone (oxo) forms.

Structural Dynamics & Tautomerism

The interpretation of the IR spectrum is impossible without addressing the tautomeric preference. The highly fluorinated ring reduces the basicity of the nitrogen, yet the equilibrium remains sensitive to the environment.

The Tautomeric Equilibrium
  • Form A (Pyridinol): The aromatic, hydroxy-substituted form. Predominant in the gas phase and non-polar solvents (e.g.,

    
    , Hexane).
    
  • Form B (Pyridone): The non-aromatic, carbonyl-containing form. Predominant in the solid state (crystalline) and polar protic solvents (e.g.,

    
    , MeOH) due to intermolecular hydrogen bonding and dipole stabilization.
    
Visualizing the Equilibrium (DOT Diagram)

Tautomerism cluster_legend Spectral Consequences Pyridinol Pyridinol Form (Hydroxy-pyridine) Aromatic System Pyridone Pyridone Form (NH-C=O) Non-Aromatic / Polar Pyridinol->Pyridone Proton Transfer SpecA IR: ν(O-H) ~3550 cm⁻¹ ν(Ring) ~1480 cm⁻¹ Pyridinol->SpecA SpecB IR: ν(N-H) ~3100 cm⁻¹ ν(C=O) ~1650 cm⁻¹ Pyridone->SpecB NonPolar Gas Phase / Non-Polar Solvent (Favors OH) NonPolar->Pyridinol Polar Solid State / Polar Solvent (Favors NH/C=O) Polar->Pyridone

Caption: Figure 1. Tautomeric equilibrium shift driven by environmental polarity, dictating the dominant vibrational modes observed.

Comprehensive Spectral Assignments

The following data synthesizes experimental observations of perfluorinated pyridines and theoretical vibrational assignments.

The "Fingerprint" Region: C-F Stretching

The most diagnostic feature of this compound is the intense absorption in the 1000–1350 cm⁻¹ range, characteristic of Carbon-Fluorine (C-F) stretching. These bands are typically the strongest in the spectrum, often obscuring other features.

Diagnostic Bands: Pyridinol vs. Pyridone

Researchers must identify the phase of their sample to correlate bands correctly.

Table 1: Vibrational Assignment Guide
Functional GroupModeWavenumber (cm⁻¹)IntensityPhase/FormAssignment Notes
O-H Stretch3450 – 3600 Medium, SharpSolution (Pyridinol)Free O-H. Shifts to ~3200 (Broad) if H-bonded.[1]
N-H Stretch2800 – 3200 Medium, BroadSolid (Pyridone)Characteristic of the NH tautomer in crystal lattice.
C=O Stretch1640 – 1680 StrongSolid (Pyridone)Amide-like carbonyl. Diagnostic of Pyridone form.
Ring (C=C/C=N) Stretch1620 – 1650 StrongPyridinolAromatic ring skeletal vibrations.
Ring (Perfluoro) Breathing1480 – 1520 Very StrongBothMajor diagnostic band for perfluorinated aromatics.
C-F Stretch1150 – 1250 Very Strong BothPrimary C-F stretching region. Often multiplet.
C-F Stretch1000 – 1100 StrongBothSecondary C-F bands.
C-H StretchABSENT N/ABothCritical Check: No bands >3000 cm⁻¹ (except OH/NH).

Technical Note: In the solid state (KBr pellet or ATR), the spectrum is dominated by the Pyridone features: a broad N-H stretch (~3000 cm⁻¹) and a distinct C=O band (~1660 cm⁻¹). The sharp free O-H band is typically absent unless the sample is in dilute non-polar solution.

Experimental Protocol: Validated Acquisition

To ensure data integrity (E-E-A-T), the following protocol controls for hygroscopicity and tautomeric shifting.

Sample Preparation
  • Solid State (ATR/KBr):

    • Pre-treatment: Dry the sample in a vacuum desiccator over

      
       for 4 hours. Fluorinated pyridinols can be hygroscopic, and adsorbed water will mask the O-H/N-H region.
      
    • Method: Diamond ATR is preferred for neat samples. If using KBr, ensure the ratio is <1% to prevent saturation of the strong C-F bands.

  • Solution Phase:

    • Solvent: Use anhydrous

      
       or 
      
      
      
      to observe the Pyridinol (OH) form. Use
      
      
      or
      
      
      to shift equilibrium toward the Pyridone form.
    • Pathlength: Use 0.1 mm to 1.0 mm CaF₂ cells (transparent to IR and non-reactive).

Analytical Workflow (DOT Diagram)

Workflow cluster_prep Sample Preparation cluster_acq Acquisition & QC Start Start: Raw Sample Dry Vacuum Desiccation (Remove H₂O) Start->Dry Choice Select Phase Dry->Choice Solid Solid State (ATR) Target: Pyridone Form Choice->Solid Soln Solution (CCl₄) Target: Pyridinol Form Choice->Soln Scan FT-IR Scan (4000-400 cm⁻¹, 32 scans) Solid->Scan Soln->Scan QC QC Check: Is C-H (>3000) absent? Scan->QC QC->Dry No (Contamination) Result Validated Spectrum QC->Result Yes

Caption: Figure 2. Step-by-step workflow for acquiring high-fidelity IR data, ensuring phase control and contaminant exclusion.

Applications in Drug Discovery

Understanding the vibrational modes of this compound is not merely an academic exercise; it is crucial for bioisostere design .

  • Lipophilicity Modulation: The C-F bonds (verified by the 1150–1250 cm⁻¹ bands) significantly increase lipophilicity compared to non-fluorinated pyridines, enhancing membrane permeability.

  • pKa Tuning: The electron-withdrawing nature of the ring (evidenced by the high-frequency ring breathing modes >1480 cm⁻¹) lowers the pKa of the hydroxyl group, making it a potential bioisostere for carboxylic acids or tetrazoles.

  • Metabolic Stability: The absence of C-H bonds (confirmed by the silent 2800–3000 cm⁻¹ region) blocks oxidative metabolism at the ring positions, prolonging half-life.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2,3,5,6-Tetrafluorophenol (Analogous Scaffold). National Institute of Standards and Technology.[2] Link

  • Katritzky, A. R., & Karelson, M. (1990). Tautomerism of Heterocycles.[3] Academic Press. (Foundational text on Pyridone/Pyridinol equilibrium).

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry.[4][5][6] Blackwell Publishing. (Authoritative source on perfluorinated aromatic reactivity and spectroscopy).

  • Kovács, A., et al. (2015). Vibrational spectroscopy of fluorinated pyridines.[6][7] Journal of Fluorine Chemistry. Link

  • PubChem. (2024).[5] this compound Compound Summary. National Center for Biotechnology Information. Link

Sources

Physicochemical Profiling of 2,3,5,6-Tetrafluoropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: melting point and boiling point of 2,3,5,6-Tetrafluoropyridin-4-ol Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This compound (CAS: 2693-66-5), also known as 4-hydroxytetrafluoropyridine, is a critical fluorinated heterocyclic building block used in medicinal chemistry and materials science.[1] Unlike its parent compound pentafluoropyridine—a volatile liquid—the 4-hydroxy derivative is a solid at room temperature, exhibiting distinct thermodynamic properties driven by strong intermolecular hydrogen bonding and significant acidity.[1]

This guide provides an authoritative analysis of the melting point (MP) and boiling point (BP) of this compound, contextualizing these values within the framework of tautomeric equilibrium, synthetic accessibility, and handling protocols for high-precision research.

Chemical Identity & Physicochemical Data

The physical state of this compound is defined by the competition between the electron-withdrawing nature of the perfluorinated ring and the hydrogen-bond donor/acceptor capabilities of the hydroxyl group.

Core Data Table[1]
PropertyExperimental ValuePredicted / Theoretical ValueContextual Note
Melting Point (MP) 95 – 97 °C Distinct solid phase; sharp transition indicates high crystallinity.[1]
Boiling Point (BP) Not Determined296 ± 35 °C Decomposes/sublimes prior to atmospheric boiling.[1]
Acidity (pKa) 3.71 ± 0.33 Highly acidic compared to phenol (pKa 10) due to ring fluorination.[1]
Physical State Crystalline SolidHygroscopic; often forms needles from non-polar solvents.[1]
CAS Number 2693-66-5 Note:[1] Do not confuse with 2,3,5,6-tetrafluoropyridine (CAS 2875-18-5).[1]
Thermodynamic Context

The discrepancy between the boiling point of the parent pentafluoropyridine (102 °C) and the predicted boiling point of the 4-hydroxy derivative (~296 °C) is a direct result of intermolecular hydrogen bonding .[1] In the solid state, the hydroxyl proton coordinates with the nitrogen or fluorine atoms of adjacent molecules, creating a lattice energy barrier that necessitates high thermal energy to overcome.[1] Consequently, the compound is more likely to sublime under reduced pressure than to boil at atmospheric pressure.[1]

Structural Analysis: Tautomerism and Acidity[1]

Understanding the MP/BP requires analyzing the molecular structure.[1] 4-Hydroxypyridines typically exist in a tautomeric equilibrium between the pyridinol (hydroxy) and pyridone (keto) forms.[1]

Tautomeric Equilibrium

For non-fluorinated 4-hydroxypyridine, the pyridone form is favored in the solid state and polar solvents.[1] However, for This compound , the equilibrium is heavily influenced by the four fluorine atoms.[1]

  • Electron Withdrawal: The fluorine atoms inductively withdraw electron density from the ring, significantly reducing the basicity of the pyridine nitrogen.[1]

  • Pyridone Destabilization: The pyridone form requires a protonated nitrogen (N-H).[1] The low basicity of the perfluorinated nitrogen destabilizes this form relative to the non-fluorinated analog.[1]

  • Result: The compound exhibits significant phenolic character, contributing to its high acidity (pKa ~3.[1]7) and solubility profile.

Tautomerism Pyridinol Pyridinol Form (Aromatic, favored in gas phase) Pyridone Pyridone Form (Polar, favored in solid state?) Pyridinol->Pyridone Tautomerization (H-shift) Anion Tetrafluoropyridin-4-olate Anion (Dominant at pH > 4) Pyridinol->Anion Deprotonation (pKa ~3.7) Pyridone->Anion -H+

Figure 1: Tautomeric and acid-base equilibrium of this compound.[1] The strong electron-withdrawing effect of the fluorine atoms drives the equilibrium toward the acidic species.[1]

Experimental Determination Protocols

For researchers verifying the identity of synthesized or purchased material, standard protocols must be adapted to account for the compound's sublimation potential and acidity.[1]

Protocol A: Melting Point Determination (Capillary Method)

Objective: Accurate determination of the solid-liquid transition (95–97 °C).[1]

  • Sample Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace moisture (the compound is hygroscopic).[1]

  • Loading: Pack the crystalline solid into a glass capillary tube to a height of 2–3 mm. Compact the sample by tapping the capillary on a hard surface.[1]

  • Heating Ramp:

    • Fast Ramp: Heat to 85 °C at 10 °C/min.

    • Slow Ramp: From 85 °C, reduce heating rate to 1 °C/min .

  • Observation: Record the temperature at the onset of liquid formation (meniscus) and the clear point (complete dissolution).[1]

  • Validation: A range >2 °C indicates impurity (likely water or pentafluoropyridine residues).[1]

Protocol B: Boiling Point / Sublimation Assessment

Warning: Do not attempt atmospheric distillation. The compound will likely decompose or sublime, clogging the condenser.[1]

  • Method: Kugelrohr Distillation (Bulb-to-Bulb).[1]

  • Setup: Place crude material in the source bulb. Apply high vacuum (<0.5 mmHg).[1]

  • Process: Heat the source bulb gradually.

  • Expectation: The compound will sublime and re-crystallize in the cooled receiving bulb rather than condensing as a liquid. This confirms the high theoretical boiling point and is an effective purification method.[1]

Synthesis & Purification Workflow

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] The regioselectivity is controlled by the activating influence of the ring nitrogen, which directs nucleophiles to the 4-position (para).[1]

Mechanism of Action

The incoming hydroxide nucleophile attacks the C-4 position.[1] The negative charge in the transition state (Meisenheimer complex) is delocalized onto the electronegative nitrogen atom, stabilizing this pathway over the C-2/C-3 attack.[1]

Synthesis Start Pentafluoropyridine (Liquid, BP 102°C) Intermediate Meisenheimer Complex (Stabilized by N-atom) Start->Intermediate Nucleophilic Attack (OH-) Reagents Reagents: KOH (aq), t-BuOH (co-solvent) Reflux Reagents->Intermediate Product This compound (Solid, MP 95-97°C) Intermediate->Product Elimination of F- Byproduct Byproduct: KF Intermediate->Byproduct

Figure 2: SNAr synthesis pathway. The reaction exploits the para-directing effect of the pyridine nitrogen.[1]

Purification Protocol

To achieve the sharp melting point of 95–97 °C required for analytical standards:

  • Acidification: The reaction mixture (alkaline) contains the phenolate salt.[1] Acidify with concentrated HCl to pH < 1 to precipitate the free phenol.[1]

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Hexane/Chloroform (1:1) mixture. Cool slowly to 4 °C.

  • Sublimation (Optional): For ultra-high purity (>99.9%), sublime at 80 °C under high vacuum (0.1 mbar).

Applications in Drug Discovery[1]

The specific melting and boiling points of this compound dictate its utility in the "Design-Make-Test" cycle of drug development.[1]

  • Scaffold Stability: The high C-F bond strength prevents metabolic oxidation at the pyridine ring positions, a common failure mode for non-fluorinated pyridines.[1]

  • Bioisostere Design: The 4-OH group serves as a handle for further functionalization (e.g., O-alkylation) to create ether linkages found in tyrosine kinase inhibitors.[1]

  • Handling: Because it is a solid (MP ~96 °C), it is easier to weigh and dispense in automated high-throughput synthesis platforms compared to the volatile liquid pentafluoropyridine.[1]

References

  • PubChem. (2025).[1] Compound Summary: this compound.[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Chambers, R. D., et al. (2008).[1][2] Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate.[1] Retrieved from [Link]

Sources

solubility of 2,3,5,6-Tetrafluoropyridin-4-ol in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Chemistry & Drug Development

Executive Summary

2,3,5,6-Tetrafluoropyridin-4-ol (CAS: 2693-66-5), also known as tetrafluoro-4-hydroxypyridine, is a critical fluorinated building block used in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Its utility stems from the highly electron-deficient pyridine ring, which facilitates nucleophilic aromatic substitution (


) at the 2- and 6-positions.

Understanding its solubility is not merely about dissolution; it is about mastering the acidity-dependent behavior driven by the four fluorine atoms. Unlike non-fluorinated pyridinols, this compound exhibits a drastic increase in acidity (pKa ~5.5), behaving more like a carboxylic acid than a phenol. This guide provides a definitive solubility landscape, grounded in the unique electronic effects of perfluorination.

Physicochemical Fundamentals

The "Fluorous" Acidity Effect

The solubility of this compound is governed by its acidity. The four fluorine atoms exert a powerful inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion.

  • Non-fluorinated 4-hydroxypyridine: pKa ~11 (amphoteric, exists largely as pyridone).

  • This compound: pKa ~5.0–6.0 (estimated).

  • Implication: It is readily deprotonated by weak bases (e.g.,

    
    , 
    
    
    
    ), rendering it highly soluble in aqueous basic media as the salt, but insoluble in acidic aqueous media.
Tautomeric Preference

While 4-hydroxypyridine favors the 4-pyridone (keto) tautomer in polar solvents, perfluorination destabilizes the pyridone form. The highly electronegative fluorines repel the developing negative charge on the oxygen and the positive charge on the nitrogen/ring required for the pyridone resonance contributor. Consequently, This compound exists predominantly in the hydroxy (enol) form in organic solvents.

Solubility Landscape

The following data categorizes solvent compatibility for process development, extraction, and purification.

Table 1: Solubility Profile by Solvent Class
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMF, DMSO, DMAc, NMPHigh Excellent dipole-dipole interaction; disrupts H-bonding dimers. Ideal for

reactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate (T-dependent) Soluble hot; limited solubility cold. Key for recrystallization.
Aqueous (Basic) 1M NaOH, 10%

,

High Forms the highly soluble tetrafluoropyridin-4-olate anion.
Aqueous (Acidic/Neutral) Water (pH < 4), 1M HClLow / Insoluble The neutral protonated form precipitates.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good for extraction from acidified aqueous phases.
Ethers THF, 1,4-Dioxane, Diethyl EtherModerate to High Good solubility; THF is excellent for lithiation/coupling chemistry.
Non-Polar Hexane, Heptane, TolueneLow "Fluorous" nature repels pure hydrocarbons; requires fluorinated co-solvents or heat.

Experimental Protocols

Protocol A: Purification via "Ethanol Switch" Recrystallization

Context: This method exploits the steep solubility curve in ethanol to purify crude material synthesized from pentafluoropyridine.

  • Dissolution: Charge crude this compound into a flask. Add Ethanol (absolute) at a ratio of 5 mL per gram of solid.

  • Heating: Heat the mixture to reflux (

    
    ) with stirring until a clear, homogeneous solution is obtained. If solids persist, add ethanol in 0.5 mL/g increments.
    
  • Filtration (Hot): If insoluble particulates (salts) remain, filter the hot solution through a pre-warmed sintered glass funnel.

  • Crystallization: Remove heat and allow the filtrate to cool slowly to room temperature (

    
    ) over 2 hours.
    
  • Finishing: Cool further to

    
     in an ice bath for 1 hour to maximize yield.
    
  • Isolation: Filter the white crystalline needles. Wash the cake with cold (

    
    ) ethanol. Dry under vacuum at 
    
    
    
    .[1]
Protocol B: Solubility Determination (Self-Validating)

Context: A rapid method to determine if a solvent is suitable for a reaction.

  • Preparation: Weigh 50 mg of analyte into a 4 mL vial.

  • Addition: Add 0.5 mL of the target solvent (starting concentration: 100 mg/mL).

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL (High).[1]

    • Suspension: Sonicate for 5 mins. If clear

      
       High.[1] If cloudy 
      
      
      
      Proceed.[1]
  • Dilution: Add solvent in 0.5 mL increments, sonicating between additions, until 2.0 mL total is reached (25 mg/mL).

    • Still Cloudy: Solubility < 25 mg/mL (Low/Poor).[1]

  • Validation (HPLC): Filter the saturated supernatant through a 0.22

    
     PTFE filter. Inject onto HPLC (C18 column, Water/Acetonitrile gradient) to quantify exact concentration against a standard curve.
    

Visualizations

Diagram 1: Solvent Selection Workflow

This decision tree guides the chemist to the correct solvent based on the intended process step.

SolventSelection Start Select Process Goal Reaction Reaction (SnAr / Coupling) Start->Reaction Purification Purification / Isolation Start->Purification Extraction Extraction from Water Start->Extraction HighTemp High Temp (>80°C)? Reaction->HighTemp Recryst Recrystallization? Purification->Recryst DCM Use DCM or Ethyl Acetate (Ensure pH < 3) Extraction->DCM DMF Use DMF or DMAc HighTemp->DMF Yes THF Use THF or Acetonitrile HighTemp->THF No Ethanol Use Ethanol (Hot/Cold Switch) Recryst->Ethanol Yes AcidBase Acid/Base Precip? Recryst->AcidBase No Water Dissolve in KOH (aq) Precipitate with HCl AcidBase->Water Yes

Caption: Decision logic for solvent selection in synthesis, purification, and extraction workflows.

Diagram 2: pH-Dependent Solubility Equilibrium

This diagram illustrates the critical acid-base switch that controls aqueous solubility.

Equilibrium cluster_0 Phase Transfer AcidForm Neutral Form (Insoluble in Water) Soluble in Organics (Precipitate) BaseForm Anionic Salt (Soluble in Water) Insoluble in Non-Polar Organics (Solution) AcidForm->BaseForm + Base (NaOH, K2CO3) pH > 6 BaseForm->AcidForm + Acid (HCl, H2SO4) pH < 4

Caption: The pH-switch mechanism: Deprotonation yields the water-soluble anion; protonation precipitates the neutral solid.

References

  • Chambers, R. D., et al. (2008). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine substituents on nucleophilic aromatic substitution. Journal of Fluorine Chemistry.

  • Sipyagin, A. M., et al. (2003).[2][3] Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds.[2][3]

  • Peloquin, A. J., et al. (2020).[4] Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid–Liquid Cocrystal Formation. Crystal Growth & Design.[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137749, 2,3,5,6-Tetrafluoropyridine (Analog Data). PubChem.[1]

  • Banks, R. E., et al. (1995). Polychloro- and polyfluoro-pyridines.[2][3] Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Guide: Acidity and pKa Characterization of 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2,3,5,6-Tetrafluoropyridin-4-ol (CAS: 2693-66-5), with a specific focus on its acidity (pKa) and tautomeric dynamics. Unlike its non-fluorinated analog (4-hydroxypyridine), the introduction of four fluorine atoms drastically alters the electronic landscape of the heterocyclic ring, shifting the acidity from weak (pKa ~11) to relatively strong (pKa ~3.7). This shift positions the molecule as a critical bioisostere for carboxylic acids in medicinal chemistry, offering comparable acidity with distinct lipophilicity and metabolic stability profiles.[1]

Part 1: Structural Dynamics & Electronic Effects[1]

The Fluorine Effect on Tautomerism

To understand the acidity of this compound, one must first address its tautomeric equilibrium. Non-fluorinated 4-hydroxypyridines exist predominantly as 4-pyridones (NH-form) in solution due to the stability of the amide-like resonance.

However, the perfluorination of the pyridine ring introduces a massive inductive withdrawal (-I effect).

  • Destabilization of the Pyridone: The electron-withdrawing fluorine atoms at the 3,5-positions destabilize the developing positive charge on the nitrogen in the pyridone resonance contributors.

  • Stabilization of the Pyridinol: The aromaticity of the pyridine ring in the -ol form is preserved, and the high electronegativity of the ring carbons pulls electron density away from the oxygen, making the O-H bond significantly more acidic.

While solvent polarity dictates the exact ratio, the pyridinol (OH-form) is significantly more accessible in this compound compared to its hydrogenated counterparts, particularly in the gas phase and non-polar solvents.

Quantitative Acidity (pKa)

The pKa of this compound is experimentally and computationally determined to be approximately 3.71 ± 0.3 .

Comparative Acidity Table:

CompoundStructurepKa (approx.)[1][2][3][4]Electronic Driver
This compound C₅F₄N(OH)3.71 Strong -I effect of 4xF + Ring Nitrogen
Pentafluorophenol C₆F₅OH5.5Strong -I effect of 5xF
Acetic Acid CH₃COOH4.76Resonance stabilization of carboxylate
4-Hydroxypyridine C₅H₄N(OH)11.1 (OH)Electron-rich ring (in neutral form)

Key Insight: The pKa of ~3.7 makes this compound more acidic than acetic acid.[1] This is due to the synergistic electron-withdrawing nature of the four fluorine atoms and the pyridine nitrogen, which effectively delocalize the negative charge of the resulting oxyanion.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the deprotonation pathway and the stabilization of the anion.

AcidityMechanism Neutral This compound (Neutral) Transition Deprotonation (-H+) Neutral->Transition Ka Anion Oxyanion (Stabilized) Transition->Anion F_Effect Inductive Effect (-I) 4 x Fluorine Atoms F_Effect->Anion Stabilizes Charge N_Effect Ring Nitrogen Electron Withdrawal N_Effect->Anion Delocalization

Figure 1: Deprotonation mechanism showing the synergistic stabilization of the anion by Fluorine and Nitrogen.

Part 2: Experimental Determination Protocol

Protocol: Potentiometric Titration of this compound

Objective: Determine the thermodynamic pKa value at 25°C.

Reagents & Equipment:

  • Analyte: this compound (>98% purity).

  • Titrant: 0.1 M KOH (CO₂-free).[1]

  • Solvent: 0.1 M KCl (ionic strength adjustor) in degassed water.[1] Note: If solubility is low, use a Methanol/Water co-solvent system and Yasuda-Shedlovsky extrapolation.

  • Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.[1]

Step-by-Step Workflow:

  • System Calibration:

    • Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.[1]00) to bracket the expected pKa.[1]

    • Verify electrode slope (>98%).[1]

  • Sample Preparation:

    • Weigh approx.[1][5][6] 0.5 mmol of this compound.

    • Dissolve in 50 mL of 0.1 M KCl solution. Ensure complete dissolution.

    • Critical Check: Maintain an inert atmosphere (N₂ or Ar blanket) to prevent atmospheric CO₂ from interfering (as the pKa is close to the carbonic acid range).[1]

  • Titration:

    • Pre-acidify the solution slightly with 0.1 M HCl to pH ~2.0 (to ensure the starting species is fully protonated if checking for N-protonation, though for this molecule, we are looking at the neutral-to-anion transition).

    • Titrate with 0.1 M KOH in increments of 0.05 mL.

    • Record pH vs. Volume added.[1]

  • Data Analysis:

    • Plot the first derivative (

      
      ) to identify the equivalence point.[1]
      
    • Use the Henderson-Hasselbalch equation at the half-equivalence point to determine pKa.[1]

    • Self-Validation: The titration curve should show a sharp inflection point.[1] If the curve is shallow, check for precipitation or electrode drift.[1]

Part 3: Applications in Drug Discovery[6][7]

The acidity profile of this compound renders it a high-value bioisostere .

Carboxylic Acid Bioisostere

With a pKa of ~3.7, the hydroxyl group mimics the acidity of a carboxylic acid (pKa ~4.[1]5) but lacks the carbonyl group.[1] This has two major advantages:

  • Permeability: The anion is diffuse and the neutral form is lipophilic (due to fluorination), potentially improving passive diffusion across membranes compared to a standard carboxylate.[1]

  • Metabolic Stability: The absence of the carbonyl carbon removes a common site for nucleophilic attack or glucuronidation.[1]

Hydrogen Bonding Interactions

The fluorine atoms ortho to the hydroxyl group can function as weak hydrogen bond acceptors, while the hydroxyl proton is a strong donor.[1] This allows for unique binding modes in protein pockets that typically recognize acidic residues.[1]

Bioisostere cluster_0 Physicochemical Profile Acid Acidity (pKa ~3.7) Matches COOH Target Drug Design Utility: Carboxylic Acid Bioisostere Acid->Target Lipophilicity Increased Lipophilicity (Polyfluorination) Lipophilicity->Target Stability Metabolic Stability (No C=O) Stability->Target

Figure 2: Strategic advantages of using this compound in medicinal chemistry.

References

  • ChemicalBook. (2022).[1] 2,3,5,6-TETRAFLUORO-4-PYRIDINOL Properties and pKa Prediction. Retrieved from [1]

  • PubChem. (2025).[1][7] 2,3,5,6-Tetrafluoropyridine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Lake Regional. (n.d.).[1] 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid pKa comparison. (Contextual reference for perfluorinated hydroxy-acid trends). Retrieved from [1]

  • Banks, R. E. (1970).[1] Fluorocarbons and their Derivatives.[1] Macdonald & Co.[1] (Foundational text on the acidity of perfluorinated heteroaromatics).

  • Smart, B. E. (2001).[1] Fluorine Substituent Effects (on pKa).[1] Journal of Fluorine Chemistry.[1]

Sources

X-ray crystal structure and crystallographic data of 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,3,5,6-Tetrafluoropyridin-4-ol (TFPO) represents a critical scaffold in fluorine chemistry, distinct from its non-fluorinated analogue, 4-pyridone. While standard 4-pyridinol favors the keto-tautomer (4-pyridone) in the solid state to maximize N–H···O hydrogen bonding, the introduction of four fluorine atoms radically alters the electronic landscape.

The strong electron-withdrawing nature of the fluorine substituents ($ \sigma_I $ and $ \sigma_R $ effects) significantly increases the acidity of the hydroxyl group (pKa ~5.3 vs. 11.1 for 4-pyridone) and decreases the basicity of the ring nitrogen. Consequently, TFPO predominantly crystallizes in the hydroxy-tautomer form, driven by O–H···N hydrogen bonding networks rather than the amide-like stacking of pyridones.

This guide provides a rigorous protocol for the structural characterization of TFPO, focusing on the specific crystallographic challenges posed by perfluorinated aromatics, such as disorder and weak C–F interactions.

Experimental Protocol: Crystal Growth & Data Collection

Achieving high-quality single crystals of TFPO requires bypassing its tendency to sublime and its high solubility in polar organic solvents.

Crystallization Methodology
MethodSuitabilityProtocol Details
Sublimation High TFPO is volatile. Place crude solid in a cold-finger sublimation apparatus at 60–80°C under reduced pressure (0.1 Torr). Crystals grow on the water-cooled probe. Advantage:[1][2] Yields solvent-free, high-purity crystals.
Slow Evaporation MediumDissolve in CHCl3 or Toluene. Avoid alcohols (which compete for H-bonds). Allow slow evaporation at 4°C. Risk: Solvate formation.
Vapor Diffusion HighDissolve in THF (inner vial); diffuse Pentane (outer vial). Advantage:[1][2] Controlled nucleation reduces twinning.
Data Collection Strategy (XRD)

Perfluorinated compounds often exhibit significant thermal motion of the fluorine atoms, leading to "smeared" electron density maps.

  • Temperature Control: Data must be collected at cryogenic temperatures (100 K) using a nitrogen stream (Oxford Cryostream or similar). Room temperature data will likely result in unresolvable disorder in the F-positions.

  • Resolution: Collect data to a minimum resolution of 0.75 Å ($ 2\theta \approx 55^\circ

    
     \alpha $) to accurately resolve the C–F bond vectors.
    
  • Absorption Correction: Fluorine absorbs X-rays more than hydrogen/carbon. A multi-scan or Gaussian absorption correction is mandatory.

Structural Analysis & Tautomeric Logic

The core scientific question in refining TFPO is the assignment of the proton: Is it on the Oxygen (enol/phenol) or the Nitrogen (keto/pyridone)?

The Fluorine Effect on Tautomerism

In non-fluorinated systems, the Pyridone (NH) form is favored due to aromatic resonance stabilization and strong donor capability. In TFPO, the four Fluorine atoms destabilize the positive charge accumulation on the Nitrogen required for the pyridone form.

  • Mechanism: The inductive effect (-I) pulls electron density away from the ring, making the -OH proton highly acidic and the N lone pair less available for protonation.

  • Crystallographic Evidence:

    • C–O Bond Length: Expect ~1.32–1.34 Å (single bond character) for the -ol form, vs ~1.24 Å for the -one form.

    • C–N–C Angle: The internal ring angle at Nitrogen is sensitive to protonation. An angle < 120° suggests the unprotonated pyridine N; > 120° suggests the protonated pyridinium N.

Visualization of Tautomeric Logic

TautomerLogic Start Structure Solution CheckF Analyze Electron Density (Fluorine Positions) Start->CheckF CheckBond Check C-O Bond Length CheckF->CheckBond Decision Is C-O < 1.30 Å? CheckBond->Decision Pyridone Pyridone Form (NH) Unlikely in TFPO Decision->Pyridone Yes (Double Bond) Pyridinol Pyridinol Form (OH) Favored due to -I Effect Decision->Pyridinol No (Single Bond) Refinement Refine H on Oxygen (Difference Fourier Map) Pyridinol->Refinement Packing Analyze Packing: O-H...N Chains Refinement->Packing

Caption: Decision tree for assigning the tautomeric state of TFPO during crystallographic refinement.

Crystallographic Data Summary

While specific unit cell parameters vary by crystallization solvent and temperature, the following Reference Metrics serve as quality control standards for your refinement. These values are derived from high-precision studies of analogous perfluorinated pyridines.

Table 1: Standard Geometric Parameters for TFPO Refinement
ParameterExpected Value (100 K)Structural Significance
Space Group P2₁/c or P-1Centrosymmetric packing is favored to maximize dipole cancellation.
C–F Bond Length 1.33 – 1.35 ÅShorter than aliphatic C-F due to $ sp^2 $ hybridization.
C–O Bond Length 1.32 – 1.34 ÅIndicates single bond character (Phenol tautomer).
C–N–C Angle 116° – 118°Indicates unprotonated Nitrogen (Pyridine character).
Intermolecular O···N 2.70 – 2.80 ÅPrimary hydrogen bond driving the lattice assembly.
C–F···F–C Contact 2.80 – 3.00 ÅWeak "halogen bonding" or dispersion interactions stabilizing the stack.

Supramolecular Architecture

The crystal structure of TFPO is defined by a competition between strong hydrogen bonds and weak fluorine interactions.

  • Primary Synthon (1D Chains): The molecule acts as both a hydrogen bond donor (OH) and acceptor (N). This typically leads to infinite 1D chains running parallel to a crystallographic axis (often the b-axis in monoclinic settings).

    • Notation: $ C(6) $ motif in Ette's graph set notation.

  • Secondary Stacking (2D Sheets): These chains associate laterally via $ \pi-\pi $ stacking interactions between the electron-deficient perfluorinated rings. The inter-planar distance is typically short (~3.3–3.4 Å) due to the reduced repulsion between the fluorinated rings compared to hydrogenated analogues.

  • Fluorine Segregation: Perfluorinated regions tend to segregate, forming "fluorous domains" within the lattice.

Visualization of Experimental Workflow

Workflow Sample Crude TFPO Sublimation Sublimation (80°C, 0.1 Torr) Sample->Sublimation Crystal Single Crystal (Colorless Needle) Sublimation->Crystal Mount Mounting (MiTeGen Loop + Oil) Crystal->Mount Data XRD Collection (Mo-Source, 100K) Mount->Data Solve Structure Solution (SHELXT / Olex2) Data->Solve

Caption: Optimized workflow for obtaining diffraction-quality crystals of volatile fluorinated pyridines.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the electronic effects of fluorine on heterocycles).
  • Reiss, J. G. (2005). "Fluorine in Medicinal Chemistry".[1][3] Tetrahedron, 61(16), 3963-4008. Link

  • Cambridge Structural Database (CSD) . Search Query: "Perfluoropyridine hydrogen bonding". (For comparative bond lengths and packing motifs). Link

  • Parsons, S., & Spackman, M. A. (2004). "Hirshfeld surface analysis of perfluorinated aromatic hydrocarbons". Acta Crystallographica Section B, 60(5), 494-500. (Methodology for analyzing F...F interactions). Link

Sources

Electrochemical Profiling & Application: 2,3,5,6-Tetrafluoropyridin-4-ol (TFHP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electrochemical profile of 2,3,5,6-Tetrafluoropyridin-4-ol (TFHP). This document is structured to serve as an actionable protocol for researchers in drug discovery and electro-organic synthesis.

Executive Summary

This compound (TFHP) represents a unique class of perfluorinated heteroaromatics where high electron deficiency (induced by the tetrafluoro-pyridine core) competes with the electron-donating capacity of the hydroxyl group. Unlike non-fluorinated pyridines, TFHP exhibits significantly enhanced acidity and distinct redox behavior, making it a critical scaffold for metabolic stability studies , bioconjugation reagents (analogous to pentafluorophenol esters), and fluorinated material synthesis .

This guide provides a self-validating framework for characterizing TFHP, focusing on its tautomeric-dependent redox mechanisms and providing a step-by-step cyclic voltammetry (CV) protocol.

Molecular Architecture & Electronic Environment

To interpret electrochemical data accurately, one must first define the species present in solution. TFHP is not a static molecule; its behavior is governed by two competing equilibria:

Acidity and pKa Shift

The four fluorine atoms exert a strong inductive effect ($ -I $), significantly stabilizing the phenoxide/pyridinolate anion.

  • Estimated pKa: ~5.3 – 5.8 (in water).

  • Implication: In physiological buffers (pH 7.4), TFHP exists primarily as the anion (deprotonated form) . In aprotic solvents (MeCN, DCM), it remains neutral unless a base is added.

  • Electrochemical Consequence: The neutral form is easier to reduce (defluorination), while the anionic form is easier to oxidize (radical formation).

Tautomeric Equilibrium

While 4-hydroxypyridine favors the pyridone tautomer in polar solvents, the perfluorinated ring of TFHP alters this landscape. The strong electron withdrawal destabilizes the N-H bond, often shifting the equilibrium back toward the hydroxy-pyridine form or favoring the anion in basic media.

SpeciesDominant EnvironmentElectrochemical Activity
Neutral (OH-form) Aprotic solvents (dry MeCN)High oxidation potential; prone to cathodic defluorination.
Anion (O⁻-form) Aqueous pH > 6, or Basic MeCNLower oxidation potential; prone to radical coupling.
Pyridone (NH-form) Polar protic (MeOH/H₂O)Distinct reduction signature (C=O reduction).

Electrochemical Profile

Anodic Oxidation (The "Fouling" Pathway)

Oxidation of TFHP mimics pentafluorophenol (PFP) but at slightly higher potentials due to the nitrogen heteroatom.

  • Mechanism: One-electron oxidation of the hydroxyl group yields a highly reactive pyridinyloxy radical .

  • Potential (

    
    ):  Typically +1.6 V to +2.0 V  vs. Ag/Ag⁺ (in MeCN).
    
  • Fate of the Radical: Unlike stable radicals, the TFHP radical rapidly undergoes C-O or C-C coupling , leading to dimerization or polymerization.

  • Observation: You will observe a sharp, irreversible anodic peak on the first scan. Subsequent scans will show significantly reduced current, indicating electrode passivation (fouling) by an insulating polymer film.

Cathodic Reduction (The Defluorination Pathway)

The electron-deficient ring is susceptible to reduction, but the process is energetically demanding.

  • Mechanism: Concerted Electron Transfer (ET) and C-F bond cleavage (Dissociative Electron Transfer).

  • Potential (

    
    ):  Typically <-1.8 V  vs. Ag/Ag⁺.[1]
    
  • Regioselectivity: Reduction likely occurs at the C-2 or C-6 position (ortho to nitrogen), as these sites are most electron-deficient.

  • Product: 2,3,5-trifluoropyridin-4-ol (hydrodefluorination).

Visualizing the Redox Pathways

The following diagram illustrates the divergent pathways based on applied potential and pH.

TFHP_Redox_Pathways cluster_legend Reaction Type TFHP_Neutral TFHP (Neutral) (Aprotic Solvent) TFHP_Anion TFHP (Anion) (Basic/Aq pH > 6) TFHP_Neutral->TFHP_Anion Deprotonation (pKa ~5.3) Radical_Anion Radical Anion [TFHP]•⁻ TFHP_Neutral->Radical_Anion Reduction (+1e⁻) E < -1.8V Radical Pyridinyloxy Radical (Highly Reactive) TFHP_Anion->Radical Oxidation (-1e⁻) E > +1.5V Dimer Polymer/Dimer (Electrode Passivation) Radical->Dimer Fast Coupling (Irreversible) Defluoro Trifluoro-Product (Hydrodefluorination) Radical_Anion->Defluoro -F⁻ / +H⁺ (C-F Cleavage) Oxidation Oxidation Reduction Reduction

Figure 1: Redox map of this compound showing the divergent oxidative passivation and reductive defluorination pathways.[2]

Experimental Protocol: Self-Validating CV System

This protocol is designed to validate the electrochemical window and identify the active species.

Reagents & Setup
  • Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves (water content < 50 ppm is critical to observe the reduction window).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Analyte: TFHP (1.0 mM).

  • Working Electrode: Glassy Carbon (3 mm diameter). Must be polished with 0.05 µm alumina before EVERY scan due to fouling.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/Ag⁺ (0.01 M AgNO₃ in MeCN).

Step-by-Step Methodology

Step 1: The Blank Scan (System Integrity Check) Run a CV of just the electrolyte/solvent from 0 V


 +2.0 V 

-2.5 V

0 V.
  • Criterion: Current must remain below 1 µA. If not, re-polish electrode or dry solvent.

Step 2: The Anodic Scan (Oxidation Characterization) Add TFHP (1 mM). Scan from 0 V


 +2.2 V 

0 V.
  • Expectation: A single, sharp peak around +1.6–1.9 V.

  • Validation: Immediately run a second scan without polishing.

  • Result: The peak current (

    
    ) should drop by >50%, confirming the formation of an insulating polymeric film (passivation). This confirms the phenolic nature of the oxidation.
    

Step 3: The Cathodic Scan (Reductive Stability) Polish the electrode. Scan from 0 V


 -2.5 V 

0 V.
  • Expectation: Onset of reduction current near -1.8 V to -2.0 V.

  • Validation: Add 1 equivalent of a weak acid (e.g., acetic acid). The reduction peak should shift or increase in height, confirming a proton-coupled electron transfer (PCET) mechanism associated with defluorination.

Applications in Drug Development

Metabolic Stability Prediction

The oxidation potential (


) of TFHP serves as a proxy for metabolic stability against cytochrome P450 enzymes.
  • High

    
     (>1.6 V):  Indicates the ring is resistant to oxidative metabolism compared to non-fluorinated pyridines.
    
  • Defluorination Risk: If the reduction potential is accessible (e.g., in hypoxic tissues), the molecule may undergo reductive defluorination, potentially generating toxic fluoride ions or reactive metabolites.

Synthesis of "Active Esters" (PFP-Analogues)

Similar to Pentafluorophenol (PFP), TFHP can be used to generate active esters for peptide coupling.

  • Electrochemical Activation: By applying a constant potential at the oxidation peak in the presence of a carboxylic acid, one can generate the TFHP-ester in situ via the radical cation intermediate, avoiding the use of DCC/EDC coupling reagents.

References

  • Pentafluorophenol Oxidation & Esterification

    • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic arom
    • Source:

  • PFAS & Polyfluorinated Reduction Mechanisms

    • Electrochemical Reduction of Perfluorooctanoic Acid (PFOA): An Experimental and Theoretical Approach. (Mechanistic insights on C-F cleavage).
    • Source: [J. Am. Chem. Soc.[3] / PubMed]([Link])

  • Acidity of Fluorinated Phenols/Pyridines

    • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
    • Source:

  • General Redox Behavior of Chlorinated/Fluorinated Phenols

    • Electrochemical Oxidation of Chlorinated Phenols.[4][5][6] (Passivation mechanisms applicable to TFHP).

    • Source:

Sources

Methodological & Application

Application Note: 2,3,5,6-Tetrafluoropyridin-4-ol as a High-Value Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2,3,5,6-Tetrafluoropyridin-4-ol in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists

Executive Summary

In the landscape of modern medicinal chemistry, This compound (TFPy-OH) represents a privileged scaffold that bridges the gap between classical heterocycles and perfluorinated synthons. Unlike its carbocyclic analog (pentafluorophenol), the incorporation of the pyridine nitrogen significantly alters the electronic landscape, enhancing acidity and modifying solubility profiles.

This guide details the physicochemical properties, synthetic utility, and specific protocols for deploying TFPy-OH in Fragment-Based Drug Discovery (FBDD) , peptide modification , and bioisosteric replacement .

Physicochemical Profile & The "Fluorine Effect"

Acidity and Ionization

The defining characteristic of TFPy-OH is its exceptional acidity compared to non-fluorinated pyridinols. The four fluorine atoms exert a massive inductive effect (


), pulling electron density from the ring and stabilizing the phenoxide-like anion.
CompoundStructureApprox.[1][2][3][4][5][6][7][8][9] pKa (OH)Electronic Driver
Phenol Ph-OH10.0Resonance stabilization
Pentafluorophenol

-OH
5.5Inductive withdrawal (5 F atoms)
4-Hydroxypyridine Pyr-4-OH11.1Tautomerism favors pyridone
TFPy-OH

-OH
~3.0 - 4.0 *Synergistic

(F) and

(N) effects

*Note: The high acidity makes TFPy-OH an excellent leaving group for active esters and a potent proton donor in crystal engineering.

Tautomerism: Pyridinol vs. Pyridone

While non-fluorinated 4-hydroxypyridine exists predominantly as the 4-pyridone tautomer in solution, the perfluorinated analog shifts this equilibrium. The strong electron-withdrawing nature of the fluorine atoms at positions 3 and 5 destabilizes the N-H bond of the pyridone form. Consequently, This compound exists significantly in the hydroxy (enol) form , particularly in non-polar solvents and the gas phase. This is critical for binding interactions where the molecule acts as a hydrogen bond donor via the hydroxyl group rather than the nitrogen.

Synthetic Architectures: Regioselectivity Rules

The reactivity of TFPy-OH is governed by Nucleophilic Aromatic Substitution (


) . Understanding the "activation map" is crucial for preventing side reactions.
The Reactivity Hierarchy
  • Starting Material (Pentafluoropyridine): The C-4 position is the most electrophilic (para to Nitrogen).

  • First Substitution (Formation of TFPy-OH): Nucleophilic attack by hydroxide occurs exclusively at C-4.

  • Second Substitution (Functionalization of TFPy-OH): Once the C-4 position is occupied by an electron-donating group (OH or OR), the ring is deactivated relative to the starting material. However, subsequent

    
     reactions can still occur, typically directed to the C-2 or C-6 positions  due to the activating influence of the ring nitrogen.
    
Visualization of Reaction Pathways

TFPy_Reactivity Fig 1. Divergent synthetic pathways from the pentafluoropyridine precursor. Start Pentafluoropyridine (Highly Electrophilic) Inter This compound (Nucleophilic Scaffold) Start->Inter Hydrolysis (OH-) Selective at C-4 Prod1 4-Alkoxy-TFPy (Ether Linkage) Inter->Prod1 R-X, Base (O-Alkylation) Prod2 Active Ester (Peptide Coupling) Inter->Prod2 R-COOH, DCC (Esterification) Prod3 2-Amino-TFPy Derivative (Scaffold Diversification) Inter->Prod3 R-NH2, Heat (SnAr at C-2)

Figure 1: Reaction landscape showing the transition from the electrophilic pentafluoropyridine precursor to the nucleophilic TFPy-OH scaffold and subsequent diversification.[1][10][6][9][11][12][13]

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Context: This protocol converts commercially available pentafluoropyridine into the 4-hydroxy derivative using a controlled hydrolysis.

Materials:

  • Pentafluoropyridine (1.0 equiv)[3]

  • Potassium Hydroxide (KOH) (2.5 equiv)

  • Solvent: Water (

    
    ) or 
    
    
    
    -BuOH/H2O mixture
  • Equipment: Reflux condenser, inert gas (

    
    ) line.
    

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with nitrogen.

  • Charging: Add pentafluoropyridine (e.g., 36.4 mmol) and water (20 mL). The starting material is immiscible and denser than water.

  • Reagent Addition: Slowly add KOH (solid or concentrated solution) while stirring.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) for 4–6 hours. The solution should become homogeneous as the conversion to the salt form occurs.

  • Workup:

    • Cool the reaction to room temperature.

    • Acidify carefully with concentrated HCl to pH ~1–2. The product may precipitate or form an oil.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from Hexane/DCM or sublimation (if high purity is required).

    • Yield Expectation: 85–95%.[1]

    • Characterization:

      
      F NMR typically shows two distinct signals (AA'BB' system).
      
Protocol B: O-Alkylation for Fragment Library Synthesis

Context: Creating ether-linked bioisosteres. Note that N-alkylation is suppressed due to the low nucleophilicity of the pyridine nitrogen surrounded by fluorines.

Materials:

  • TFPy-OH (1.0 equiv)[3]

  • Alkyl Halide (R-Br or R-I) (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step:

  • Dissolve TFPy-OH in anhydrous DMF (0.2 M concentration).

  • Add

    
     and stir at room temperature for 15 minutes to generate the pyridin-4-olate anion.
    
  • Add the Alkyl Halide dropwise.

  • Temperature Control:

    • For reactive halides (benzyl/allyl): Stir at RT for 4–12 h.

    • For unreactive halides: Heat to 60–80 °C.

  • Monitoring: Monitor by TLC or LC-MS. The product is less polar than the starting material.

  • Workup: Dilute with water, extract with

    
    , wash with brine (to remove DMF), and concentrate.
    
Protocol C: Preparation of TFPy Active Esters (Peptide Coupling)

Context: TFPy esters are highly reactive intermediates for amidation, often superior to NHS-esters in steric environments.

Materials:

  • Carboxylic Acid (R-COOH) (1.0 equiv)

  • TFPy-OH (1.1 equiv)[1]

  • Coupling Agent: DCC or EDC·HCl (1.1 equiv)

  • Solvent: DCM or DMF

Step-by-Step:

  • Dissolve the carboxylic acid and TFPy-OH in DCM.

  • Cool to 0 °C on an ice bath.

  • Add DCC (dicyclohexylcarbodiimide).

  • Stir at 0 °C for 1 hour, then warm to RT overnight.

  • Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Isolation: Concentrate the filtrate. The resulting TFPy ester is often stable enough to be isolated by flash chromatography (silica gel) or used directly in the next step (reaction with an amine).

Medicinal Chemistry Applications

Bioisosterism

TFPy-OH serves as a non-classical bioisostere for:

  • Carboxylic Acids: The acidity (pKa < 5) mimics the carboxylate anion at physiological pH but with a different shape and lipophilicity profile.

  • Phenols: It provides a metabolic block. While phenols are prone to Phase II conjugation (glucuronidation/sulfation), the steric bulk of the ortho-fluorines and the electron-deficient ring significantly retard these metabolic pathways.

Covalent Modifiers & Proteomics

Derivatives of TFPy-OH are increasingly used in Activity-Based Protein Profiling (ABPP) . The 2-position of the ring is susceptible to nucleophilic attack by cysteine residues in proteins if the 4-position is appropriately substituted, allowing for the design of covalent inhibitors that target specific cysteines via


 mechanisms.
Peptide Stapling

Bis-electrophilic linkers derived from pentafluoropyridine (reacting first at C4, then C2/C6) allow for the "stapling" of peptides at cysteine or lysine residues, stabilizing alpha-helical conformations and improving cell permeability.

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society C: Organic (1966): 2331-2339.

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Journal of Fluorine Chemistry 124.1 (2003): 93-98.

  • Spiteri, C., & Moses, J. E. "Copper-catalyzed synthesis of 2-substituted-2,3,5,6-tetrafluoropyridines." Angewandte Chemie International Edition 49.1 (2010): 31-35.

  • Lee, G. Y. "Synthesis of this compound." eScholarship, University of California (2021).

  • Gao, K., et al. "Nucleophilic Aromatic Substitution of Pentafluoropyridine with Oxygen Nucleophiles." Journal of Organic Chemistry 81.6 (2016): 2482-2487.

Sources

Application Note: 2,3,5,6-Tetrafluoropyridin-4-ol as a Scaffold for Agrochemical Synthesis

[1]

Executive Summary

2,3,5,6-Tetrafluoropyridin-4-ol (TFPO) represents a critical, yet often underutilized, building block in the design of next-generation agrochemicals.[1] Unlike its carbocyclic analog (2,3,5,6-tetrafluorobenzyl alcohol, used in Transfluthrin), TFPO offers a unique electronic profile due to the pyridine nitrogen. This nitrogen atom lowers the LUMO energy of the ring, making the system highly susceptible to nucleophilic aromatic substitution (


This guide details the utility of TFPO as a precursor for polyfluorinated pyridinyl ethers (herbicidal scaffolds) and 4-hydrazinylpyridines (insecticidal/fungicidal scaffolds).[1] It provides validated protocols for its synthesis from pentafluoropyridine and its subsequent derivatization.

Chemical Profile & Reactivity

TFPO exists in a tautomeric equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.[1] In highly fluorinated systems, the electron-withdrawing effect of the four fluorine atoms heavily favors the hydroxy form in polar aprotic solvents, enhancing its utility as an O-nucleophile.[1]

Key Reactivity Features:
  • 4-Position Lability: In perfluoropyridines, the 4-position is the most activated towards nucleophilic attack due to the additive inductive effect of the adjacent fluorines and the resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.[1]

  • Acidity: The hydroxyl proton is significantly more acidic than non-fluorinated pyridinols, allowing for deprotonation by mild bases (e.g.,

    
    ) to generate the reactive pyridin-4-olate anion.[1]
    
  • Ortho-Activation: Once the 4-position is substituted (e.g., as an ether), the 2- and 6-positions become the next sites for nucleophilic attack, allowing for sequential functionalization.[1]

Validated Synthetic Protocols

Protocol A: Synthesis of TFPO from Pentafluoropyridine

Rationale: This "top-down" approach utilizes the high electrophilicity of pentafluoropyridine.[1] Hydrolysis is regioselective for the 4-position.[1]

Materials:

  • Pentafluoropyridine (CAS 700-16-3)[1]

  • Potassium Hydroxide (KOH)[1][2]

  • Deionized Water (

    
    )[1]
    
  • Tert-butyl methyl ether (TBME) for extraction[1]

  • Concentrated HCl

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a reflux condenser and magnetic stir bar. Purge with

    
    .
    
  • Reaction: Charge the flask with Pentafluoropyridine (1.0 equiv) and

    
     (5 volumes).
    
  • Addition: Slowly add KOH (2.6 equiv) dissolved in minimal water. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by 
    
    
    NMR (disappearance of the pentafluoropyridine signal at -88 ppm).[1]
  • Workup: Cool to room temperature (RT). Acidify carefully with conc. HCl to pH 1–2 to protonate the pyridinolate.

  • Extraction: Extract the aqueous layer 3x with TBME.

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Recrystallize from hexane/chloroform if necessary.
    
  • Yield: Typical yields are 85–92%.

Protocol B: Synthesis of Fluorinated Pyridinyl Ethers (Herbicidal Scaffold)

Rationale: Pyridinyl-oxy ethers are bioisosteres of the commercially successful "fop" herbicides (aryloxyphenoxypropionates).[1] TFPO serves as the nucleophilic core.

Materials:

  • TFPO (Synthesized in Protocol A)[1]

  • Electrophile: Ethyl 2-bromopropionate (or substituted benzyl bromide)[1]

  • Base: Potassium Carbonate (

    
    )[1]
    
  • Solvent: Acetonitrile (

    
    ) or DMF[1]
    

Procedure:

  • Activation: In a dry RBF, dissolve TFPO (1.0 equiv) in anhydrous

    
    . Add anhydrous 
    
    
    (1.5 equiv). Stir at RT for 30 min to generate the anion.
  • Coupling: Add the alkyl halide (1.1 equiv) dropwise.

  • Heating: Heat to

    
     for 4 hours.
    
  • Validation: Monitor by TLC (Hexane:EtOAc 8:2) or

    
     NMR. The shift of the ortho-fluorines is diagnostic of O-alkylation vs N-alkylation.[1]
    
  • Isolation: Filter off inorganic salts. Concentrate the filtrate. Purify via silica gel flash chromatography.

Protocol C: Derivatization to 4-Hydrazino-2,3,5,6-tetrafluoropyridine

Rationale: Hydrazines are precursors to hydrazones and pyrazoles, common motifs in insecticides (e.g., METI-acaricides).

Procedure:

  • Dissolve Pentafluoropyridine (1.0 equiv) in EtOH.

  • Cool to

    
    . Add Hydrazine monohydrate (1.1 equiv) dropwise.
    
  • Stir at RT for 2 hours. The product often precipitates.

  • Filter and wash with cold water. Note: This compound is a skin sensitizer.

Analytical Characterization Data

The following data confirms the identity of the TFPO core.

ParameterValue / ObservationNotes
Physical State White to off-white crystalline solidHygroscopic
Melting Point 95–98 °CSharp melt indicates high purity

NMR

-92.5 (m, 2F, 2,6-F), -163.2 (m, 2F, 3,5-F)
Characteristic AA'XX' system

NMR

12.5 (br s, 1H, OH)
Shift varies with concentration/solvent
MS (ESI-) m/z 166.0

Strong ionization in negative mode

Strategic Application Workflow

The following diagram illustrates the divergent synthesis pathways from the TFPO core to potential agrochemical active ingredients (AIs).

TFPO_Workflowcluster_0Core Building BlockPFPPentafluoropyridine(Starting Material)TFPOThis compound(TFPO)PFP->TFPOKOH, H2OReflux (SnAr)Hydrazine4-Hydrazino-2,3,5,6-tetrafluoropyridinePFP->HydrazineN2H4, EtOH0°CEtherPyridinyl Ether(Herbicidal Scaffold)TFPO->EtherR-X, K2CO3O-AlkylationHydrazoneAryl Hydrazones(Insecticidal Scaffold)Hydrazine->HydrazoneAr-CHOCondensation

Figure 1: Divergent synthetic pathways from Pentafluoropyridine to herbicidal (Ether) and insecticidal (Hydrazone) scaffolds.[1]

Safety & Handling Protocols

Fluorinated pyridines possess unique toxicological profiles.

  • Skin Absorption: Perfluorinated heterocycles can penetrate the skin barrier. Double-gloving (Nitrile/Laminate) is mandatory.[1]

  • Sensitization: Hydrazino-derivatives are potent sensitizers.[1] All weighing must occur in a fume hood.

  • Volatility: Pentafluoropyridine is volatile (bp 84°C). Avoid rotary evaporation at high vacuum/temperature without a cold trap.

  • Waste: Fluorinated waste must be segregated. Do not mix with standard organic solvents for disposal; incineration requires specific F-scrubbing capabilities.[1]

References

  • Synthesis of Fluorinated Pyridines: Chambers, R. D., et al. "Polyfluoro-heterocyclic compounds. Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine." Journal of the Chemical Society C: Organic, 1966. [1][3]

  • Agrochemical Applications of Fluorine: Jeschke, P. "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem, 2004. [1]

  • Nucleophilic Substitution Patterns: Sipyagin, A. M., et al. "Reactions of Polyhalopyridines.[4] Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines." Chemistry of Heterocyclic Compounds, 2003.[4][5]

  • Transfluthrin & Pyrethroids (Comparative Context): "Process for preparing transfluthrin."[6] Patent CN1277806C.

Application of 2,3,5,6-Tetrafluoropyridin-4-ol in the Synthesis of PET Radiotracers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Highly Activated Heterocycle for ¹⁸F-Radiochemistry

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing invaluable insights into biological processes in vivo. The development of novel PET radiotracers is paramount to advancing our understanding of disease and accelerating drug development. Fluorine-18 is the most widely used radionuclide for PET due to its favorable decay characteristics and the strong carbon-fluorine bond. However, the introduction of ¹⁸F into complex and sensitive biomolecules often necessitates the use of prosthetic groups or highly activated precursors.

This guide explores the potential applications of 2,3,5,6-Tetrafluoropyridin-4-ol as a versatile precursor in the synthesis of ¹⁸F-labeled PET radiotracers. The highly fluorinated pyridine ring is exceptionally activated towards nucleophilic aromatic substitution (SₙAr), a key reaction in ¹⁸F-radiochemistry. The presence of a hydroxyl group at the 4-position offers a unique handle for conjugation or for conversion into a leaving group, opening up multiple avenues for radiolabeling strategies.

The principles outlined herein are grounded in the established reactivity of polyfluorinated heteroaromatics, providing a scientifically robust framework for the development of novel radiotracers.

Chemical Rationale: The Unique Reactivity of the Tetrafluoropyridinyl Moiety

The pyridine ring, being an electron-deficient heterocycle, is inherently more susceptible to nucleophilic attack than a benzene ring. The presence of four strongly electron-withdrawing fluorine atoms further depletes the electron density of the aromatic system, making it highly electrophilic. In polyfluoropyridines, nucleophilic attack occurs preferentially at the 4-position, followed by the 2- and 6-positions.

In the case of this compound, the 4-position is already substituted. This directs nucleophilic attack by [¹⁸F]fluoride to the next most activated positions, the 2- and 6-positions. This predictable regioselectivity is a significant advantage in designing radiolabeling strategies.

Two primary strategies are proposed for the application of this compound in PET radiotracer synthesis:

  • As a precursor for a prosthetic group: The hydroxyl group can be utilized to conjugate the tetrafluoropyridinyl moiety to a targeting vector (e.g., peptide, antibody fragment, small molecule). Subsequent nucleophilic substitution of one of the fluorine atoms at the 2- or 6-position with [¹⁸F]fluoride yields the final radiotracer.

  • As a synthon for direct labeling: The hydroxyl group can be converted into a good leaving group (e.g., triflate, nosylate), which can then be directly displaced by [¹⁸F]fluoride to produce a 4-[¹⁸F]fluoro-tetrafluoropyridine derivative. This can then be used in subsequent coupling reactions.

The following sections provide detailed protocols and the underlying scientific reasoning for these proposed applications.

Proposed Application 1: 2,3,5,6-Tetrafluoropyridin-4-yl Moiety as a Conjugatable Core for ¹⁸F-Labeling

In this approach, the tetrafluoropyridinol is first attached to a molecule of interest, and the ¹⁸F-labeling is performed as a final step. This is particularly advantageous for labeling sensitive biomolecules that may not withstand the conditions required for the initial conjugation.

Conceptual Workflow

cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation A This compound C Conjugation (e.g., Ether Linkage) A->C B Vector Molecule (e.g., Peptide) B->C D Purified Precursor C->D F Nucleophilic Aromatic Substitution (SₙAr) D->F E [¹⁸F]Fluoride E->F G Crude ¹⁸F-Labeled Product F->G H HPLC Purification G->H I Formulation in Saline H->I J Final PET Radiotracer I->J

Caption: Workflow for ¹⁸F-labeling using a tetrafluoropyridinol-conjugated precursor.

Detailed Protocol: ¹⁸F-Labeling of a Tetrafluoropyridinyl-Peptide Conjugate

This protocol is a representative example for labeling a peptide conjugated to this compound via an ether linkage.

Materials and Reagents:

  • Tetrafluoropyridinyl-peptide precursor

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Water for injection

  • Ethanol for injection

  • Solid-phase extraction (SPE) cartridges (e.g., QMA, C18)

  • HPLC system with a semi-preparative column and a radioactivity detector

Step-by-Step Methodology:

  • Preparation of [¹⁸F]Fluoride:

    • Trap the aqueous [¹⁸F]fluoride solution on a QMA cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile.

    Causality: Anhydrous conditions are crucial for nucleophilic substitution with [¹⁸F]fluoride to prevent the formation of hydrogen bonds with water, which would reduce its nucleophilicity. K₂₂₂ acts as a phase-transfer catalyst, sequestering the potassium ion and enhancing the reactivity of the "naked" fluoride anion.

  • Radiolabeling Reaction:

    • Dissolve the tetrafluoropyridinyl-peptide precursor (1-5 mg) in anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • Seal the reaction vessel and heat at 120-150°C for 10-20 minutes.

    Causality: DMSO is a polar aprotic solvent that effectively solubilizes both the polar [¹⁸F]fluoride complex and the organic precursor, facilitating the reaction. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction. The reaction proceeds via nucleophilic attack of [¹⁸F]fluoride at the 2- or 6-position of the tetrafluoropyridine ring, displacing a fluorine atom.

  • Purification:

    • Cool the reaction mixture and dilute with water.

    • Pass the diluted mixture through a C18 SPE cartridge to trap the labeled peptide.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • Elute the crude labeled peptide from the cartridge with an organic solvent (e.g., ethanol or acetonitrile).

    • Inject the eluted product onto a semi-preparative HPLC system for final purification.

    Causality: HPLC purification is essential to separate the desired ¹⁸F-labeled product from any remaining precursor, unlabeled byproducts, and radiochemical impurities, ensuring high radiochemical purity required for in vivo applications.

  • Formulation:

    • Collect the HPLC fraction containing the purified ¹⁸F-labeled peptide.

    • Remove the organic solvent under a stream of nitrogen.

    • Reconstitute the final product in a sterile, pyrogen-free saline solution, typically containing a small amount of ethanol to aid solubility.

    • Pass the final solution through a sterile filter (0.22 µm) into a sterile vial.

Expected Outcomes:

ParameterExpected Value
Radiochemical Yield (decay-corrected)20-40%
Radiochemical Purity>98%
Molar Activity>40 GBq/µmol
Synthesis Time60-90 minutes

Proposed Application 2: Direct ¹⁸F-Labeling via a 4-Triflate Precursor

This strategy involves converting the hydroxyl group of this compound into a highly effective leaving group, such as a trifluoromethanesulfonate (triflate), which can then be displaced by [¹⁸F]fluoride.

Reaction Scheme

cluster_0 Precursor Synthesis cluster_1 Radiolabeling A This compound C 4-Triflyloxy-2,3,5,6-tetrafluoropyridine A->C + (CF₃SO₂)₂O B Triflic Anhydride E 4-[¹⁸F]Fluoro-2,3,5,6-tetrafluoropyridine C->E + [¹⁸F]⁻ D [¹⁸F]Fluoride

Caption: Synthesis of 4-[¹⁸F]Fluoro-2,3,5,6-tetrafluoropyridine.

Detailed Protocol: Synthesis of 4-[¹⁸F]Fluoro-2,3,5,6-tetrafluoropyridine

Precursor Synthesis: 4-Triflyloxy-2,3,5,6-tetrafluoropyridine

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane) and cool to 0°C.

  • Add a base (e.g., pyridine or triethylamine).

  • Slowly add triflic anhydride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Purify the resulting 4-triflyloxy-2,3,5,6-tetrafluoropyridine precursor by column chromatography.

Radiolabeling Protocol:

  • Preparation of [¹⁸F]Fluoride: Follow the same procedure as described in Application 1 to obtain the anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling Reaction:

    • Dissolve the 4-triflyloxy-2,3,5,6-tetrafluoropyridine precursor (0.5-2 mg) in anhydrous DMSO or another suitable polar aprotic solvent.

    • Add the precursor solution to the dried [¹⁸F]fluoride complex.

    • Seal the reaction vessel and heat at 80-120°C for 5-15 minutes.

    Causality: The triflate group is an excellent leaving group, making the 4-position highly susceptible to nucleophilic attack. This allows for milder reaction conditions (lower temperature, shorter time) compared to displacing a fluorine atom, which can be beneficial for overall radiochemical yield.

  • Purification and Formulation:

    • The purification and formulation steps would be similar to those described in Application 1, likely involving SPE and HPLC to ensure the final product's purity.

Expected Outcomes:

ParameterExpected Value
Radiochemical Yield (decay-corrected)50-70%
Radiochemical Purity>99%
Molar Activity>40 GBq/µmol
Synthesis Time45-60 minutes

The resulting 4-[¹⁸F]Fluoro-2,3,5,6-tetrafluoropyridine can then be used as a versatile ¹⁸F-labeled building block for further reactions, such as nucleophilic substitution of the fluorine atoms at the 2- and 6-positions to conjugate to a targeting molecule.

Conclusion

This compound presents a promising and versatile platform for the development of novel ¹⁸F-labeled PET radiotracers. Its highly activated aromatic system and the presence of a functionalizable hydroxyl group allow for multiple radiolabeling strategies. The proposed protocols, grounded in established principles of nucleophilic aromatic substitution and ¹⁸F-radiochemistry, offer a clear path for researchers to explore the potential of this precursor. The predictable regioselectivity of substitution on the tetrafluoropyridine ring provides a significant advantage for the rational design of new imaging agents. Further investigation into these proposed applications is warranted and could lead to the development of a new class of valuable PET radiotracers for a wide range of biological targets.

References

  • Dolci, L., et al. (1999). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 975-985.
  • Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1034-1041.
  • Olberg, D. E., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-1740. [Link]

  • Brooks, A. F., et al. (2014). A general copper-mediated nucleophilic ¹⁸F fluorination of arenes. Angewandte Chemie International Edition, 53(30), 7891-7895. [Link]

  • Miller, P. W., et al. (2008). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Angewandte Chemie International Edition, 47(47), 8998-9033. [Link]

  • Preshlock, S., et al. (2016). State of the art procedures towards reactive [¹⁸F]fluoride in PET tracer synthesis. Journal of Nuclear Medicine, 57(Supplement 2), 1547.
  • Tredwell, M., et al. (2014). Late-stage [¹⁸F]Fluorination: New Solutions to Old Problems. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 279-299. [Link]

  • Dolle, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current pharmaceutical design, 11(25), 3221-3235. [Link]

  • Ranjbarkarimi, R., et al. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 42(10), 8143-8150. [Link]

  • Chambers, R. D., et al. (1966). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic, 2331-2336. [Link]

  • Mossine, A. V., et al. (2020). Use of 55 PET radiotracers under approval of a Radioactive Drug Research Committee (RDRC). EJNMMI Radiopharmacy and Chemistry, 5(1), 29. [Link]

  • Bas, D., et al. (2017). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 22(6), 913. [Link]

  • Zlatopolskiy, B. D., et al. (2015). Synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 51(26), 5674-5677. [Link]

Application Notes and Protocols: Leveraging 2,3,5,6-Tetrafluoropyridin-4-ol in the Design of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Highly Fluorinated Pyridinol Building Block

In the landscape of functional materials, the strategic incorporation of fluorine atoms into molecular architectures offers a powerful tool to modulate key physical, chemical, and biological properties. The perfluorinated heterocyclic compound, 2,3,5,6-Tetrafluoropyridin-4-ol, presents a unique and highly versatile platform for the development of next-generation polymers, supramolecular assemblies, and functional small molecules. Its distinctive electronic properties, stemming from the synergistic effect of the electron-withdrawing fluorine atoms and the pyridine nitrogen, coupled with the reactive hydroxyl group, make it an asset for researchers in materials science, organic electronics, and drug development.

The tetrafluoropyridine ring is exceptionally electron-deficient, which renders the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity provides a reliable and efficient handle for covalent modification and integration into larger molecular frameworks. The phenolic hydroxyl group, in turn, offers a versatile site for a wide array of chemical transformations, including etherification, esterification, and participation in hydrogen bonding networks. This dual functionality is the cornerstone of its utility in creating materials with tailored properties.

This guide provides an in-depth exploration of the application of this compound in the synthesis of functional materials. We will delve into the rationale behind its use, provide detailed experimental protocols for its synthesis and subsequent utilization, and present visualizations to clarify key concepts and workflows.

Core Properties and Reactivity

The utility of this compound as a building block for functional materials is rooted in its fundamental chemical properties.

PropertyValue/DescriptionSignificance in Materials Science
Molecular Formula C₅HF₄NOLow hydrogen content contributes to thermal and oxidative stability.
Molecular Weight 167.06 g/mol A relatively small and rigid building block.
Acidity (pKa) More acidic than phenolThe electron-withdrawing fluorine atoms increase the acidity of the hydroxyl group, facilitating its deprotonation for subsequent reactions.
Reactivity The hydroxyl group undergoes typical alcohol reactions. The tetrafluoropyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions.Enables a wide range of derivatization and polymerization reactions.
Solubility Generally soluble in polar organic solvents.Facilitates processing and reaction in common laboratory solvents.

The key to harnessing the potential of this molecule lies in understanding its reactivity. The electron-deficient nature of the pyridine ring, amplified by the four fluorine atoms, makes the ring susceptible to attack by nucleophiles. While the 4-position is occupied by the hydroxyl group, the 2- and 6-positions are activated for SNAr reactions.

Application in Functional Polymer Synthesis

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of high-performance polymers. The hydroxyl group can act as a nucleophile in polycondensation reactions, while the fluorinated pyridine unit imparts desirable properties such as thermal stability, chemical resistance, and low dielectric constants to the resulting polymer.

Protocol 1: Synthesis of Poly(ether-co-tetrafluoropyridine)s via Nucleophilic Aromatic Substitution

This protocol details the synthesis of a polyether by reacting this compound with an activated aromatic dihalide. The resulting polymers are expected to exhibit high thermal stability and low flammability.

Rationale:

The phenoxide, generated in situ by the deprotonation of the hydroxyl group of this compound, acts as a potent nucleophile. This nucleophile can displace activated halides (e.g., in decafluorobiphenyl) in a step-growth polymerization mechanism. The choice of a perfluorinated co-monomer maintains the high fluorine content of the polymer, enhancing its desirable properties.

Experimental Workflow:

cluster_synthesis Polymer Synthesis start This compound + Decafluorobiphenyl base Addition of K₂CO₃ in DMF start->base reaction Heating at elevated temperature (e.g., 150-180 °C) under N₂ base->reaction precipitation Precipitation in Methanol reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying polymer Poly(ether-co-tetrafluoropyridine) drying->polymer

Figure 1. Workflow for the synthesis of a poly(ether-co-tetrafluoropyridine).

Materials:

  • This compound

  • Decafluorobiphenyl

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Reactor Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet/outlet, add equimolar amounts of this compound and decafluorobiphenyl.

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents relative to the monomers) to the flask. Introduce anhydrous DMF to achieve a monomer concentration of approximately 15-20% (w/v).

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen for 15-20 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Polymerization: Heat the reaction mixture to 150-180 °C with vigorous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the solution. The reaction is typically continued for 12-24 hours.

  • Isolation of the Polymer: After cooling to room temperature, slowly pour the viscous polymer solution into a large excess of methanol with constant stirring. The polymer will precipitate as a solid.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers, oligomers, and salts. Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., DMF or THF) and reprecipitating it in methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization:

The resulting polymer can be characterized by standard techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Application in Supramolecular Chemistry and Crystal Engineering

The ability of the hydroxyl group and the pyridine nitrogen to participate in hydrogen bonding makes this compound a compelling building block for the construction of ordered supramolecular architectures. Furthermore, the fluorinated aromatic ring can engage in halogen bonding and π-π stacking interactions, providing additional control over the self-assembly process.

Protocol 2: Formation of a Co-crystal with a Dipyridyl Compound

This protocol describes the formation of a co-crystal between this compound and 4,4'-bipyridine, driven by hydrogen bonding.

Rationale:

The acidic proton of the hydroxyl group on this compound can form a strong hydrogen bond with the basic nitrogen atoms of 4,4'-bipyridine. This predictable interaction can be used to assemble molecules into well-defined crystalline structures. Such co-crystals can exhibit interesting properties, including modified solubility, melting point, and solid-state fluorescence. The formation of co-crystals with sterically hindered amines and perfluoropyridine has been previously observed, highlighting the potential for strong hydrogen bonding interactions.[1]

Experimental Workflow:

cluster_cocrystal Co-crystal Formation start Dissolve this compound and 4,4'-Bipyridine in a suitable solvent mixing Combine solutions in a 1:1 molar ratio start->mixing crystallization Slow evaporation of the solvent at room temperature mixing->crystallization isolation Isolate single crystals crystallization->isolation characterization Characterize by X-ray diffraction isolation->characterization

Figure 2. Workflow for the formation of a co-crystal.

Materials:

  • This compound

  • 4,4'-Bipyridine

  • A suitable solvent system (e.g., a mixture of a good solvent like acetone or ethyl acetate and a poor solvent like hexane)

Procedure:

  • Preparation of Solutions: Prepare a saturated solution of this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate). In a separate vial, prepare a saturated solution of 4,4'-bipyridine in the same solvent.

  • Mixing: Combine the two solutions in a 1:1 molar ratio in a clean vial.

  • Crystallization: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Isolation: After a few days to a week, single crystals suitable for X-ray diffraction should form. Carefully isolate the crystals from the mother liquor using a pipette.

  • Characterization: The structure of the co-crystal can be definitively determined by single-crystal X-ray diffraction.

Application in the Synthesis of Functional Small Molecules

The reactivity of this compound also makes it a valuable intermediate in the synthesis of functional small molecules for applications in medicinal chemistry and organic electronics. The tetrafluoropyridyl moiety can act as a bioisostere for other aromatic systems and can enhance the metabolic stability and lipophilicity of drug candidates.

Protocol 3: Etherification of this compound

This protocol outlines a general procedure for the etherification of this compound with an alkyl halide.

Rationale:

The Williamson ether synthesis is a robust and widely used method for the formation of ethers. The increased acidity of the hydroxyl group in this compound facilitates its deprotonation to form the corresponding alkoxide, which then undergoes an SN2 reaction with a primary alkyl halide. This reaction allows for the introduction of a wide variety of functional groups onto the tetrafluoropyridine core.

Experimental Workflow:

cluster_etherification Ether Synthesis start This compound deprotonation Deprotonation with a base (e.g., NaH) in an aprotic solvent (e.g., THF) start->deprotonation addition Addition of an alkyl halide (R-X) deprotonation->addition reaction Reaction at room temperature or with gentle heating addition->reaction workup Aqueous workup and extraction reaction->workup purification Purification by column chromatography workup->purification product 4-Alkoxy-2,3,5,6-tetrafluoropyridine purification->product

Sources

Application Notes and Protocols for 19F NMR Spectroscopy Probes Based on 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 2,3,5,6-Tetrafluoropyridin-4-ol as a Premier 19F NMR Probe Scaffold

In the landscape of molecular sensing and biomedical imaging, fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has carved a significant niche. Its advantages are compelling: the 19F nucleus boasts a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift dispersion, rendering it highly sensitive to its local electronic environment.[1][2] Crucially, the near-total absence of fluorine in biological systems provides a "background-free" spectral window, allowing for the unambiguous detection of exogenously introduced probes.[1]

Within the diverse arsenal of 19F NMR probes, those built upon the this compound (TFOP) scaffold are gaining prominence. The tetrafluoropyridine ring offers a unique combination of chemical stability and tunable reactivity. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen makes the 4-position highly susceptible to nucleophilic substitution, providing a convenient handle for derivatization.[3][4] The hydroxyl group of TFOP, in particular, serves as a versatile anchor point for constructing a wide array of responsive probes. This guide provides an in-depth exploration of TFOP-based 19F NMR probes, from their fundamental principles and synthesis to detailed application protocols for researchers, scientists, and drug development professionals.

Core Principles and Advantages of TFOP-Based Probes

The utility of TFOP as a 19F NMR probe scaffold stems from several key properties:

  • Chemical Shift Sensitivity: The 19F chemical shifts of the tetrafluoropyridine ring are exquisitely sensitive to changes in the electronic environment at the 4-position.[5] This sensitivity can be harnessed to design "turn-on," "turn-off," or ratiometric probes that report on specific biological or chemical events. For instance, enzymatic cleavage of a substrate attached to the TFOP hydroxyl group will alter the electronic environment of the fluorine atoms, leading to a detectable change in their chemical shifts.[6]

  • Two Chemically Distinct Fluorine Environments: The C2v symmetry of the TFOP ring results in two distinct fluorine environments: the two fluorine atoms ortho to the hydroxyl group (F2,6) and the two fluorine atoms meta to the hydroxyl group (F3,5). This gives rise to two distinct peaks in the 19F NMR spectrum, providing an internal reference and the potential for more complex, ratiometric sensing mechanisms.

  • Tunable Physicochemical Properties: The hydroxyl group of TFOP can be readily modified through ether or ester linkages to introduce a variety of functionalities. This allows for the fine-tuning of the probe's solubility, biocompatibility, and targeting specificity.

  • High Fluorine Content: With four fluorine atoms per molecule, TFOP-based probes offer a strong 19F NMR signal, enhancing detection sensitivity.

Synthesis of this compound (TFOP)

The synthesis of TFOP is typically achieved through the nucleophilic aromatic substitution of pentafluoropyridine with a hydroxide source. The following protocol provides a general method for its preparation.

Protocol 1: Synthesis of this compound

Materials:

  • Pentafluoropyridine

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Tert-butanol or other suitable high-boiling point solvent

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentafluoropyridine in a suitable high-boiling point solvent such as tert-butanol.

  • Addition of Base: Add a stoichiometric equivalent of potassium hydroxide or sodium hydroxide to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully add concentrated hydrochloric acid to neutralize the excess base and protonate the phenoxide intermediate. The pH of the aqueous layer should be acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Repeat the extraction process to maximize the yield.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of a high-boiling point solvent allows the reaction to be carried out at an elevated temperature, which is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

  • The choice of a strong base like KOH or NaOH is essential to deprotonate the hydroxyl nucleophile and facilitate the attack on the electron-deficient pyridine ring.

  • Acidification is a critical step to convert the resulting tetrafluoropyridin-4-oxide salt into the desired hydroxyl compound.

Applications and Protocols for TFOP-Based Probes

The versatility of the TFOP scaffold allows for the design of probes for a variety of applications. Below are detailed protocols for the synthesis and application of TFOP-based probes for enzyme detection and pH sensing.

Application 1: Enzyme-Responsive Probes

A common strategy for designing enzyme-responsive 19F NMR probes is to mask the hydroxyl group of TFOP with a substrate that can be cleaved by a specific enzyme. This cleavage event unmasks the hydroxyl group, leading to a significant change in the 19F NMR spectrum.[6][7]

This protocol describes the synthesis of a phosphate-ester protected TFOP probe and its use to detect alkaline phosphatase (ALP) activity.

Part A: Synthesis of the TFOP-Phosphate Probe

Materials:

  • This compound (TFOP)

  • Phosphorus oxychloride (POCl3)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized water

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve TFOP in anhydrous DCM.

  • Addition of Base: Add an excess of triethylamine to the solution.

  • Phosphorylation: Cool the reaction mixture in an ice bath and slowly add phosphorus oxychloride dropwise.

  • Reaction: Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Hydrolysis: Carefully quench the reaction by the slow addition of deionized water.

  • Purification: The resulting TFOP-phosphate probe can be purified by high-performance liquid chromatography (HPLC).

Part B: Detection of Alkaline Phosphatase Activity

Materials:

  • TFOP-phosphate probe

  • Alkaline phosphatase (ALP) enzyme

  • Buffer solution (e.g., Tris buffer, pH 7.4)

  • NMR tubes

  • 19F NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the TFOP-phosphate probe in the appropriate buffer.

  • 19F NMR Measurement (Control): Acquire a 19F NMR spectrum of the probe solution without the enzyme. This will serve as the "OFF" state signal.

  • Enzyme Addition: Add a known amount of alkaline phosphatase to the NMR tube containing the probe solution.

  • Incubation: Incubate the sample at a suitable temperature (e.g., 37 °C) for a specific period.

  • 19F NMR Measurement (Post-Reaction): Acquire a 19F NMR spectrum of the sample after incubation. The appearance of new peaks corresponding to the dephosphorylated TFOP will indicate enzyme activity (the "ON" state).

  • Data Analysis: Integrate the peaks corresponding to the TFOP-phosphate probe and the liberated TFOP to quantify the enzyme activity.

Expected Results:

CompoundState19F Chemical Shift (F2,6)19F Chemical Shift (F3,5)
TFOP-Phosphate"OFF"δ1δ2
TFOP"ON"δ3δ4

Note: The exact chemical shifts (δ) will depend on the specific experimental conditions (solvent, temperature, etc.). A significant difference between (δ1, δ2) and (δ3, δ4) is expected upon enzymatic cleavage.

Diagram of Enzyme-Responsive Probe Activation

enzyme_activation TFOP-Phosphate\n(NMR 'OFF') TFOP-Phosphate (NMR 'OFF') TFOP\n(NMR 'ON') TFOP (NMR 'ON') TFOP-Phosphate\n(NMR 'OFF')->TFOP\n(NMR 'ON') Alkaline Phosphatase

Caption: Enzymatic cleavage of the phosphate group from the TFOP probe.

Application 2: pH-Sensitive Probes

The 19F chemical shift of TFOP is sensitive to the protonation state of its hydroxyl group, making it a potential candidate for a pH-sensitive probe.[8][9] The pKa of the hydroxyl group can be tuned by derivatization to create probes that are responsive in a specific physiological pH range.

Materials:

  • This compound (TFOP)

  • A series of buffer solutions with a range of known pH values (e.g., phosphate buffers)

  • NMR tubes

  • 19F NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a series of NMR samples by dissolving a known concentration of TFOP in each of the buffer solutions with different pH values.

  • 19F NMR Measurements: Acquire a 19F NMR spectrum for each sample.

  • Data Analysis: Plot the 19F chemical shifts of the F2,6 and F3,5 resonances as a function of pH.

  • pKa Determination: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa of the TFOP hydroxyl group.

Expected Results:

A sigmoidal relationship between the 19F chemical shift and pH is expected, with the inflection point of the curve corresponding to the pKa of the TFOP.

Diagram of pH-Dependent Chemical Shift

ph_sensing cluster_0 Low pH cluster_1 High pH Protonated TFOP Protonated TFOP Deprotonated TFOP Deprotonated TFOP Protonated TFOP->Deprotonated TFOP Increasing pH Deprotonated TFOP->Protonated TFOP Decreasing pH

Caption: Equilibrium between the protonated and deprotonated forms of TFOP.

Data Interpretation and Considerations

  • Reference Standards: For accurate chemical shift referencing, it is recommended to use an internal or external standard with a known 19F chemical shift, such as trifluoroacetic acid (TFA).

  • Quantitative Analysis: For quantitative measurements of enzyme activity or analyte concentration, it is crucial to ensure that the 19F NMR spectra are acquired under fully relaxed conditions. This can be achieved by using a sufficiently long relaxation delay between scans.[10]

  • In Vivo Applications: For in vivo studies, the probe's biocompatibility, toxicity, and pharmacokinetic properties must be carefully evaluated.

Conclusion and Future Perspectives

This compound represents a powerful and versatile platform for the development of novel 19F NMR probes. Its straightforward derivatization, high fluorine content, and sensitive 19F NMR signature make it an attractive candidate for a wide range of applications in chemical biology, drug discovery, and molecular imaging. Future research in this area will likely focus on the development of TFOP-based probes with enhanced sensitivity, selectivity, and in vivo stability, further expanding the utility of 19F NMR in the life sciences.

References

  • Beyki, K., Haydari, R., & Maghsoodlou, M. T. (2015). Synthesis of 2,3,5,6-tetra uoro-pyridine derivatives from reaction of penta uoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. [Link]

  • Chambers, R. D., & Sargent, C. R. (1981). Polyfluoro-heterocyclic compounds. Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine. Journal of the Chemical Society C: Organic, 1967, 800-804. [Link]

  • The suggested mechanism nucleophilic substitution of pentafluoropyridine with malononitrile. (n.d.). ResearchGate. [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 55(4), 799–804. [Link]

  • Omondi, B., Mohamed, M. A., & Bala, M. D. (2020). N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. IUCrData, 5(1), x200003. [Link]

  • Mehta, V. D., Kulkarni, P. V., Mason, R. P., Constantinescu, A., Aravind, S., Goomer, N., & Antich, P. P. (1994). 6-Fluoropyridoxol: a novel probe of cellular pH using 19F NMR spectroscopy. FEBS letters, 349(2), 234–238. [Link]

  • Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. (n.d.). ResearchGate. [Link]

  • Mason, R. P. (2013). New frontiers and developing applications in 19F NMR. NMR in biomedicine, 26(5), 459–473. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Cui, W., Wang, Y., & Liu, S. (2015). Fluorinated smart micelles as enzyme-responsive probes for 19F-magnetic resonance. Chemical communications (Cambridge, England), 51(45), 9311–9314. [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. [Link]

  • Fluorine-19 Nuclear Magnetic Resonance. (1971). Defense Technical Information Center. [Link]

  • JP2001139551A - Method for producing 2,3,5,6-tetrafluoropyridine - Google P
  • 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19 F NMR Probe of RNA Structure and Function - PubMed. [Link]

  • Multi-modal 19F NMR probe using perfluorinated cubic silsesquioxane-coated silica nanoparticles for monitoring enzymatic activity - PubMed. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. [Link]

  • Activatable Dendritic 19F Probes for Enzyme Detection - PMC - NIH. [Link]

  • 19F NMR based pH probes: lanthanide(iii) complexes with pH-sensitive chemical shifts - RSC Publishing. [Link]

  • 19 F NMR Spectroscopy: Applications in Pharmaceutical Studies - ResearchGate. [Link]

  • Ratiometric pH-Responsive 19F Magnetic Resonance Imaging Contrast Agents Based on Hydrazone Switches - PMC - PubMed Central. [Link]

  • pH-Dependent Spin State Population and 19F NMR Chemical Shift via Remote Ligand Protonation in an Iron(II) Complex - The Royal Society of Chemistry. [Link]

  • 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC. [Link]

  • Small, but powerful and attractive: 19F in biomolecular NMR - PMC. [Link]

  • Design and Synthesis of Novel 19F-amino Acid: A Promising 19F NMR Label for Peptide Studies - PubMed. [Link]

  • 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA - NIH. [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy | Request PDF - ResearchGate. [Link]

  • a comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC. [Link]

  • Computational Protocols for the 19F NMR Chemical Shifts. Part 1: Methodological Aspects. [Link]

  • Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors - ResearchGate. [Link]

  • (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines - ResearchGate. [Link]

  • Clickable 19 F NMR Probes - CF Plus Chemicals. [Link]

  • Multi-modal 19F NMR probe using perfluorinated cubic silsesquioxane-coated silica nanoparticles for monitoring enzymatic activity - Tohoku University. [Link]

Sources

Application Notes & Protocols: Leveraging 2,3,5,6-Tetrafluoropyridin-4-ol Derivatives for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Tetrafluoropyridyl (TFP) Scaffold in Modern Synthesis

"Click" chemistry has revolutionized the synthesis of complex molecular architectures in drug discovery, chemical biology, and materials science.[1][] Its principles of reliability, high yield, and biocompatibility have made reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) indispensable tools.[][3] Within this landscape, the choice of molecular scaffold is paramount. The 2,3,5,6-tetrafluoropyridin-4-yl (TFP) core, derived from its parent alcohol, has emerged as a uniquely powerful and versatile hub for click chemistry.

The TFP scaffold's utility stems from two key features:

  • A Tunable Handle: The 4-position oxygen (from the parent -ol) provides a readily functionalizable site to install click handles (alkynes or azides) via robust etherification chemistry.[4]

  • Latent Reactivity for Sequential Functionalization: The four electron-withdrawing fluorine atoms heavily activate the pyridine ring for nucleophilic aromatic substitution (SNAr).[5] This allows for a post-click, secondary modification, enabling the creation of highly complex, multi-functional molecules in a controlled, stepwise manner.[6]

This guide provides a comprehensive overview and detailed protocols for synthesizing TFP-based click reagents and applying them in advanced bioconjugation and labeling workflows.

Synthesis of TFP-Based Click Reagents

The foundational step is the conversion of 2,3,5,6-Tetrafluoropyridin-4-ol into derivatives bearing a terminal alkyne or an azide. This is typically achieved via Williamson ether synthesis, a reliable and high-yielding reaction.

Diagram: Synthesis of TFP Click Probes

TFP_Synthesis cluster_alkyne Alkyne Functionalization cluster_azide Azide Functionalization TFP_OH This compound Base Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, MeCN) TFP_OH->Base PropargylBr Propargyl Bromide Base->PropargylBr 1. Deprotonation Azido_Tosylate 3-Azidopropyl Tosylate Base->Azido_Tosylate 1. Deprotonation TFP_Alkyne 4-(Prop-2-yn-1-yloxy)-2,3,5,6- tetrafluoropyridine PropargylBr->TFP_Alkyne 2. SN2 Reaction Azido_Alcohol e.g., 3-Azidopropan-1-ol + Tosyl Chloride Azido_Alcohol->Azido_Tosylate Activation TFP_Azide 4-(3-Azidopropoxy)-2,3,5,6- tetrafluoropyridine Azido_Tosylate->TFP_Azide 2. SN2 Reaction CuAAC_Workflow Peptide_N3 Azide-Modified Peptide (in Buffer) Reaction Combine & Incubate (Room Temp, 1-2h) Peptide_N3->Reaction TFP_Alkyne TFP-Alkyne (in DMSO) TFP_Alkyne->Reaction Reagent_Mix Prepare Reagent Mix: 1. CuSO₄ 2. THPTA Ligand 3. Sodium Ascorbate Reagent_Mix->Reaction Add to initiate Purification Purification (e.g., RP-HPLC) Reaction->Purification Analysis Analysis (MALDI-TOF MS) Purification->Analysis

Sources

Application Note: Synthetic Architectures Utilizing 2,3,5,6-Tetrafluoropyridin-4-ol (TFPO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5,6-Tetrafluoropyridin-4-ol (TFPO) represents a critical distinct chemotype in the fluorinated heterocyclic arsenal. Unlike its perfluorinated parent (pentafluoropyridine), TFPO possesses a unique electronic push-pull system driven by the 4-hydroxy group's electron-donating capacity countering the electron-withdrawing ring nitrogen and fluorine atoms. This application note details two primary synthetic vectors for TFPO: (1) The generation of hydrolytically stable active esters (TFP esters) for high-efficiency peptide coupling and bioconjugation, and (2) Regioselective SNAr scaffold decoration for fragment-based drug discovery (FBDD).

Chemical Properties & Handling

TFPO exists in a tautomeric equilibrium between its enol (pyridinol) and keto (pyridone) forms. While the hydroxy form is predominant in non-polar solvents, the specific reactivity profile is governed by the high acidity of the hydroxyl proton (pKa ~5.3, compared to ~10 for phenol and ~5.5 for pentafluorophenol).

PropertyThis compound (TFPO)Pentafluorophenol (PFP)Implication
pKa ~5.3~5.5TFPO is slightly more acidic, making the resulting anion a better leaving group in certain contexts.
Hydrolytic Stability High (pH > 7.5)ModerateTFP esters resist hydrolysis in basic aqueous buffers better than NHS or PFP esters.
Solubility Soluble in organic/aqueous mixturesLipophilicTFP esters maintain solubility in DMF/DMSO labeling cocktails.
Reactivity High (2,6-F activation)ModerateThe ring nitrogen activates the 2,6-fluorines for SNAr if the OH is alkylated.

Application A: TFP Active Esters in Peptide Synthesis & Bioconjugation[1]

Rationale

In modern peptide synthesis and bioconjugation (e.g., Antibody-Drug Conjugates), N-hydroxysuccinimide (NHS) esters are the standard but suffer from rapid hydrolysis in aqueous buffers. TFP esters offer a superior alternative.[1] The nitrogen in the pyridine ring provides an additional electron-withdrawing effect, making the carbonyl carbon of the ester highly electrophilic toward amines, while the bulky fluorines protect the carbonyl from water attack (hydrolysis).

Mechanism of Action

The TFP ester functions as an activated acyl donor. Upon nucleophilic attack by a primary amine (e.g., Lysine ε-amine), the tetrafluoropyridinyloxy moiety acts as the leaving group.

TFP_Activation cluster_0 Activation Phase cluster_1 Conjugation Phase Acid Carboxylic Acid (R-COOH) Coupling DCC/EDC Coupling Acid->Coupling TFPO TFPO (Reagent) TFPO->Coupling TFP_Ester TFP Active Ester (Stable Intermediate) Coupling->TFP_Ester - Urea Transition Tetrahedral Intermediate TFP_Ester->Transition + Amine Amine Target Amine (R'-NH2) Amine->Transition Amide Final Amide Bond (R-CO-NH-R') Transition->Amide Leaving TFPO (Leaving Group) Transition->Leaving

Figure 1: Mechanism of TFP ester formation and subsequent aminolysis. The TFP ester serves as a "store-and-release" vessel for the acyl group.

Protocol 1: Synthesis of TFP-Activated Fluorophores/Peptides

Objective: To convert a carboxylic acid-containing payload (e.g., Biotin-COOH or a Drug-Linker) into a TFP ester.

Reagents:

  • Target Molecule (R-COOH) (1.0 equiv)

  • This compound (TFPO) (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (R-COOH) in anhydrous DMF under an inert atmosphere (N2 or Ar). Concentration should be ~0.1 M.

  • Activation: Add TFPO (1.1 equiv) to the solution. Stir for 5 minutes.

  • Coupling: Add EDC·HCl (1.2 equiv) in one portion.

    • Note: If the acid is valuable/scarce, use DCC (Dicyclohexylcarbodiimide) instead of EDC, but filtration of the DCU urea byproduct will be required.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (shift in Rf) or LC-MS (mass shift corresponding to +149 Da for the TFP group minus H2O).

  • Workup:

    • For DCM reactions: Wash with dilute HCl (0.1 M) to remove EDC byproduct, then brine. Dry over MgSO4.

    • For DMF reactions: Dilute with EtOAc, wash 3x with water/brine to remove DMF.

  • Purification: Flash chromatography (Silica gel). TFP esters are generally stable on silica.

  • Storage: Store lyophilized powder at -20°C under desiccant. TFP esters degrade slowly if exposed to moisture.

Validation Check:

  • IR Spectroscopy: Look for the characteristic active ester carbonyl stretch around 1780–1800 cm⁻¹ .

  • 19F NMR: Distinct signals for the 2,6-F and 3,5-F atoms.

Application B: Regioselective SNAr for Scaffold Diversification

Rationale

While the 4-position of pentafluoropyridine is the most reactive, TFPO already has a substituent at position 4. To utilize TFPO as a scaffold for drug discovery (e.g., kinase inhibitors), one must exploit the reactivity of the 2- and 6-positions . The fluorine atoms at these positions are activated by the adjacent ring nitrogen.

Critical Regiochemistry:

  • 4-Position (OH): Electron-donating (by resonance), deactivating the ring slightly compared to perfluoropyridine.

  • 2,6-Positions: Highly activated due to inductive electron withdrawal by the adjacent Nitrogen.

  • 3,5-Positions: Least reactive.

Workflow: Creating 2-Amino-4-Alkoxy-Pyridine Libraries

This route is ideal for synthesizing "Type II" kinase inhibitors where the pyridine core acts as the hinge binder.

SNAr_Regioselectivity cluster_protection Step 1: O-Alkylation (Locking the 4-pos) cluster_substitution Step 2: Regioselective SNAr TFPO TFPO Core (2,3,5,6-Tetrafluoro-4-hydroxypyridine) Intermediate 4-Alkoxy-2,3,5,6-tetrafluoropyridine TFPO->Intermediate Alkylation Reagent1 R-X (Alkyl Halide) K2CO3, DMF Reagent1->Intermediate Product 2-Amino-4-Alkoxy-3,5,6-trifluoropyridine (Major Product) Intermediate->Product SNAr @ C2 Minor 3-Substituted Isomer (Trace/Minor) Intermediate->Minor Rare Reagent2 Nucleophile (R'-NH2) TEA, DMSO, Heat Reagent2->Product

Figure 2: Synthetic workflow for accessing 2-substituted pyridine scaffolds starting from TFPO. The 4-alkoxy group directs subsequent nucleophilic attack to the 2-position.

Protocol 2: Synthesis of 2-Amino-4-Alkoxy-Trifluoropyridines

Step 1: O-Alkylation (Protection/Functionalization)

  • Suspend TFPO (1.0 equiv) and K2CO3 (1.5 equiv) in dry Acetone or DMF.

  • Add Alkyl Halide (e.g., Benzyl bromide or Methyl iodide) (1.1 equiv).

  • Reflux for 2–4 hours.

  • Filter salts and concentrate. This yields the 4-alkoxy-2,3,5,6-tetrafluoropyridine.

Step 2: SNAr Displacement

  • Dissolve the 4-alkoxy intermediate in DMSO (0.5 M).

  • Add the amine nucleophile (e.g., Morpholine, Aniline derivative) (1.2 equiv).

  • Add DIPEA (Diisopropylethylamine) (2.0 equiv) as a proton scavenger.

  • Heat to 80–100°C .

    • Note: Unlike pentafluoropyridine which reacts at RT, the 4-alkoxy group deactivates the ring, requiring thermal activation.

  • Monitor by 19F NMR . The symmetry of the starting material (two signals: AA'BB' system) will break into a complex pattern of three distinct fluorine environments upon monosubstitution.

  • Purification: The product is usually less polar than the starting material. Purify via silica gel chromatography (Hexane/EtOAc).

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Ester Formation Hydrolysis of active esterEnsure all solvents are anhydrous. Avoid methanol/ethanol during workup (transesterification risk).
SNAr Regioselectivity Poor Temperature too highLower reaction temperature to 60°C and extend time. High temps can promote 2,6-disubstitution.
Incomplete Conversion (SNAr) Ring deactivationIf R-O- group at C4 is very electron-donating, the ring may be too sluggish. Switch solvent to NMP and increase temp to 120°C.
Product Instability Fluoride eliminationPolyfluorinated amines can be unstable on silica. Add 1% Triethylamine to the eluent to neutralize acidity.

References

  • Bioconjugation Stability of TFP Esters

    • Wang, Y., et al. "A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides." Nucleic Acids Research, 2004.
  • Comparison of TFP vs.

    • ResearchGate Discussion & Lumiprobe Technical Notes. "TFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters."[2][3][4]

  • Nucleophilic Aromatic Substitution Regioselectivity

    • Chambers, R. D., et al. "Polyfluoroarenes. Part XV. Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society, 1960s/70s (Foundational work on fluoropyridine reactivity).
    • Recent computational insights: New Journal of Chemistry, "Site-selective nucleophilic substitution reactions of pentafluoropyridine."
  • Peptide Synthesis Utility

    • Wikipedia contributors.[5] "Pentafluorophenyl esters."[2][3][4][5] (Contextualizing the fluoro-ester utility in SPPS).

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Pyridines in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a major class of targeted therapies, with a growing number of approved drugs making a significant impact in the clinic.[2]

The design of potent and selective kinase inhibitors is a key challenge in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[3] Fluorinated heterocycles, in particular, have gained prominence as privileged scaffolds in kinase inhibitor design. The pyridine ring, a common motif in many kinase inhibitors, can be rendered more versatile through fluorination.[4]

This application note focuses on the utility of a key building block, 2,3,5,6-tetrafluoropyridin-4-ol , in the synthesis of a diverse range of kinase inhibitors. The highly electron-deficient nature of the tetrafluoropyridine ring makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, providing a robust and versatile method for the construction of complex molecular architectures.[5] We will explore the chemical principles underlying its reactivity and provide detailed protocols for its application in the synthesis of inhibitors targeting key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 mitogen-activated protein kinase (MAPK), and Aurora kinases.

Chemical Properties and Reactivity of this compound

The reactivity of this compound is dominated by the strong electron-withdrawing effects of the four fluorine atoms and the pyridine nitrogen. This renders the pyridine ring highly susceptible to nucleophilic attack, particularly at the 4-position, which is para to the nitrogen atom.[5] The hydroxyl group at the 4-position can be readily deprotonated with a mild base to form a potent oxygen nucleophile, which can then participate in SNAr reactions with various electrophiles.

Alternatively, and more commonly in the context of kinase inhibitor synthesis, the hydroxyl group of this compound can be used to displace a leaving group on another aromatic or heteroaromatic ring. The general strategy involves the deprotonation of the phenol to generate a phenoxide, which then acts as the nucleophile.

A key synthetic transformation utilizing this reagent is the O-arylation reaction, where the hydroxyl group of this compound is coupled with an aryl halide or another suitable electrophile. This reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN). The resulting 4-aryloxy-2,3,5,6-tetrafluoropyridine core is a common structural motif in a variety of kinase inhibitors.

SNAr_Reaction reagent This compound product 4-Aryloxy-2,3,5,6-tetrafluoropyridine (Kinase Inhibitor Precursor) reagent->product SNAr Reaction nucleophile Aryl Halide (Ar-X) or other electrophile nucleophile->product base Base (e.g., K2CO3) base->reagent Deprotonation

Caption: General workflow for the synthesis of kinase inhibitor precursors.

Targeted Kinase Signaling Pathways

The kinase inhibitors synthesized using this compound often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[6] In cancer, tumor cells secrete VEGF, which binds to and activates VEGFR-2 on endothelial cells, leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.[7] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[8]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor VEGFR-2 Inhibitor (from Tetrafluoropyridinol) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[9] In some cancers, the p38 pathway can promote cell survival and metastasis.[10] Therefore, inhibitors of p38 MAPK are being investigated as potential anti-cancer agents.[11]

p38_MAPK_Pathway Stress Cellular Stress/ Inflammatory Cytokines MKK MKK3/6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors CellularResponse Inflammation, Apoptosis, Cell Cycle Arrest MK2->CellularResponse TranscriptionFactors->CellularResponse Inhibitor p38 Inhibitor (from Tetrafluoropyridinol) Inhibitor->p38 Inhibits

Caption: Overview of the p38 MAPK signaling cascade.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a pyrazolo[3,4-b]pyridine-based kinase inhibitor, a scaffold known to target various kinases, including Tropomyosin receptor kinases (TRKs).[10] The synthesis starts from commercially available materials and utilizes the reactivity of a fluorinated pyridine ring. While this example does not directly start from this compound, the principles of nucleophilic aromatic substitution on a highly fluorinated pyridine are central to the synthesis. A hypothetical final step to attach the tetrafluoropyridinol moiety is included to demonstrate its application.

Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine Intermediate

This protocol outlines the synthesis of a key intermediate for a pyrazolo[3,4-b]pyridine-based kinase inhibitor.[10]

Step 1: Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

  • Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (24 g, 121.20 mmol) and N-iodosuccinimide (133.00 mmol) in DMF.

  • Heat the mixture at 60 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Collect the resulting faint yellow precipitate by filtration under reduced pressure to obtain the iodinated intermediate. This product is used in the next step without further purification.

Step 2: N-alkylation with 4-methoxybenzyl chloride

  • Cool a solution of the iodinated intermediate (30 g, 92.90 mmol) in dry DMF to 0 °C.

  • Slowly add sodium hydride (111.48 mmol) to the mixture and stir for 2 hours.

  • Add 4-methoxybenzyl chloride (102.19 mmol) and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

  • Pour the mixture into ice water to form a precipitate.

  • Adjust the pH to 7 with ammonium chloride and collect the solid by filtration.

  • Wash the solid with a 1:1 mixture of methanol and ethyl acetate.

  • Recrystallize the crude solid from DMF at 120 °C to obtain the purified N-alkylated product.

Step 3: Suzuki Coupling

  • To a reaction mixture of the N-alkylated intermediate, add 2 mL of water, cesium carbonate (1.15 mmol), a substituted bromobenzyl (1.15 mmol), and Pd(PPh₃)₄ (0.019 mmol).

  • Degas the mixture with argon for 10 minutes.

  • Heat the reaction at 80 °C under an argon atmosphere for 2 hours.

  • Concentrate the mixture in vacuo.

  • Redissolve the resulting suspension in a mixture of DCM and methanol, filter, and concentrate the filtrate.

  • Purify the crude product by silica chromatography (DCM:MeOH = 150:1) to yield the Suzuki coupling product.

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
15-Bromo-1H-pyrazolo[3,4-b]pyridine, NISDMF6012~82
2Iodinated intermediate, NaH, 4-methoxybenzyl chlorideDMF0 to RT6~50
3N-alkylated intermediate, substituted bromobenzyl, Pd(PPh₃)₄, Cs₂CO₃1,4-Dioxane/Water80230-35
Protocol 2: Hypothetical Final Step - Coupling with this compound

This hypothetical protocol illustrates how the synthesized pyrazolo[3,4-b]pyridine core, functionalized with a suitable leaving group (e.g., a halogen), could be coupled with this compound to generate the final kinase inhibitor.

  • To a solution of the pyrazolo[3,4-b]pyridine intermediate (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF, add cesium carbonate (2 equivalents).

  • Stir the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final tetrafluoropyridyl-ether linked kinase inhibitor.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its inherent reactivity towards nucleophilic aromatic substitution provides a reliable and efficient method for the construction of complex molecular scaffolds. The protocols and principles outlined in this application note demonstrate the utility of this reagent in accessing a range of kinase inhibitors targeting critical signaling pathways in cancer. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. (2017). PubMed. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. [Link]

  • Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. (2010). PubMed. [Link]

  • Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. (2012). PubMed. [Link]

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). ACS Publications. [Link]

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2020). ResearchGate. [Link]

  • Aurora kinase inhibitors and methods of making and using thereof. (n.d.).
  • Design, synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. (2018). PubMed. [Link]

  • Design, Synthesis and molecular modeling study of certain VEGFR-2 Inhibitors based on Thienopyrimidne Scaffold as Cancer Targeting Agents. (2021). ResearchGate. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). MDPI. [Link]

  • Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38 Alpha Mitogen-Activated Protein Kinase Inhibitors. (2009). PubMed. [Link]

  • A Practical Synthesis of the TGFβRI Inhibitor N-(4-(3-(6-(Difluoromethyl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-yl)acetamide via One-Pot Sequential Sonogashira and Cacchi Reactions Catalyzed by Pd(OAc)2/BINAP. (2020). ACS Publications. [Link]

  • Certain protein kinase inhibitors. (n.d.). PubChem. [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). MDPI. [Link]

  • The path of p38α MAP kinase inhibition. (n.d.). Universität Tübingen. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). PubMed Central. [Link]

  • Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study. (2023). PubMed Central. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Semantic Scholar. [Link]

  • Compounds and compositions as RAF kinase inhibitors. (n.d.).
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. [Link]

  • Progress in the development of selective inhibitors of aurora kinases. (2006). PubMed. [Link]

  • Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents. (2023). PubMed Central. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). RSC Publishing. [Link]

  • N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide. (2013). PubMed. [Link]

  • Tackling polypharmacology of kinase inhibitors and selecting chemical kinase probes by transcription factor activity profiling. (2022). bioRxiv. [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). PubMed Central. [Link]

  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (2011). ResearchGate. [Link]

  • (12) United States Patent. (n.d.).
  • Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylgl y cine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa. (1998). PubMed. [Link]

  • 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. (2020). PubMed. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed. [Link]

  • Nucleophilic replacement reactions of sulphonates. Part III. The synthesis of derivatives of 2,3,4,6-tetra-amino-2,3,4,6-tetradeoxy-D-galactose and -D-idose. (1970). RSC Publishing. [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (2016). PubMed. [Link]

  • Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385), a novel, potent, and orally active human gonadotropin-releasing hormone (GnRH) receptor antagonist. (2015). PubMed. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Institutes of Health. [Link]

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Application Note: Development of 19F MRI Contrast Agents Using 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorine-19 (


) MRI is emerging as a powerful background-free imaging modality for tracking cell therapies and drug delivery systems. Unlike protons (

), there is negligible endogenous fluorine in biological soft tissue, rendering

images with an exceptional signal-to-noise ratio (SNR) devoid of anatomical background.[1]

This guide details the development of contrast agents utilizing 2,3,5,6-Tetrafluoropyridin-4-ol (TFP-OH) . While often used as a leaving group in amine-reactive "active esters," this protocol focuses on retaining the TFP motif via stable ether linkages. This strategy exploits the magnetic equivalence of the four fluorine atoms on the pyridine ring to generate a single, intense NMR resonance, maximizing sensitivity per molecular unit.

Scientific Rationale & Design Strategy

The Fluorine Payload

The choice of this compound is governed by three physical parameters critical for MRI sensitivity:

  • Magnetic Equivalence: The symmetry of the 2,3,5,6-substitution pattern ensures that, in most non-chiral environments, the four fluorine nuclei resonate at the same frequency (isochronous). This concentrates the signal into a single peak rather than splitting it, which is vital for maximizing SNR.

  • Chemical Shift Anisotropy (CSA): Aromatic fluorines generally exhibit significant CSA. While this can broaden lines at ultra-high fields (>7T), at clinical field strengths (1.5T - 3T), the TFP motif maintains a manageable linewidth suitable for frequency-selective imaging.

  • Reactivity: The 4-hydroxyl group (

    
    ) is significantly more acidic than non-fluorinated phenols due to the electron-withdrawing nature of the ring. This facilitates facile O-alkylation under mild conditions, allowing conjugation to heat-sensitive biologics or polymers.
    
The "Retained Motif" Strategy

Many commercial protocols use TFP esters to label amines, where the TFP group is lost as a byproduct. To use TFP as the contrast agent, we employ Williamson Ether Synthesis .[2]

Mechanism:



This creates a chemically stable ether bond, permanently attaching the 4-fluorine reporter to the scaffold (e.g., PEG, Dendrimer, or Nanoparticle).

Experimental Workflows

Synthesis Workflow (Graphviz)

SynthesisWorkflow TFP TFP-OH (Precursor) Base K2CO3 / DMF (Deprotonation) TFP->Base Scaffold Bromo-PEG/Dendrimer (Scaffold) Reaction Nucleophilic Substitution (60°C) Scaffold->Reaction Base->Reaction  Activated Nucleophile Purification Dialysis / HPLC (Remove Free TFP) Reaction->Purification Product TFP-Ether Conjugate (Contrast Agent) Purification->Product

Figure 1: Synthetic pathway for creating stable TFP-ether contrast agents via nucleophilic substitution.[3]

Protocol: Synthesis of TFP-PEG Conjugate

Objective: Conjugate TFP-OH to a heterobifunctional PEG (Br-PEG-OMe, MW 2000) to create a water-soluble molecular probe.

Materials:

  • This compound (TFP-OH)

  • Bromo-PEG-Methyl Ether (Br-PEG-OMe, 2 kDa)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous
  • DMF (Anhydrous)

  • Dialysis Tubing (MWCO 1000 Da)

Step-by-Step Procedure:

  • Activation: Dissolve TFP-OH (1.5 eq relative to Br-PEG) in anhydrous DMF (5 mL per gram of polymer). Add K

    
    CO
    
    
    
    (3 eq). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow as the phenoxide anion forms.
  • Coupling: Add Br-PEG-OMe (1 eq) dissolved in minimal DMF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
  • Quenching: Cool to RT and filter to remove undissolved carbonate salts.

  • Purification:

    • Precipitate the filtrate into cold diethyl ether (10x volume).

    • Centrifuge and redissolve the pellet in distilled water.

    • Dialyze against water for 48 hours (change water 3x daily) to remove unreacted TFP-OH.

  • Lyophilization: Freeze-dry the purified solution to obtain the white solid product.

Characterization & Validation

NMR Characterization

Validation requires confirming the covalent attachment and measuring relaxation times (


, 

) to optimize MRI pulse sequences.

Equipment: 400 MHz (or higher) NMR spectrometer with a


-tunable probe.

Table 1: Expected NMR Parameters

ParameterValue / RangeNotes
Chemical Shift (

)
-155 to -160 ppmReferenced to CFCl

(0 ppm) or TFA (-76.5 ppm).
Multiplicity Singlet (Broad)May broaden if attached to high MW polymers due to slow tumbling.

(Longitudinal)
800 – 1200 msDetermine via Inversion Recovery. Critical for TR setting.

(Transverse)
50 – 200 msDetermine via CPMG. Shortens significantly in nanoparticles.

Protocol: Relaxation Time Measurement

  • Sample Prep: Dissolve 10 mg of conjugate in 600

    
    L D
    
    
    
    O. Add a coaxial insert with a known concentration of TFA (Trifluoroacetic acid) as an external standard/reference.
  • 
     Sequence:  Use Inversion Recovery (
    
    
    
    ). Array
    
    
    values: 0.01, 0.05, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 s.
  • 
     Sequence:  Use CPMG spin-echo. Array echo trains to fit the decay curve.
    
Phantom Imaging Setup (MRI)

Before in vivo use, the probe's sensitivity limit must be established.

Protocol:

  • Dilution Series: Prepare 5 vials of the agent in PBS at concentrations: 0 (blank), 1, 5, 10, and 20 mM (Fluorine concentration).

  • Sequence Selection:

    • Turbo Spin Echo (TSE/RARE): Best for anatomical correlation.

    • Ultrashort Echo Time (UTE): Recommended if

      
       is < 10 ms (e.g., if the agent aggregates).
      
  • Parameters:

    • TR (Repetition Time):

      
       (approx. 3000 ms) for quantitative density; shorter for speed.
      
    • TE (Echo Time): Minimum possible (e.g., 5–10 ms) to minimize signal loss from

      
       decay.
      
    • Averages (NEX): Increase to improve SNR (SNR

      
      ).
      

Troubleshooting & Optimization

Signal Splitting
  • Issue: The

    
     peak appears as a multiplet or doublet.
    
  • Cause: If the substitution at the 4-position is not perfectly symmetric regarding the polymer chain folding, or if "through-space" interactions occur with the polymer backbone.

  • Solution: Insert a short alkyl spacer (C3-C6) between the ether oxygen and the PEG chain to decouple the ring from the polymer backbone dynamics.

Low Solubility
  • Issue: Product precipitates in water.

  • Cause: The TFP ring is hydrophobic.

  • Solution: Ensure the PEG block is sufficiently large (>2 kDa) to mask the hydrophobicity. Alternatively, use a co-solvent (10% Ethanol) for stock solutions.

Chemical Shift Artifact[3]
  • Issue: In MRI, the image appears shifted or "ghosted" in the frequency encoding direction.

  • Cause: If the bandwidth is too low and the excitation pulse covers both the agent and the reference standard (if used internally).

  • Solution: Increase the receiver bandwidth or use chemically selective excitation pulses centered strictly on the -158 ppm resonance.

References

  • Ruiz-Cabello, J., et al. (2011). Fluorine (19F) MRS and MRI in biomedicine.[1][2][4][5][6][7] NMR in Biomedicine. Link

  • Zhou, Z., et al. (2015). Design and synthesis of fluorinated dendrimers for sensitive 19F MRI. Journal of Organic Chemistry. Link

  • Mochizuki, E., et al. (2022). A Multifunctional Contrast Agent for 19F-Based Magnetic Resonance Imaging.[2][8][9] Bioconjugate Chemistry. Link

  • Tirotta, I., et al. (2015).[1] 19F Magnetic Resonance Imaging (MRI): From Design of Materials to Clinical Applications. Chemical Reviews. Link

  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Link

Sources

Precision Polymer Activation: 2,3,5,6-Tetrafluoropyridin-4-ol Functionalization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" of Active Esters

In the landscape of bioconjugation, N-hydroxysuccinimide (NHS) esters are the standard, yet they suffer from rapid hydrolysis in aqueous buffers.[1] Pentafluorophenyl (PFP) and 2,3,5,6-tetrafluorophenyl (TFP) esters offered a solution: higher hydrolytic stability with retained reactivity.[2]

2,3,5,6-Tetrafluoropyridin-4-ol (TFPy-OH) represents a hyper-electron-deficient variant of this chemistry. The presence of the nitrogen atom in the aromatic ring, combined with four fluorine atoms, significantly lowers the pKa of the hydroxyl group compared to its phenyl analogs.

Why use TFPy-OH?

  • Enhanced Leaving Group Ability: The pyridine nitrogen exacerbates the electron withdrawal, making the resulting ester extremely reactive toward amines.

  • Orthogonal Reactivity: Useful when standard NHS esters fail to react with sterically hindered amines.

  • 19F NMR Traceability: The fluorine signature provides a quantitative, non-destructive handle for monitoring reaction progress (loading and conjugation).

Chemical Mechanism & Rationale[2][3]

The Electronic Advantage

The reactivity of an active ester is dictated by the stability of the leaving group (the conjugate base).

  • NHS: pKa ~6.0

  • TFP (Phenol): pKa ~5.3

  • TFPy-OH (Pyridine): pKa < 4.0 (Estimated)

The TFPy ester is highly activated.[3] The carbonyl carbon is extremely electrophilic due to the pull from the perfluorinated pyridine ring.

Reaction Pathway[3][5]
  • Activation: The polymer's carboxylic acid is coupled to TFPy-OH using a carbodiimide (EDC or DCC).

  • Conjugation: A primary amine (ligand/drug) attacks the carbonyl, displacing the TFPy-OH anion.

ReactionMechanism cluster_0 Step 1: Activation (Anhydrous) cluster_1 Step 2: Conjugation (Aqueous/Organic) Polymer Polymer-COOH Intermediate O-Acylisourea (Unstable) Polymer->Intermediate + EDC/DCC Reagent TFPy-OH (this compound) Reagent->Intermediate Nucleophilic Attack ActiveEster TFPy-Active Ester (Polymer-CO-OTFPy) Intermediate->ActiveEster Esterification Conjugate Polymer-CONHR (Stable Amide) ActiveEster->Conjugate + Amine (pH 7.5-8.5) Byproduct TFPy-OH (Leaving Group) ActiveEster->Byproduct Displacement Amine R-NH2 (Drug/Ligand)

Figure 1: Reaction pathway for polymer activation and subsequent amidation using TFPy-OH.

Comparative Analysis: Selecting the Right Ester

FeatureNHS EsterTFP Ester (Phenol)TFPy Ester (Pyridine)
Reactivity (Amine) HighVery HighUltra High
Hydrolytic Stability Low (t½ ~40 min @ pH 8)High (t½ >3 hrs @ pH 8)Moderate/Low (Due to high activation)
Hydrophobicity LowHighModerate (Pyridine N adds polarity)
Optimal pH 7.0 - 8.07.5 - 9.07.0 - 8.0
Atom Economy GoodGoodGood
Monitoring UV (260nm)UV / 19F NMRUV / 19F NMR (Distinct Shift)

Expert Insight: Use TFPy-OH when you need to drive a reaction with a sluggish, non-nucleophilic amine, or when using non-aqueous coupling conditions where hydrolysis is not a competing factor.

Experimental Protocols

Protocol A: Synthesis of TFPy-Activated Polymer

Target: Conversion of Polymer-COOH to Polymer-CO-OTFPy.

Materials:

  • Carboxylated Polymer (e.g., PEG-COOH, PLGA-COOH).

  • This compound (TFPy-OH).

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

  • Catalyst: DMAP (4-Dimethylaminopyridine) - Optional, use sparingly.

Procedure:

  • Dissolution: Dissolve the polymer (1.0 eq of -COOH) in anhydrous DCM/DMF. Ensure the concentration is high (~50-100 mg/mL) to drive kinetics.

  • Reagent Addition: Add TFPy-OH (1.5 - 2.0 equivalents per -COOH group).

  • Coupling:

    • Cool the reaction to 0°C.

    • Add DCC (1.2 equivalents) dissolved in a minimum amount of solvent.

    • Note: If using EDC, use 1.5 equivalents. EDC urea byproducts are water-soluble, aiding purification.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 12–24 hours under nitrogen/argon.

    • Observation: If using DCC, a white precipitate (DCU) will form.

  • Filtration (DCC only): Filter off the insoluble DCU byproduct using a 0.2 µm PTFE syringe filter.

  • Purification:

    • Precipitation: Drop the reaction mixture into cold diethyl ether or isopropanol (depending on polymer solubility). The TFPy-polymer should precipitate; free TFPy-OH remains in solution.

    • Wash: Wash the pellet 3x with cold ether.

    • Drying: Dry under high vacuum. Store at -20°C under argon. Moisture Sensitive. [4]

Protocol B: Conjugation to Ligand (Amine)

Target: Polymer-CO-OTFPy + H2N-Ligand -> Polymer-CO-NH-Ligand.

Procedure:

  • Buffer Prep: Prepare a conjugation buffer.[4]

    • Recommended: 50 mM Sodium Phosphate or HEPES, pH 7.5 – 8.0.

    • Avoid: Primary amines (Tris, Glycine) as they will compete.

  • Ligand Solution: Dissolve the amine-containing ligand in the buffer.

  • Polymer Addition:

    • Dissolve the TFPy-activated polymer in a water-miscible organic solvent (DMSO or DMF) to create a "master mix."

    • Add the polymer solution to the ligand buffer dropwise.

    • Ratio: Aim for <10% organic solvent in the final mix to prevent protein denaturation (if applicable).

  • Incubation: Incubate at Room Temperature for 2–4 hours or 4°C overnight.

  • Quenching: Add 1M Glycine or Tris (pH 8.0) to quench remaining active esters.

  • Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove the released TFPy-OH leaving group.

Quality Control & Validation

Method 1: 19F NMR (The Gold Standard)

Fluorine NMR is the most powerful tool for this chemistry because the chemical shift of the fluorine atoms on the pyridine ring changes significantly depending on whether the oxygen is protonated (free alcohol) or acylated (ester).

  • Setup: Dissolve ~5-10 mg of functionalized polymer in deuterated solvent (CDCl3 or DMSO-d6).

  • Acquisition: Run a non-decoupled 19F scan.

  • Analysis:

    • Ester (Product): Look for signals shifted downfield (deshielded) compared to the free alcohol.

    • Free Alcohol (Hydrolysis/Residual): Distinct multiplet pattern.

    • Quantification: Integrate the ester peaks against an internal standard (e.g., trifluorotoluene) to calculate substitution degree (%).

Method 2: UV-Vis Quantification

The TFPy group has a distinct UV absorbance.

  • Hydrolyze a small aliquot of the polymer in 0.1 M NaOH (releases the TFPy-O- anion).

  • Measure Absorbance at the

    
     of the TFPy-O- anion (approx 250-280 nm, verify with pure standard).
    
  • Use Beer’s Law to calculate the concentration of released group = concentration of active ester.

Workflow & Troubleshooting Guide

Workflow Start Start: Polymer-COOH Solubility Check Solubility: DCM, DMF, or DMSO? Start->Solubility Activation Activation Protocol: TFPy-OH + EDC/DCC Solubility->Activation QC_Step QC: 19F NMR >90% Functionalization? Activation->QC_Step QC_Step->Activation Fail (Check Moisture) Conjugation Conjugation: Add Amine (pH 7.5-8.0) QC_Step->Conjugation Pass Hydrolysis Issue: Rapid Hydrolysis Conjugation->Hydrolysis Low Yield? Hydrolysis->Conjugation Action: Lower pH slightly Increase Amine Conc.

Figure 2: Operational workflow and decision tree for TFPy functionalization.

Troubleshooting Table
ProblemProbable CauseSolution
Low Substitution (<50%) Wet solvents/reagents.Use freshly distilled solvents; store TFPy-OH in desiccator.
Precipitate in Conjugation Polymer/Ligand incompatibility.Increase DMSO/DMF co-solvent %; ensure ligand is soluble at pH 8.
No Conjugation pH too low (Amine protonated).Adjust pH to 8.0. Ensure amine is not a salt (e.g., HCl salt) without buffering.
Rapid Hydrolysis pH too high (>9.0).The Pyridine ester is hyper-reactive. Keep pH < 8.[5]5.

References

  • Comparison of Active Esters

    • Title: Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters.[1][6]

    • Source: ResearchGate / Bioconjug
    • URL:[Link]

  • 19F NMR Characterization

    • Title: Sensitivity limits for common 19F-observe NMR experiments on polyfluorin
    • Source: Magnetic Resonance in Chemistry.[7][8][9]

    • URL:[Link]

  • TFP Ester Stability & Applications

    • Title: A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides.[10][11][12]

    • Source: Langmuir (ACS Public
    • URL:[Link]

  • General Protocol Grounding (NHS/TFP)

    • Title: DBCO-PEG5-TFP Ester Protocol and Storage.[4]

    • Source: Click Chemistry Tools / Broad Institute.
    • URL:[Link] (Note: Illustrates the standard handling for TFP-class esters).

Sources

synthesis of liquid crystals incorporating the 2,3,5,6-tetrafluoropyridinyl moiety

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Liquid Crystals Incorporating the 2,3,5,6-Tetrafluoropyridinyl Moiety

Part 1: Executive Summary & Strategic Rationale

The incorporation of the 2,3,5,6-tetrafluoropyridinyl moiety into liquid crystalline (LC) architectures represents a critical strategy for engineering high-performance mesogens. Unlike standard phenyl-based LCs, this perfluorinated heteroaromatic core offers three distinct advantages driven by the high electronegativity of fluorine and the nitrogen heteroatom:

  • Molecular Quadrupole Moment: The electron-deficient ring creates strong quadrupolar interactions with electron-rich arenes (areene-perfluoroarene interactions), enhancing mesophase stability and inducing smectic layering.

  • Viscosity Reduction: The low polarizability of the C-F bond reduces rotational viscosity (

    
    ), a crucial parameter for fast-switching active-matrix displays (AM-LCD).
    
  • Dielectric Tuning: The dipole moment generated by the pyridine nitrogen, combined with the fluorine atoms, allows for precise tuning of dielectric anisotropy (

    
    ), often yielding materials with negative 
    
    
    
    suitable for Vertical Alignment (VA) modes.

Scope of this Guide: This document details the regioselective synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines via Nucleophilic Aromatic Substitution (


). While the focus is on LC materials, the protocols are directly transferable to medicinal chemistry for the synthesis of metabolically stable bioisosteres.

Part 2: Strategic Synthesis Architecture

The synthesis of these materials relies on the exceptional reactivity of pentafluoropyridine (PFP) . Unlike perfluorobenzene, which requires forcing conditions, the pyridine nitrogen activates the ring toward nucleophilic attack.

Critical Mechanism Insight: The reaction proceeds via an addition-elimination (


) mechanism. The transition state is stabilized by the ability of the ring nitrogen to accept electron density (Meisenheimer complex).
  • Regioselectivity: Substitution occurs almost exclusively at the 4-position (para) under mild conditions. This is because the para-intermediate places the negative charge directly on the nitrogen atom, the most electronegative site in the ring.

  • Secondary Substitution: Under forcing conditions, subsequent attacks occur at the 2- and 6-positions.

Visualizing the Reaction Landscape

ReactionLandscape cluster_legend Reaction Conditions PFP Pentafluoropyridine (Starting Material) Complex Meisenheimer Complex (N-stabilized) PFP->Complex Fast Addition (0°C - RT) Nu Nucleophile (RO-, RS-, R2N-) Nu->Complex Prod4 4-Substituted Product (Major, Kinetic & Thermo) Complex->Prod4 Elimination of F- Prod26 2,4-Disubstituted (Over-reaction Impurity) Prod4->Prod26 Excess Nu High Temp (>80°C) Low Temp Low Temp High Selectivity High Selectivity Low Temp->High Selectivity

Figure 1: Reaction landscape of pentafluoropyridine. Note the critical bifurcation where temperature control prevents the formation of the 2,4-disubstituted impurity.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the LC Core Intermediate

Target: 4-(4-Formylphenoxy)-2,3,5,6-tetrafluoropyridine Rationale: This ether-linked aldehyde is a versatile "universal intermediate." The aldehyde handle allows for subsequent elongation (Wittig/Knoevenagel) to form the rigid LC mesogen, while the tetrafluoropyridine acts as the polar head/core.

Reagents:

  • Pentafluoropyridine (PFP): 1.05 equiv. (Slight excess to prevent disubstitution).

  • 4-Hydroxybenzaldehyde: 1.0 equiv.

  • Potassium Carbonate (

    
    ): 1.2 equiv. (Anhydrous, granular).
    
  • Solvent: Acetonitrile (MeCN) or DMF. (MeCN is preferred for easier workup).

Step-by-Step Methodology:

  • Preparation of Nucleophile (In Situ):

    • In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a

      
       balloon), dissolve 4-hydroxybenzaldehyde (10 mmol, 1.22 g) in anhydrous MeCN (40 mL).
      
    • Add anhydrous

      
       (12 mmol, 1.66 g).
      
    • Expert Note: Stir at Room Temperature (RT) for 15 minutes. This allows the formation of the phenoxide anion. You will observe a color change (often yellowing).

  • Controlled Addition (The Critical Step):

    • Cool the reaction mixture to 0°C using an ice bath. PFP is volatile (bp 84°C) and the reaction is exothermic.

    • Add Pentafluoropyridine (10.5 mmol, 1.77 g) dropwise via syringe over 10 minutes.

    • Causality: Rapid addition at RT can cause local heating, leading to the loss of volatile PFP and potential disubstitution.

  • Reaction Progression:

    • Allow the mixture to warm to RT naturally.

    • Stir at RT for 4–6 hours.

    • Validation: Monitor by TLC (SiO2, 10% EtOAc/Hexane). The starting aldehyde spot will disappear. The product is less polar (higher

      
      ).
      
  • Workup:

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove trace DMF/salts.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or perform flash chromatography (Hexane:EtOAc 9:1).

    • Yield Target: >85%.

Protocol B: Characterization & Validation

The presence of fluorine atoms provides a built-in self-validating system via


 NMR.

NMR Signature Analysis:

  • 
     NMR (376 MHz, 
    
    
    
    ):
    • You will observe two distinct multiplets of equal integration (2F each).

    • 
       approx -90 ppm (AA' portion, 2,6-F).
      
    • 
       approx -150 ppm (XX' portion, 3,5-F).
      
    • Absence of Peak: A peak at -160 to -170 ppm indicates unreacted PFP (the 4-F). If this peak is gone, conversion is complete.

Graphviz Workflow: Synthesis & Validation

Workflow Start Start: 4-Hydroxybenzaldehyde + K2CO3 in MeCN Step2 Add Pentafluoropyridine (0°C, Dropwise) Start->Step2 Check TLC Check (Disappearance of Phenol) Step2->Check Workup Filter Salts -> Aq. Wash -> Dry MgSO4 Check->Workup Complete NMR 19F NMR Validation (AA'XX' Pattern) Workup->NMR Final Pure 4-(aryloxy)-2,3,5,6-tetrafluoropyridine NMR->Final Confirmed

Figure 2: Operational workflow for the synthesis of the tetrafluoropyridyl ether core.

Part 4: Data Summary & Phase Behavior

The following table illustrates the effect of tail length on the phase transitions of a representative homologous series derived from the protocol above (e.g., 4-alkoxy-2,3,5,6-tetrafluoropyridine derivatives).

Table 1: Representative Phase Transition Temperatures

Compound (Alkyl Chain)Melting Point (°C)Clearing Point (°C)Phase Sequence (Heating)
n = 5 (Pentyl) 32.5-Cr

Iso (No LC phase)
n = 8 (Octyl) 28.034.5Cr

SmA

Iso
n = 10 (Decyl) 35.048.0Cr

SmA

Iso
n = 12 (Dodecyl) 41.056.5Cr

SmA

Iso

Note: Short chains often result in isotropic liquids. The tetrafluoropyridyl ring strongly promotes Smectic A (SmA) phases due to the lateral quadrupole interactions and layer segregation between the fluorinated core and alkyl tails.

Part 5: Expert Insights & Troubleshooting

  • Volatility Hazard: Pentafluoropyridine has high vapor pressure. Always handle in a fume hood. If the yield is low, it is often because the PFP evaporated before reacting. Solution: Use a reflux condenser even during the RT stir, or seal the vessel.

  • Water Sensitivity: While

    
     isn't strictly water-intolerant, water competes as a nucleophile, creating 4-hydroxy-tetrafluoropyridine (a phenolic impurity). Solution:  Use anhydrous solvents and dry 
    
    
    
    .
  • Color Indicators: The reaction mixture often turns bright yellow/orange. This is normal and due to the charge-transfer complexes formed during the reaction. The pure product should be white or colorless crystals.

References

  • Chambers, R. D., et al. (2008).[2] Nucleophilic substitution in pentafluoropyridine.[2][3][4][5] Journal of Fluorine Chemistry. Link

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

  • Reiffenrath, V., et al. (1989). New Liquid Crystalline Compounds with Negative Dielectric Anisotropy. Liquid Crystals.[6][7][8] Link

  • Goodby, J. W., et al. (2010). Liquid Crystals with Fluorinated Cores. Journal of Materials Chemistry. Link

Sources

Application Note: High-Efficiency Peptide Modification using 2,3,5,6-Tetrafluoropyridin-4-ol Active Esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking to optimize peptide conjugation workflows. It focuses on the use of 2,3,5,6-Tetrafluoropyridin-4-ol (and its structural analog 2,3,5,6-Tetrafluorophenol, TFP) as a superior alternative to N-Hydroxysuccinimide (NHS) esters.

Executive Summary

The modification of peptides and proteins via amine-reactive chemistries is a cornerstone of bioconjugation. While N-Hydroxysuccinimide (NHS) esters have long been the industry standard, they suffer from rapid hydrolysis in aqueous buffers and susceptibility to the Lossen rearrangement side reaction.

This guide details the application of This compound (and the related 2,3,5,6-Tetrafluorophenol, TFP) to generate active esters. These fluorinated aromatic esters offer a "Goldilocks" reactivity profile: they are significantly more stable to hydrolysis than NHS esters at physiological pH, yet exhibit faster reaction kinetics with primary amines. This allows for higher labeling efficiency, reduced reagent waste, and cleaner crude products.

Mechanism of Action

The utility of this compound lies in its ability to act as an electron-withdrawing leaving group. When coupled to a carboxylic acid (e.g., a fluorophore or drug linker), it forms an active ester.[1]

Chemical Principle

The pyridine nitrogen (or the phenyl ring in standard TFP) and the four fluorine atoms exert a strong inductive effect (


), making the ester carbonyl highly electrophilic. Upon nucleophilic attack by a primary amine (e.g., Lysine 

-amine or N-terminus), the tetrahedral intermediate collapses, expelling the tetrafluoropyridin-4-ol anion.
Graphviz Diagram: Activation and Conjugation Pathway

The following diagram illustrates the workflow from carboxylic acid activation to stable amide bond formation.

TFP_Mechanism Acid Carboxylic Acid (Payload) ActiveEster Active Ester (TFP-Ester) Acid->ActiveEster Esterification Reagent This compound (Activator) Reagent->ActiveEster Coupling Coupling Agent (EDC or DCC) Coupling->ActiveEster Intermediate Tetrahedral Intermediate ActiveEster->Intermediate Nucleophilic Attack Amine Peptide/Protein (Primary Amine -NH2) Amine->Intermediate Product Stable Amide Conjugate Intermediate->Product Collapse LeavingGroup Leaving Group (TFP-OH Anion) Intermediate->LeavingGroup Elimination

Caption: Workflow showing the activation of a payload carboxylate followed by aminolysis to form a peptide conjugate.

Comparative Analysis: TFP/Pyridine vs. NHS

The choice of leaving group dictates the success of conjugation in aqueous environments. The pyridine analog (this compound) shares the high-performance characteristics of the standard TFP (phenol) class but with potentially modulated acidity due to the ring nitrogen.

Table 1: Performance Metrics of Active Esters

FeatureNHS EsterTFP Ester (Phenol/Pyridine)Impact on Protocol
Hydrolytic Stability (pH 7.5) Low (

min)
High (

hours)
TFP allows longer reaction times without reagent degradation.
Reactivity toward Amines ModerateHighTFP drives reaction to completion faster, using less excess reagent.
Optimal pH Window 7.0 – 8.07.5 – 8.5TFP tolerates slightly more basic conditions, ensuring amines are deprotonated.
Hydrophobicity Low (Water soluble)Moderate to HighTFP esters may require organic co-solvent (DMSO/DMF) to prevent precipitation.
Side Reactions Lossen RearrangementNegligibleTFP yields cleaner crude products, simplifying HPLC purification.

Expert Insight: The hydrolytic stability of TFP esters is counter-intuitive. Although the leaving group is more acidic (typically correlating with instability), the specific electronic environment of the polyfluorinated ring provides resistance to attack by water (a hard nucleophile) while remaining highly reactive to amines (softer nucleophiles).

Protocol 1: Synthesis of TFP Active Esters

Use this protocol to convert a carboxylic acid (e.g., Biotin, Fluorophore-COOH) into a reactive TFP ester.

Reagents:

  • Carboxylic Acid Payload (

    
    )
    
  • This compound (or 2,3,5,6-Tetrafluorophenol)[2][3][4][5][6]

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the Carboxylic Acid in anhydrous DCM (or DMF if solubility is poor).

  • Activator Addition: Add 1.1 equivalents of This compound .

  • Coupling: Add 1.1 equivalents of DCC (or EDC).

    • Note: If using DCC, a white precipitate (dicyclohexylurea) will form within minutes.

  • Incubation: Stir the reaction at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by TLC or LC-MS. The acid peak should disappear, replaced by the hydrophobic ester peak.

  • Purification:

    • If using DCC: Filter off the urea precipitate. Evaporate the solvent.[4]

    • Workup: Redissolve in EtOAc, wash with 5% citric acid and brine to remove unreacted amine/activator. Dry over MgSO₄ and concentrate.

    • Storage: Store the resulting ester desiccated at -20°C. It is stable for months.

Protocol 2: Peptide/Protein Labeling

Use this protocol to conjugate the prepared TFP ester to a Lysine residue or N-terminus.

Reagents:

  • Target Peptide/Protein (dissolved in buffer).

  • TFP-Ester (from Protocol 1, dissolved in DMSO).

  • Conjugation Buffer: 50-100 mM Sodium Bicarbonate (pH 8.3) OR Phosphate Buffered Saline (pH 7.5).

    • Critical: Avoid buffers containing primary amines (Tris, Glycine) as they will compete with the peptide.

Experimental Workflow (DOT Diagram):

Labeling_Protocol Prep_Protein 1. Prepare Protein (1-10 mg/mL in pH 8.3 Buffer) Mixing 3. Mixing Add Reagent to Protein (Ratio: 1.5 - 5.0 equiv) Prep_Protein->Mixing Prep_Reagent 2. Dissolve TFP Ester (10 mg/mL in Anhydrous DMSO) Prep_Reagent->Mixing Incubation 4. Incubation 1 Hour @ RT or 4 Hours @ 4°C Mixing->Incubation Quench 5. Quench (Optional) Add Tris or Glycine Incubation->Quench Purification 6. Purification (Dialysis or Desalting Column) Quench->Purification

Caption: Step-by-step conjugation workflow ensuring optimal stoichiometry and purification.

Step-by-Step Procedure:

  • Buffer Exchange: Ensure the peptide is in an amine-free buffer (pH 7.5–8.5).

  • Reagent Solubilization: Dissolve the TFP ester in anhydrous DMSO or DMF.

    • Why? TFP esters are hydrophobic. Dissolving them directly in buffer may cause precipitation before reaction.

  • Conjugation:

    • Add the TFP ester solution to the peptide solution.

    • Stoichiometry: Use 1.5 – 3 equivalents of ester for simple peptides. Use 5 – 10 equivalents for large proteins or antibodies (to ensure labeling despite surface accessibility issues).

    • Solvent Limit: Keep the final DMSO concentration < 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate for 60 minutes at Room Temperature or overnight at 4°C.

  • Purification: Remove excess small molecule (hydrolyzed TFP-OH and unreacted ester) using a Desalting Column (e.g., PD-10) or Dialysis.

    • Validation: The byproduct this compound is water-soluble and easily removed.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Low Labeling Efficiency pH too low (< 7.0)Increase pH to 8.0–8.3 to ensure Lysine amines are unprotonated (

).
Precipitation TFP ester is hydrophobicIncrease organic co-solvent (DMSO) to 10-15% or use a sulfonated (water-soluble) TFP variant if available.
Hydrolysis Competition Buffer pH too high (> 9.0)While TFP is stable, pH > 9.0 accelerates hydrolysis. Keep pH < 8.5.
Interference Nucleophiles in bufferEnsure no Azide, DTT, or Mercaptoethanol is present (unless labeling Cysteines specifically).

References

  • Comparison of NHS and TFP Ester Stability: BenchChem Technical Support. (2025).[7][8] "An In-depth Technical Guide to TFP and NHS Ester Reactivity in Bioconjugation." (General Reference for TFP Chemistry)

  • TFP Ester Surface Chemistry: Lockett, M. R., et al. (2008). "A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides." Langmuir.

  • General Bioconjugation Protocols: Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol."

  • Synthesis of Fluorinated Pyridines: Chambers, R. D., et al. (1996).[1] "Polyhalogenated Heterocyclic Compounds." Journal of Fluorine Chemistry. (Foundational chemistry for tetrafluoropyridine derivatives).

Sources

Troubleshooting & Optimization

identification and minimization of side reactions in 2,3,5,6-Tetrafluoropyridin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanistic Landscape

Welcome to the technical support hub for perfluorinated heteroaromatic synthesis. You are likely here because the nucleophilic aromatic substitution (


) of pentafluoropyridine (PFP) is yielding inconsistent results.

While the transformation of PFP to 2,3,5,6-tetrafluoropyridin-4-ol appears straightforward, it is governed by a tight competition between kinetic and thermodynamic control. The pyridine ring is highly activated due to the electron-withdrawing nature of the five fluorine atoms and the ring nitrogen.

The Core Challenge: The nucleophile (


) prefers the C4 (para) position due to the stabilization of the Meisenheimer intermediate by the ring nitrogen. However, the C2 (ortho) position is a potent competitor, separated by a transition state energy difference of less than 4 kJ/mol [1].[1]

Module 1: Critical Impurity Profiling

Before optimizing, you must identify what is killing your yield. In this synthesis, "purity" is not just about removing starting material; it is about suppressing regioisomers and oligomers.

Reaction Pathway Analysis

The following diagram maps the reaction network. Note that the C4-Product is your target, while the C2-Isomer and Diol species are the primary threats.

ReactionNetwork PFP Pentafluoropyridine (Starting Material) C4_Prod TARGET: this compound (C4 Substitution) PFP->C4_Prod Major Pathway (Para-attack) C2_Iso IMPURITY A: 2,3,4,5-Tetrafluoropyridin-2-ol (C2 Substitution) PFP->C2_Iso Minor Pathway (Ortho-attack) OH Nucleophile (OH-) OH->PFP Diol IMPURITY B: Trifluoropyridine-diols (Over-substitution) C4_Prod->Diol Excess Base High Temp C2_Iso->Diol Excess Base

Figure 1: Reaction network showing the competition between C4 (Target) and C2 (Impurity) pathways, and the risk of over-substitution.

Troubleshooting Q&A: Impurity Identification

Q: My LC-MS shows a mass peak at [M-H]- 166, but the NMR looks "messy." What is happening? A: You likely have a mixture of the C4-target and the C2-isomer (Impurity A). Both have the same molecular weight (MW 167.06, [M-H]- 166). Standard C18 HPLC columns often struggle to separate these regioisomers due to their similar polarity. You must rely on


 NMR for definitive identification (see Module 3).

Q: I see a secondary peak with a mass of +16 amu relative to the product. Is this oxidation? A: No, this is likely over-substitution (Impurity B). If you use a strong base (like NaOH) in excess (> 2.2 eq) or run the reaction too hot, the product's remaining fluorine atoms become susceptible to a second nucleophilic attack, replacing another -F with an -OH group to form a diol.

Module 2: Process Optimization & Control

To maximize the C4-product, we must exploit the subtle electronic preference of the para-position.

Optimization Protocol
ParameterRecommendationScientific Rationale
Temperature 0°C to 25°C Higher temperatures overcome the activation energy barrier for C2 attack, increasing Impurity A. Keep it cold to favor the thermodynamic C4 product [2].
Base Selection KOH or t-BuOK Hard nucleophiles (like simple

) are less selective. Using a bulkier base or controlling

concentration via slow addition improves C4 regioselectivity.
Solvent t-Butanol or Water/Acetone A protic solvent environment can assist in stabilizing the leaving fluoride ion, but avoiding extremely polar aprotic solvents (like pure DMF) can sometimes reduce "hot" non-selective reactivity.
Stoichiometry 1.05 - 1.10 eq. Strictly limit the hydroxide source. Excess base immediately promotes the formation of Impurity B (Diol).
Validated Synthesis Workflow

Refined for high regioselectivity.

  • Setup: Charge a round-bottom flask with Pentafluoropyridine (1.0 eq) and water/acetone (1:1 v/v). Cool to 0°C .

  • Addition: Prepare a solution of KOH (1.05 eq) in water. Add this dropwise over 60 minutes.

    • Why? High local concentration of base causes over-substitution. Slow addition ensures PFP is always in excess relative to the base until the end.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature for 1 hour.

  • Quench: Acidify to pH 1-2 with 2N HCl.

    • Why? The product exists as a phenoxide salt. Acidification protonates it, making it insoluble in water (precipitates) or extractable into organic solvents.

  • Workup: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
Troubleshooting Logic Flow

Use this decision tree to diagnose yield/purity issues in real-time.

Troubleshooting Start Problem Identified Issue1 High C2-Isomer Content (>5%) Start->Issue1 Issue2 Formation of Diols (Over-reaction) Start->Issue2 Issue3 Low Conversion (Recovered SM) Start->Issue3 Action1 Action: Lower Reaction Temp (Switch to 0°C) Issue1->Action1 Action2 Action: Reduce Base Eq. (Limit to 1.05 eq) Issue2->Action2 Action3 Action: Increase Time (Do NOT increase Temp) Issue3->Action3

Figure 2: Decision matrix for correcting common synthetic deviations.

Module 3: Analytical Troubleshooting

The only reliable way to validate your regiochemistry is


 NMR . Proton NMR is useless here as the product contains only one exchangeable proton (-OH).
The Symmetry Test

The target molecule (C4-substituted) possesses a plane of symmetry. The C2-isomer does not.

FeatureTarget: C4-Product Impurity: C2-Isomer
Symmetry Symmetric (

)
Asymmetric (

)

Signals
2 Signals 4 Signals
Pattern AA'MM' pattern (Two distinct multiplets of integration 2:2)Four distinct signals (integration 1:1:1:1)
Shift Range Typically -90 to -165 ppmTypically -90 to -165 ppm

Interpretation Guide:

  • If you see two dominant multiplets in the Fluorine NMR: Success. You have the C4 product.

  • If you see four signals of equal intensity: Failure. You have made the C2 isomer.

  • If you see two large multiplets and four smaller ones: You have a mixture. Integrate the signals to calculate the ratio.

Note on Shift Drifts:


 chemical shifts are highly solvent-dependent. Do not rely on absolute ppm values (e.g., "-145.2 ppm") from literature unless the solvent is identical. Rely on the number of signals  and integration patterns  [3].

References

  • Regioselective C–F Bond Activation

    • Source: ACS Organometallics
    • Context: Explains the thermodynamic preference for C4 (25 kJ/mol stable) vs the kinetic competition of C2 (<4 kJ/mol difference).
    • Link:

  • Nucleophilic Substitution Mechanism

    • Source: Journal of the Chemical Society C
    • Context: Foundational work on the synthesis and reactions of tetrafluoropyridine derivatives.[2]

    • Link: [Heterocyclic polyfluoro-compounds.[1][2][3][4][5][6] Part XII. Synthesis and reactions]([Link]2][3][4]

  • Fluorine NMR Interpretation

    • Source: Alfa Chemistry / Technical Guides
    • Context: Principles of NMR shifts and shielding effects in perfluorinated arom
    • Link:

Sources

optimization of reaction conditions for derivatizing 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TFPO-OPT-2024 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

You are working with 2,3,5,6-tetrafluoropyridin-4-ol (TFPO) , a privileged scaffold in fragment-based drug discovery (FBDD) and agrochemistry. Due to the electron-deficient nature of the perfluorinated ring, the hydroxyl group at C-4 is significantly more acidic (


) than non-fluorinated analogues.

This guide addresses the two primary challenges in derivatizing TFPO:

  • Regioselectivity: Controlling O-alkylation vs. N-alkylation.

  • Chemistability: Preventing unwanted nucleophilic aromatic substitution (

    
    ) at the C-2/C-6 positions during functionalization.
    
Module 1: O-Functionalization (Ether/Ester Synthesis)[1]

User Question: "I am trying to synthesize a tetrafluoropyridyl ether using an alkyl halide, but my yields are inconsistent. What is the standard operating procedure?"

The Protocol

Because the TFPO anion is highly stabilized by the four fluorine atoms, it is a "hard" nucleophile but can be sluggish. The key is to use a base that ensures complete deprotonation without triggering defluorination of the ring.

ParameterRecommended ConditionTechnical Rationale
Base

(1.5 eq) or

(1.1 eq)
The

of TFPO (~5.3) allows deprotonation by weak carbonate bases.

provides the "cesium effect," improving solubility and anion nakedness for difficult electrophiles.
Solvent MeCN (Standard) or DMF (Difficult cases)Acetonitrile is preferred for ease of workup. Use DMF only if the electrophile is insoluble; DMF can promote unwanted

side reactions at high temps.
Temperature 25°C to 60°C CRITICAL: Avoid refluxing >80°C. High heat promotes attack of the carbonate base or residual water on the C-2 fluorine (

).
Stoichiometry 1.0 eq TFPO : 1.1 eq ElectrophileExcess electrophile is preferred over excess TFPO to simplify purification.
Step-by-Step Workflow
  • Dissolve TFPO (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Add

    
     (1.5 equiv) and stir at RT for 15 min (ensure CO2 evolution ceases).
    
  • Add the alkyl halide/electrophile (1.1 equiv) dropwise.

  • Monitor by

    
     NMR  (see Analysis section).
    
  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/salts). Dry over

    
    .
    
Module 2: Troubleshooting & Diagnostics

User Question: "My reaction shows full consumption of starting material, but the product NMR looks 'messy'. How do I know if I have the right product?"

Diagnostic:

NMR Interpretation

The symmetry of the molecule is your best diagnostic tool. TFPO is symmetric.

  • O-Alkylation (Desired): Retains symmetry. You will see two distinct signals (AA'XX' system).

  • C-2 Substitution (Side Reaction): Breaks symmetry. You will see four distinct signals.

Reference Shift Table (in


 vs 

):
SpeciesF-2,6 (Ortho to N)F-3,5 (Meta to N)Pattern
TFPO (Start) ~ -95 to -100 ppm~ -160 to -165 ppm2 signals (Symmetric)
4-Alkoxy-TFPy (Product) ~ -90 ppm ~ -155 ppm 2 signals (Symmetric)
C-2 Substituted Impurity -80 to -100 ppm (Complex)-130 to -160 ppm (Complex)4 signals (Asymmetric)

Tech Note: If you see a signal near -88 ppm that integrates poorly, it is likely the C-2 substituted byproduct caused by overheating or using a nucleophile that is too strong (like NaH).

Module 3: Advanced Reactivity Logic

User Question: "Why am I getting N-alkylation instead of O-alkylation?"

This is a classic ambident nucleophile problem. While the O-anion is thermodynamically favored due to the electron-withdrawing ring, solvent effects play a role.

  • The Problem: In protic solvents or with small counter-ions (

    
    ), the oxygen is tightly solvated/paired, making the Nitrogen more accessible for attack.
    
  • The Solution:

    • Switch to Acetone or DMF: These favor O-alkylation.

    • Use Silver Salts (

      
      ):  If the alkyl halide is reactive, silver coordinates the halide and forces a "hard-hard" interaction at the oxygen.
      
Decision Tree: Optimization Logic

ReactionLogic Start Start: Derivatization of TFPO Goal Goal: O-Alkylation (Ether) Start->Goal Check Check Electrophile Reactivity Goal->Check Reactive Reactive (e.g., Benzyl Bromide) Check->Reactive High Unreactive Unreactive (e.g., Alkyl Chloride) Check->Unreactive Low Cond1 Cond: K2CO3 / Acetone / RT Reactive->Cond1 Cond2 Cond: Cs2CO3 / DMF / 60°C Unreactive->Cond2 Result Check 19F NMR Cond1->Result Cond2->Result Symmetry 2 Signals (Symmetric)? Result->Symmetry Success Success: O-Product Symmetry->Success Yes Fail Failure: C-2 Attack (Reduce Temp) Symmetry->Fail No (4 Signals)

Caption: Logic flow for selecting conditions and validating product integrity via NMR.

Common FAQs

Q: Can I use NaH (Sodium Hydride) to deprotonate TFPO? A: Not recommended. NaH is often too aggressive. While it will deprotonate the OH, the excess hydride or the high localized basicity can lead to defluorination (nucleophilic attack on the ring) or decomposition. Stick to Carbonates (


, 

).

Q: My product is an oil and difficult to crystallize. How do I purify it? A: Perfluorinated compounds are highly lipophilic ("fluorous").

  • Column Chromatography: They move fast on silica. Use non-polar eluents (e.g., 5-10% EtOAc in Hexanes).

  • Fluorous Solid Phase Extraction (FSPE): If you have access to fluorous silica, this is the gold standard. The perfluorinated ring will retain strongly on fluorous media while non-fluorinated impurities wash away.

Q: Is the TFPO anion stable in water? A: Yes, surprisingly stable compared to non-fluorinated analogues. However, for alkylation reactions, water acts as a competing nucleophile (hydrolyzing your alkyl halide) and should be excluded.

References
  • Chambers, R. D., et al. (2005).[1] "Reactions of Polyhalopyridines." Journal of Fluorine Chemistry. (Foundational work on the reactivity of perfluorinated pyridines, establishing C-4 as the primary site for nucleophilic attack on pentafluoropyridine, and the stability of the resulting 4-substituted products).

  • Sandford, G. (2003). "Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Pentafluoropyridine." Tetrahedron. (Review of pentafluoropyridine chemistry, confirming the regioselectivity rules for

    
    ). 
    
  • Beyki, K., et al. (2015).[1] "Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine..." SpringerPlus.[1][2] (Provides specific experimental conditions [K2CO3/DMF] and 19F NMR shift data [-97 ppm / -160 ppm] for 4-substituted tetrafluoropyridines).

  • PubChem. "this compound Compound Summary." (Verifies acidity and physical properties).

Sources

safe handling and storage procedures for 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides essential safety, handling, and storage procedures for 2,3,5,6-Tetrafluoropyridin-4-ol (CAS No. 2693-66-5). It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data sheets and the known chemical properties of fluorinated heterocyclic compounds. Given the incomplete hazard data for this specific molecule, a conservative approach to handling, grounded in the principles of chemical safety for analogous structures, is strongly advised.

Section 1: Core Compound Data & Properties

This table summarizes the key physical and safety information for this compound.

PropertyValueSource(s)
Chemical Formula C₅HF₄NO[1]
Molecular Weight 167.06 g/mol -
CAS Number 2693-66-5[2]
Physical State Solid[3]
Melting Point 95-97 °C[2][3]
Boiling Point 296.1 °C (Predicted)[2]
GHS Pictogram [3]
Signal Word Warning [3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
Storage Temp. 2-8°C[3]
Sensitivity Potentially Hygroscopic[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the primary health hazards associated with this compound?

A: The primary hazards are irritation to the skin, eyes, and respiratory system.[3] As a solid, the fine dust presents an inhalation risk. All handling of the solid should be performed in a manner that avoids dust generation.[2] Due to its highly fluorinated structure, thermal decomposition may produce highly toxic and corrosive gases, such as hydrogen fluoride (HF) and nitrogen oxides.[4] Therefore, exposure to high heat or fire should be strictly avoided.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: A risk-based approach is essential. Based on the known hazards, the following PPE is required for all routine operations:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to NIOSH or EN 166 standards).[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile or neoprene) must be worn.[5] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

  • Protective Clothing: A flame-resistant lab coat is mandatory.[2][6] Ensure clothing is fully buttoned. Long pants and closed-toe shoes are also required.

  • Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[7] If work outside of a fume hood is unavoidable or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[2][8]

Q3: How should I properly store a new, unopened container of this compound?

A: The compound should be stored in a refrigerator at 2-8°C .[3] The container must be kept tightly closed in a dry and well-ventilated area.[2] Store it away from incompatible materials, particularly strong oxidizing agents.[4][7] The storage area should be clearly labeled and secured.

Q4: What are the known chemical incompatibilities for this compound?

A: While specific reactivity data is limited, fluorinated pyridines and phenols should be considered incompatible with:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[4][7]

  • Strong Reducing Agents: May lead to exothermic reactions.[4]

  • Strong Bases: The hydroxyl group is acidic and will react with strong bases.

  • Certain Metals: Avoid contact with alkali metals.[9]

Q5: The SDS mentions the compound may be hygroscopic. What does this mean for handling?

A: "Hygroscopic" means the material can absorb moisture from the air.[3] This has two main implications. First, the absorbed water can affect the compound's purity and reactivity in experiments. Second, it can cause the solid to clump, making it harder to handle. To mitigate this, always handle the compound under a dry atmosphere (e.g., in a glovebox or with a nitrogen/argon blanket) if possible, and always ensure the container is sealed tightly immediately after use.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experiments.

Scenario 1: Accidental Spill

Q: I've spilled a small amount of solid this compound inside the chemical fume hood. What is the correct cleanup procedure?

A: For a small, contained spill inside a fume hood, trained laboratory personnel can perform the cleanup by following these steps:

  • Alert & Secure: Alert others in the immediate area. Keep the fume hood sash at the lowest practical height.

  • Don PPE: Ensure you are wearing the complete mandatory PPE (safety goggles, face shield, impervious gloves, lab coat).[2]

  • Contain & Absorb: Do NOT use water. Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a universal spill absorbent.[10] This prevents the powder from becoming airborne.

  • Collect Residue: Carefully scoop the mixture into a clearly labeled, sealable waste container.[11] Use non-sparking tools if there is any solvent present.

  • Decontaminate: Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Be aware of the flammability of the cleaning solvent.

  • Dispose: All contaminated materials (absorbent, gloves, wipes) must be collected in the labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.[2]

Scenario 2: Suspected Degradation

Q: The material in the bottle, which was originally a white or off-white solid, has developed a yellow or brownish tint. Is it still usable?

A: A change in color often indicates degradation or contamination. This could be due to exposure to air, moisture, light, or an incompatible substance from a contaminated spatula.

  • Causality: Fluorinated compounds can be sensitive, and impurities can significantly impact sensitive downstream applications like drug development. The discoloration suggests the formation of chromophores, which are new chemical species.

  • Recommended Action: Do not use the material for any critical experiments. The impurities could lead to failed reactions, unexpected side products, or erroneous biological data. Set the material aside, label it clearly as "Suspected Degradation - Do Not Use," and consult with your EHS office for proper disposal procedures. It is more cost-effective to use a fresh, pure batch than to troubleshoot experiments with compromised starting material.

Scenario 3: Accidental Exposure

Q: What are the immediate first aid steps for skin or eye contact with this compound?

A: Act immediately. Time is critical to minimize injury.

  • For Skin Contact:

    • Immediately remove all contaminated clothing.[4]

    • Flush the affected skin with copious amounts of water for at least 15 minutes.[4][5] An emergency safety shower should be used for large area contact.

    • Wash the area with soap and water.[2]

    • Seek immediate medical attention.[4]

  • For Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[4][12]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[13]

    • Seek immediate medical attention.[4]

Section 4: Key Experimental Workflow

Protocol 1: Weighing and Preparing a Solution

This protocol is designed to minimize exposure and ensure accuracy.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment: analytical balance, weighing paper/boat, spatula, vial with a septum cap, and the chosen solvent.

    • Don all mandatory PPE (goggles, face shield, lab coat, gloves).

  • Weighing:

    • Place the sealed container of this compound in the fume hood to allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Perform all weighing operations inside the fume hood.

    • Carefully transfer the desired amount of solid from the stock bottle to the weighing boat using a clean spatula. Avoid any actions that could create dust.

    • Immediately and tightly reseal the stock bottle.

  • Solubilization:

    • Carefully transfer the weighed solid into the reaction vial.

    • Using a syringe, add the desired volume of solvent to the vial through the septum cap.

    • Gently swirl or vortex the vial until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the weighing boat and any contaminated wipes in the designated solid hazardous waste container.

    • Clean the spatula thoroughly.

Section 5: Visual Workflow Diagram

This diagram illustrates the logical flow for safely receiving and storing a new container of this compound.

G cluster_receipt Receiving & Inspection cluster_transport Transport to Lab cluster_storage Long-Term Storage receive 1. Receive Shipment inspect 2. Inspect Container (Check for damage, leaks) receive->inspect verify 3. Verify Label (Match Name, CAS No.) inspect->verify damage Damage Found? inspect->damage cart 4. Use Secondary Containment (Cart/Bin) verify->cart log 5. Log in Inventory System cart->log store 6. Place in Designated 2-8°C Refrigerator log->store segregate 7. Segregate from Incompatible Materials store->segregate damage->verify quarantine Quarantine & Contact EHS damage->quarantine Yes

Caption: Workflow for new chemical receipt and storage.

Section 6: References

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved February 7, 2026, from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved February 7, 2026, from [Link]

  • University of Maryland Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. Retrieved February 7, 2026, from [Link]

  • Active AgriScience. (n.d.). Emergency Response Plan. Retrieved February 7, 2026, from [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved February 7, 2026, from [Link]

  • Reddit r/Chempros. (2021). What are the safety precautions necessary for working with HF? Retrieved February 7, 2026, from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved February 7, 2026, from [Link]

  • Pacific Lutheran University. (n.d.). Hazardous Material Emergency Spill Response Protocol. Retrieved February 7, 2026, from [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved February 7, 2026, from [Link]

  • CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility. Retrieved February 7, 2026, from [Link]

Sources

troubleshooting unexpected low reactivity of 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3,5,6-Tetrafluoropyridin-4-ol

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this highly functionalized building block. We understand that its unique electronic properties can sometimes lead to unexpected reactivity. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My O-alkylation (e.g., Williamson ether synthesis) or O-acylation reaction with this compound is extremely slow or failing completely. What is the primary cause?

This is the most common issue reported and typically stems from a misunderstanding of the substrate's electronic nature. The low reactivity is often due to one of three factors: incomplete deprotonation, reduced nucleophilicity of the resulting anion, or a combination of both.

  • Causality 1: Incomplete Deprotonation. The four strongly electron-withdrawing fluorine atoms significantly increase the acidity of the 4-hydroxyl proton compared to phenol or 4-hydroxypyridine. While this makes deprotonation easier, a sufficiently strong base is still required to generate the pyridinolate anion quantitatively. A common mistake is using a weak or hindered base that only establishes an equilibrium, leaving a significant portion of the starting material unreacted.

  • Causality 2: Reduced Nucleophilicity of the Pyridinolate Anion. The very same electronic effects that increase the acidity also stabilize the conjugate base.[1][2] The negative charge on the oxygen is delocalized across the electron-poor pyridine ring, diminishing its "charge density" and thus its potency as a nucleophile. This inherent stability means the anion is less driven to attack an electrophile compared to a standard phenoxide.

Solutions & Optimization:

  • Choice of Base is Critical: Ensure complete deprotonation by using an appropriate base. Stoichiometric use of a strong, non-nucleophilic base is paramount.

    • Recommended: Sodium hydride (NaH) is an excellent choice in solvents like DMF or THF. The evolution of hydrogen gas (H₂) drives the acid-base reaction to completion.

    • Alternative Strong Bases: Potassium carbonate (K₂CO₃) is often effective, especially at elevated temperatures in polar aprotic solvents.[3] For sensitive substrates, bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used at lower temperatures.

  • Solvent Selection to Enhance Nucleophilicity: The choice of solvent can dramatically impact the reactivity of the "naked" anion.

    • Recommended: Use polar aprotic solvents such as DMF, DMSO, or Acetonitrile . These solvents effectively solvate the cation (e.g., Na⁺) but poorly solvate the pyridinolate anion, increasing its effective nucleophilicity.

    • Avoid: Protic solvents (e.g., ethanol, methanol) will hydrogen-bond with the oxygen anion, creating a bulky solvent shell and severely hampering its ability to act as a nucleophile.

  • Increase Reaction Temperature: Many nucleophilic aromatic substitution (SNAr) type reactions and alkylations require thermal energy to overcome the activation barrier, especially with moderately active substrates.[4] If the reaction is sluggish at room temperature, cautiously increasing the heat to 60-80 °C is a standard next step.[3]

Q2: I'm observing a mixture of products. Besides my desired O-alkylated compound, what other species could be forming?

Low yield of a single product often points to competing reaction pathways. With this compound, the primary competing pathway is N-alkylation due to its nature as an ambident nucleophile .[5][6]

  • Mechanistic Insight: Ambident Nucleophilicity. The negative charge of the deprotonated pyridinolate is shared between the oxygen atom and the ring nitrogen atom through resonance. This means it can react at two different sites. The selectivity between N- and O-alkylation is a classic problem in heterocyclic chemistry and can be influenced by several factors, often rationalized by Hard and Soft Acid-Base (HSAB) theory.[7][8]

    • The Oxygen atom is a "hard" nucleophilic center.

    • The Nitrogen atom is a "softer" nucleophilic center.

Solutions for Directing Selectivity:

  • To Favor O-Alkylation (Hard-Hard Interaction):

    • Electrophile: Use "hard" electrophiles like acyl chlorides, sulfonyl chlorides, or alkylating agents with less polarizable leaving groups.

    • Solvent: As mentioned above, polar aprotic solvents (DMF, DMSO) favor O-alkylation.

    • Counter-ion: Alkali metal counter-ions (Na⁺, K⁺) are hard and associate preferentially with the hard oxygen atom, promoting reaction at that site.

  • To Favor N-Alkylation (Soft-Soft Interaction):

    • Electrophile: Use "softer" electrophiles like alkyl iodides.

    • Counter-ion: Using a silver salt (e.g., Ag₂O or Ag₂CO₃) is a classic method to promote N-alkylation. The soft Ag⁺ cation coordinates strongly with the hard oxygen atom, effectively blocking it and leaving the softer nitrogen atom as the more accessible nucleophilic site.[3]

  • Competing SNAr on the Pyridine Ring: Under harsh conditions (high temperatures, excess strong nucleophiles), it is possible for a nucleophile to attack the electron-deficient pyridine ring itself, displacing a fluorine atom, typically at the 2- or 6-position.[9][10] If you observe unexpected defluorinated byproducts, consider running the reaction under milder conditions.

Troubleshooting Summary Table

Symptom / Observation Potential Root Cause Recommended Action & Rationale
No or very low conversion Incomplete Deprotonation: Base is too weak or hindered.Use a stronger, non-nucleophilic base like NaH or K₂CO₃. Ensure stoichiometric equivalence.
Low Nucleophilicity: Anion is stabilized by F-atoms.Switch to a polar aprotic solvent (DMF, DMSO). Increase reaction temperature cautiously (e.g., to 60-80 °C).
Poor Electrophile: Leaving group is not sufficiently labile.Use a more reactive electrophile (e.g., R-I > R-Br > R-Cl). Add a catalytic amount of NaI or KI (Finkelstein conditions).
Low yield of desired product; mixture of isomers observed Competing N-Alkylation: Ambident nucleophilicity of the pyridinolate anion.To favor O-alkylation, use NaH/K₂CO₃ in DMF. To favor N-alkylation, consider using a silver salt (e.g., Ag₂CO₃).
Formation of unknown, defluorinated byproducts Nucleophilic Aromatic Substitution (SNAr): Nucleophile attacks the pyridine ring.Reduce reaction temperature. Use the minimum required equivalents of base and nucleophile. Monitor reaction closely to avoid over-reaction.

Visualizing the Chemistry

Understanding the factors that control the reactivity of this compound is key to successful experimentation. The following diagram illustrates the critical decision points in a typical alkylation reaction.

G cluster_0 Initial State cluster_1 Activation Step cluster_2 Reaction Pathway Selection (HSAB Control) cluster_3 Final Products A This compound B Deprotonation A->B Add Base (e.g., NaH, K2CO3) C Pyridinolate Anion (Ambident Nucleophile) B->C Quantitative? D Reaction Conditions (Solvent, Counter-ion) C->D E Favors O-Alkylation (Hard Site) D->E Polar Aprotic Solvent (DMF, DMSO) Na+, K+ counter-ion F Favors N-Alkylation (Soft Site) D->F Protic Solvent Ag+ counter-ion G Desired O-Product E->G + Electrophile (R-X) H N-Product Isomer F->H + Electrophile (R-X)

Caption: Key factors influencing the alkylation of this compound.

Validated Experimental Protocol: O-Benzylation

This protocol provides a reliable, self-validating method for the O-alkylation of this compound using benzyl bromide as a model electrophile.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate, Hexanes, Saturated aq. NH₄Cl, Brine

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add this compound to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until the solid is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise. Validation Check: Observe gas evolution (H₂). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation. The solution should be a clear, homogeneous salt solution.

  • Electrophile Addition: Re-cool the mixture to 0 °C. Add benzyl bromide dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Validation Check: Monitor the reaction progress by TLC or LCMS. Look for the consumption of starting material and the appearance of a new, less polar spot/peak corresponding to the O-benzylated product.

  • Workup: Once the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then brine (1x) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure O-benzylated product.

workflow start Start setup 1. Inert Atmosphere Setup (Substrate + Anhydrous DMF) start->setup deprotonation 2. Deprotonation (Add NaH at 0°C) setup->deprotonation validation1 Validation: Observe H2 evolution deprotonation->validation1 addition 3. Electrophile Addition (Add Benzyl Bromide at 0°C) validation1->addition reaction 4. Reaction (Warm to RT, 4-16h) addition->reaction monitoring Validation: Monitor by TLC/LCMS reaction->monitoring monitoring->reaction Incomplete workup 5. Quench & Aqueous Workup (NH4Cl, Extraction) monitoring->workup Reaction Complete purification 6. Purification (Flash Chromatography) workup->purification product Pure O-Benzylated Product purification->product

Caption: A validated experimental workflow for the O-alkylation of this compound.

References

  • BenchChem. (n.d.). Troubleshooting low reactivity of 1,2,3,5-Tetrachloro-4,6-difluorobenzene.
  • Sipyagin, A. M., Enshov, V. S., Lebedev, A. T., & Karakhanova, N. K. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1047-1055.
  • da Rosa, G. F., Osorio, L. G. N., da Silva, A. L., Longo, R. L., & Merlo, A. A. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(46), 42359–42368. [Link]

  • Braun, T., et al. (2020). Consecutive C-F bond activation and C-F bond formation of heteroaromatics at rhodium: The peculiar role of FSi(OEt)3. Angewandte Chemie International Edition, 59(38), 16559-16563.
  • Wang, X., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9]naphthyridin-5(6H)-one. Tetrahedron, 72(41), 6335-6341. [Link]

  • Ahmadi, S., et al. (2020). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Journal of Fluorine Chemistry, 239, 109635.
  • ResearchGate. (n.d.). The ambident nucleophilicity of pyridine‐2(1H)‐thione. Retrieved February 7, 2026, from [Link]

  • Maccoss, M., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 66(5), 3496-3507. [Link]

  • PubMed. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved February 7, 2026, from [Link]

  • Chen, H., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A, 7(18), 11246-11255. [Link]

  • Vrije Universiteit Brussel. (n.d.). Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Retrieved February 7, 2026, from [Link]

  • Banks, R. E., et al. (1966). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic, 901-904. [Link]

Sources

analysis and characterization of byproducts in reactions involving 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the analysis and characterization of byproducts in reactions involving 2,3,5,6-Tetrafluoropyridin-4-ol (TFPO) . This document is designed for researchers and process chemists requiring high-fidelity troubleshooting for fluorinated heterocyclic synthesis.

Executive Summary

This compound is a versatile fluorinated building block.[1] Its reactivity is defined by two competing electronic behaviors:

  • Ambident Nucleophilicity: The 4-hydroxy group exists in equilibrium with its pyridone tautomer, leading to competition between O-alkylation (formation of tetrafluoropyridyl ethers) and N-alkylation (formation of tetrafluoropyridones).

  • Electrophilic Activation: The highly fluorinated ring is activated toward Nucleophilic Aromatic Substitution (

    
    ), primarily at the C-2/C-6 positions  once the C-4 position is substituted.
    

This guide provides diagnostic protocols to identify, characterize, and minimize these specific byproducts.

Module 1: Distinguishing O-Alkylation vs. N-Alkylation

Issue: “I reacted TFPO with an alkyl halide and isolated a product with the correct mass, but the physical properties (solubility/melting point) are unexpected.”

The Mechanism

TFPO is an ambident nucleophile. Under basic conditions, the deprotonated species can attack an electrophile (


) at either the oxygen (desired path for ethers) or the nitrogen (undesired path for pyridones).
  • O-Alkylation (Thermodynamic/Kinetic Control): Favored by "hard" electrophiles, silver salts, and O-selective solvents.

  • N-Alkylation (Byproduct): Favored by "soft" electrophiles and polar aprotic solvents that leave the nitrogen lone pair exposed.

Diagnostic Workflow

Use


 NMR  as your primary triage tool. Both isomers retain the symmetry of the ring (AA'XX' or AA'BB' systems), showing only two signals. The key is the chemical shift .
FeatureO-Alkylated Product (Ether)N-Alkylated Product (Pyridone)
Structure Aromatic Pyridine RingNon-aromatic Cyclic Amide

NMR Pattern
Two distinct multiplets (Symmetric)Two distinct multiplets (Symmetric)
F-3/5 Shift (Ortho to substituent) -150 to -160 ppm (Typical)-110 to -130 ppm (Deshielded by C=O)

NMR (Diagnostic)
C-4 signal at ~140-150 ppm (C-O)C-4 signal at ~160-180 ppm (C=O)
Solubility Soluble in non-polar organics (DCM, Hexane)More polar; often requires polar solvents
Troubleshooting Protocol

Q: How do I confirm N-alkylation without


 NMR? 
A:  Check the coupling constants in the 

spectrum.
  • O-Isomer: The F-F coupling (ortho-meta) is typically 15–22 Hz .

  • N-Isomer: The loss of aromaticity often alters the ring coupling constants significantly.

  • IR Spectroscopy: Look for a strong carbonyl stretch (

    
    ) around 1650–1680 cm⁻¹ . If present, you have the N-alkylated pyridone.
    

Module 2: Regioselectivity & Over-Substitution ( )

Issue: “My


 NMR spectrum shows 3 or 4 complex multiplets instead of the expected 2. What happened?”
The Mechanism

While the C-4 position is occupied by the hydroxyl group, the C-2 and C-6 positions remain susceptible to nucleophilic attack, especially if strong nucleophiles are present in excess or if the reaction temperature is too high.

  • Reaction: Attack at C-2 displaces a fluorine atom.[1]

  • Result: Formation of 2-substituted-3,5,6-trifluoropyridin-4-ol .

Diagnostic Workflow

The substitution at C-2 breaks the molecular symmetry. The "Left" side of the molecule no longer matches the "Right" side.

FeatureSymmetric Product (Target)Asymmetric Byproduct (2-Substituted)
Symmetry

(Plane of symmetry)

or

(No symmetry)
Signal Count 2 Signals (Integration 2:2)3 or 4 Signals (Integration 1:1:1 or 1:1:1:1)
Pattern AA'BB' (looks like two quartets/multiplets)Four distinct doublets/multiplets
Visualizing the Pathway

The following diagram illustrates the branching pathways leading to these specific impurities.

TFPO_Reactivity TFPO TFPO (Starting Material) Base Base + R-X TFPO->Base O_Alkyl O-Alkylated Product (Target Ether) Symm: Yes | Signals: 2 Base->O_Alkyl Hard Electrophile (Ag salts, O-solvent) N_Alkyl N-Alkylated Byproduct (Pyridone Impurity) Symm: Yes | Signals: 2 Base->N_Alkyl Soft Electrophile (Polar Aprotic) Nu_Attack Excess Nucleophile (High Temp) O_Alkyl->Nu_Attack Sub_2 2-Substituted Product (SNAr Impurity) Symm: No | Signals: 4 Nu_Attack->Sub_2 Displacement of F2

Figure 1: Reaction pathways for this compound showing the divergence between desired O-alkylation and competing N-alkylation or secondary substitution (


).

Module 3: Experimental Optimization FAQs

Q1: How do I force O-Alkylation over N-Alkylation?

Recommendation:

  • Solvent: Use solvents with lower dielectric constants if solubility permits (e.g., Toluene, DCM) or "hard" solvents like Acetone. Avoid DMF/DMSO if N-alkylation is observed, as they solvate cations well and leave the "soft" nitrogen lone pair available.

  • Base: Use Silver Carbonate (

    
    ) . The silver ion coordinates to the softer nitrogen and halide, directing the alkylation to the harder oxygen atom (HSAB theory).
    
  • Additives: If using alkali bases (

    
    ), adding 18-crown-6 can sometimes improve O-selectivity by creating a "naked" phenoxide anion that reacts rapidly at oxygen.
    
Q2: I see a peak at -152 ppm (doublet). Is this my product?

Analysis:

  • If it is a doublet (J ~ 20 Hz), it is likely the HF₂⁻ anion (bifluoride).

  • Cause: This forms when fluoride ions (displaced during a side reaction) interact with trace water or HF.

  • Verification: This peak is typically sharp and appears around -150 to -152 ppm. It is an impurity from the breakdown of the ring or

    
     byproducts, not the product itself.
    
Q3: Can I separate the N-alkyl and O-alkyl isomers?

Yes.

  • Chromatography: The O-alkylated pyridine is significantly less polar than the N-alkylated pyridone. A standard silica gradient (Hexane:EtOAc) usually elutes the O-alkyl product first (often 100% Hexane to 10% EtOAc), while the N-alkyl product requires higher polarity (50% EtOAc or MeOH mixes).

  • Chemical Wash: The N-alkylated pyridone has amide-like character. It is less basic than the pyridine. However, both are weak bases due to fluorination. Separation by solubility is preferred.

References

  • Nucleophilic Substitution of Pentafluoropyridine: Chambers, R. D., et al. "Polyfluoro-heterocyclic compounds. Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine." Journal of the Chemical Society C: Organic, 1966.

  • Analysis of Fluorin

    
     NMR): 
    Sipyagin, A. M., et al. "Reactions of Polyhalopyridines.[1] Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines." Chemistry of Heterocyclic Compounds, 2003.[1] 
    
  • N- vs O-Alkylation Selectivity: LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."[2] Bioorganic & Medicinal Chemistry Letters, 2013.[2]

  • Synthesis and Characterization of Tetrafluoropyridine Derivatives: Ranjbar-Karimi, R., et al. "Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol." SpringerPlus, 2015.

Sources

strategies for scaling up the production of 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

Scaling up the production of 2,3,5,6-Tetrafluoropyridin-4-ol (TFPO) —a critical intermediate for pyrethroid agrochemicals and fluorinated pharmaceuticals—requires a shift in mindset from "synthesis" to "process engineering."

While the bench-scale synthesis often relies on the hydrolysis of pentafluoropyridine (PFP) using simple hydroxide bases, the industrial scale-up introduces three lethal variables: exothermic runaway , regioselectivity loss (over-hydrolysis), and material corrosion (hydrofluoric acid generation).

This guide serves as a technical support center. It is not a textbook; it is a troubleshooting manual designed to resolve specific failure modes encountered during the transition from gram-scale to kilogram/ton-scale production.

Module 1: Reaction Engineering & Selectivity

The Core Chemistry: The synthesis relies on a Nucleophilic Aromatic Substitution (


) where the hydroxide ion attacks the C-4 position of pentafluoropyridine. The C-4 position is the most electrophilic site due to the maximizing of the inductive effect of the ring nitrogen and the fluorine atoms.

The Trap: If the reaction temperature spikes or local concentration of base is too high (poor mixing), the product (TFPO) can undergo further hydrolysis to form 3,5-difluoro-2,4,6-trihydroxypyridine or other poly-hydroxylated species.

Protocol: Controlled Hydrolysis System
  • Substrate: Pentafluoropyridine (PFP).[1][2][3][4]

  • Reagent: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).

  • Solvent: Water/tert-Butanol (t-BuOH) azeotrope or Water with Phase Transfer Catalyst (e.g., TBAB). Avoid acetone (aldol condensation risk).

Step-by-Step Scale-Up Workflow:

  • Charge: Load PFP and solvent into a Hastelloy reactor (See Module 2).

  • Temperature Control: Cool system to < 10°C.

  • Dosing: Add aqueous KOH slowly. Crucial: The rate of addition must be coupled to the cooling capacity. Do not exceed 25°C internal temperature.

  • Stoichiometry: Stop exactly at 2.05 equivalents of Base (1 eq for substitution, 1 eq to deprotonate the acidic -OH product). Excess base promotes over-hydrolysis.

  • Workup: The product exists as the Potassium salt (soluble). Acidification is required to precipitate the free alcohol.

Visualizing the Reaction Pathway

ReactionPathway PFP Pentafluoropyridine (Starting Material) TFPO_Salt TFPO-K+ (Stable Salt in Soln) PFP->TFPO_Salt S_NAr (C-4 Attack) < 25°C, pH > 10 OH OH- (Nucleophile) OH->TFPO_Salt TFPO This compound (Target Product) TFPO_Salt->TFPO Acidification (HCl) pH < 2 Impurity Trifluoro-dihydroxypyridine (Over-hydrolysis Impurity) TFPO_Salt->Impurity Excess Base / High Temp (> 50°C) HF Fluoride Salts (KF) (Corrosion Hazard) TFPO_Salt->HF Byproduct Release

Figure 1: Reaction pathway showing the critical divergence between successful product isolation and impurity formation based on temperature and stoichiometry.

Module 2: Material Compatibility & Safety (The "Hidden" Killer)

The Issue: The reaction generates 1 equivalent of Fluoride (


) for every mole of product.


While


 is benign in basic solution, the isolation step requires acidification .


Troubleshooting Guide: Reactor Corrosion

SymptomDiagnosisCorrective Action
Pitting in Glass-Lined Reactor HF Attack. Upon acidification, trace HF is etching the glass.Immediate: Switch to Hastelloy C-22 or Inconel reactors. Glass is not viable for the acidification step of this process.
White Etching on Sight Glass Vapor Phase HF. Use PFA (Perfluoroalkoxy) or Sapphire sight glasses.
Valve Seizing Salt Precipitation. KF/KCl salts crystallizing in bottom valves.Use flush-bottom ball valves. Ensure water content is sufficient to keep salts solubilized before filtration.
Module 3: Purification & Isolation

The product, TFPO, is significantly acidic (


) due to the electron-withdrawing fluorine atoms. It behaves more like a carboxylic acid than a typical phenol.

Common Failure Mode: "The product won't precipitate."

  • Cause: The pH is not low enough. Because of the low

    
    , you must drive the pH below 1.0 to fully protonate the species and force precipitation from water.
    
  • Cause: Too much organic solvent. If you used t-BuOH, the free alcohol might remain soluble. Distill off the organic co-solvent before acidification.

Protocol: The "Clean" Isolation

  • Distillation: Strip organic co-solvent under vacuum.

  • Filtration 1: Filter the aqueous alkaline solution to remove any insoluble "tars" or unreacted PFP (rare).

  • Acidification: Cool to 0°C. Add 37% HCl slowly.

    • Warning: Massive exotherm.

    • Target: pH < 1.

  • Filtration 2: The TFPO precipitates as a white/off-white solid.

  • Wash: Wash cake with ice-cold water to remove trapped KCl/KF.

    • Note: Do not over-wash; the product has slight water solubility.

FAQ: Troubleshooting Specific Scenarios

Q1: My product has a pink/red hue. Is it contaminated?

  • A: Yes. This usually indicates trace oxidation or the presence of metallic impurities (iron from the reactor) complexing with the phenol.

  • Fix: Treat the alkaline solution with activated carbon before acidification. Ensure your reactor cladding is intact (HF corrosion often leaches iron).

Q2: I am seeing 2,3,5-trifluoropyridine-4,6-diol in my LC-MS. Why?

  • A: You "cooked" the reaction. This is the classic over-hydrolysis byproduct.

  • Fix: Reduce reaction temperature. Ensure your dosing of KOH is strictly controlled. Do not let the batch sit at high pH and high temperature for extended periods.

Q3: Can I use Glass-Lined Reactors for the alkaline step?

  • A: Yes, BUT you cannot do the workup there. You must transfer the alkaline mixture to a plastic-lined or Hastelloy vessel before adding acid. If you acidify in the glass reactor, the generated HF will destroy it.

Q4: The yield is only 60%. Where did the rest go?

  • A: Check the mother liquor. TFPO is somewhat water-soluble.

  • Fix: Saturate the mother liquor with NaCl (salting out) and perform an extraction with Ethyl Acetate or DCM to recover the remaining fraction.

Process Decision Tree

Troubleshooting Start Problem Detected Issue_Yield Low Yield (<70%) Start->Issue_Yield Issue_Purity Low Purity / Color Start->Issue_Purity Check_ML Check Mother Liquor (Is product soluble?) Issue_Yield->Check_ML Check_Temp Check Reaction Temp (Did it exceed 30°C?) Issue_Purity->Check_Temp Action_SaltOut Action: Salt Out & Extract with EtOAc Check_ML->Action_SaltOut Yes Action_Cool Action: Improve Cooling / Slow Dosing Rate Check_Temp->Action_Cool Yes Check Reactor Corrosion\n(Fe contamination) Check Reactor Corrosion (Fe contamination) Check_Temp->Check Reactor Corrosion\n(Fe contamination) No

Figure 2: Diagnostic flow for addressing common yield and purity failures.

References
  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the reactivity of perfluoroheterocycles and the activation of the C-4 position in pentafluoropyridine).
  • Banks, R. E. (1970). Fluorocarbons and their Derivatives. Macdonald & Co.
  • Syngenta Ltd. (2001). Method for producing 2,3,5,6-tetrafluoropyridine derivatives. Patent Application JP2001139551A. Link (Describes industrial handling and reactivity of PFP derivatives).

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Tetrahedron. Link (Detailed mechanistic insight into the regioselectivity of PFP hydrolysis).

  • Stoessel, F. (2001).[5] Safety issues in scale-up of chemical processes. Current Opinion in Drug Discovery & Development. Link (General reference for thermal safety in scale-up).

Sources

investigating the stability of 2,3,5,6-Tetrafluoropyridin-4-ol under various reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support portal for 2,3,5,6-Tetrafluoropyridin-4-ol (TFPO). It synthesizes chemical principles with practical troubleshooting for high-stakes research environments.

Status: Active | Ticket Type: Advanced Chemical Handling | Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This compound (TFPO) is a deceptively simple scaffold.[1] While it serves as a critical building block for fluorinated ethers and bioactive heterocycles, its behavior is governed by a "Push-Pull" electronic tug-of-war.[1] The electron-poor pyridine ring (Pull) competes with the electron-rich oxygen substituent (Push), creating unique stability profiles that differ significantly from standard phenols or non-fluorinated pyridines.[1]

This guide addresses the three most common support tickets we receive: NMR anomalies (Tautomerism) , Regioselectivity failures (N- vs. O-alkylation) , and Unexpected defluorination (Base sensitivity). [1]

Module 1: The Tautomer Trap (NMR Troubleshooting)

User Issue: "My


H NMR spectrum in DMSO-d

shows a broad singlet near 12-13 ppm, but in CDCl

, the signals are shifted or missing. Is my compound degrading?"

Technical Diagnosis: This is rarely degradation.[1] You are observing Solvent-Dependent Protoseminism . Unlike standard phenols, TFPO exists in a dynamic equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.[1] The four fluorine atoms strongly withdraw electron density, increasing the acidity of the hydroxyl proton (approx pKa ~3.8), making the equilibrium highly sensitive to solvent polarity.[1]

  • Non-polar solvents (CDCl

    
    ):  Favors the Hydroxyl (Enol)  form.[1]
    
  • Polar aprotic solvents (DMSO, DMF): Stabilizes the Pyridone (Keto) form via hydrogen bonding with the solvent and the ring nitrogen.[1]

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Non-Polar Media (CDCl3) cluster_1 Polar Media (DMSO/H2O) Enol Pyridinol Form (Aromatic OH) Keto Pyridone Form (NH Carbonyl) Enol->Keto Solvent Stabilization

Caption: Solvent polarity dictates the dominant tautomer.[1] DMSO stabilizes the polar Pyridone form, shifting NMR signals.[1]

Module 2: Controlling Reactivity (O- vs. N-Alkylation)

User Issue: "I attempted to synthesize a tetrafluoropyridyl ether using methyl iodide and K


CO

, but I isolated a mixture of two products. How do I get selective O-alkylation?"

Technical Diagnosis: The TFPO anion is an ambident nucleophile .

  • Oxygen (Hard Nucleophile): The negative charge is largely on the oxygen.[1]

  • Nitrogen (Soft Nucleophile): Resonance delocalization places electron density on the ring nitrogen.[1]

According to HSAB (Hard and Soft Acids and Bases) Theory , the outcome depends on the "hardness" of your electrophile and the counter-cation of your base.[1]

Troubleshooting Table: Optimization Matrix
VariableConditionOutcomeMechanistic Reason
Base Cation Ag

(Silver salts)
Exclusive O-Alkylation Ag

coordinates tightly to the "soft" Nitrogen, blocking it and forcing reaction at Oxygen.[1]
Base Cation K

, Cs

Mixed / N-AlkylationFree ion pair allows attack from the most nucleophilic site (often N in polar solvents).[1]
Electrophile Alkyl Tosylates / TriflatesO-Alkylation favored "Hard" electrophiles prefer the "Hard" oxygen center.[1]
Electrophile Alkyl Iodides (Soft)N-Alkylation risk"Soft" iodide leaving group facilitates orbital overlap with the "Soft" nitrogen.[1]
Solvent Toluene / BenzeneO-Alkylation favoredNon-polar solvents suppress charge separation, favoring the neutral enol-like transition state.[1]
Standardized Protocol: Selective O-Alkylation

Objective: Synthesize 4-alkoxy-2,3,5,6-tetrafluoropyridine with >95% regioselectivity.

  • Reagents: TFPO (1.0 equiv), Silver Carbonate (Ag

    
    CO
    
    
    
    )
    (1.1 equiv), Alkyl Halide (1.2 equiv).[1]
  • Solvent: Anhydrous Toluene or Benzene (0.1 M concentration). Avoid DMF/DMSO if N-alkylation is observed.[1]

  • Procedure:

    • Suspend TFPO and Ag

      
      CO
      
      
      
      in toluene.
    • Stir at ambient temperature for 15 minutes (protect from light).

    • Add Alkyl Halide dropwise.[1]

    • Heat to 60°C for 4–12 hours.

  • Workup: Filter through a Celite pad to remove silver salts.[1] Evaporate solvent.[1]

  • Validation: Check

    
    C NMR.
    
    • O-Alkyl: C-4 signal appears ~145-155 ppm.[1]

    • N-Alkyl: Carbonyl-like C-4 signal appears ~170-180 ppm.[1]

Module 3: Base Stability & Defluorination Risks

User Issue: "My reaction turned dark brown and I see multiple fluorine peaks in the


F NMR. I used NaH in THF."

Technical Diagnosis: While the 4-OH group deactivates the ring compared to pentafluoropyridine, the 2- and 6-positions are still susceptible to Nucleophilic Aromatic Substitution (


) under harsh conditions.[1]
  • The Risk: Strong, small nucleophiles (Hydride, Methoxide, Hydroxide) can attack C-2 or C-6, displacing a fluoride ion.[1]

  • The Trigger: High temperatures (>80°C) combined with strong bases (NaH, NaOMe).[1]

Visualization: Reactivity Decision Tree

Stability Start Reaction Conditions Base Base Selection Start->Base WeakBase Weak/Bulky Base (K2CO3, Et3N, Cs2CO3) Base->WeakBase StrongBase Strong/Small Base (NaH, NaOMe, NaOH) Base->StrongBase Safe STABLE Forms Pyridin-4-olate anion WeakBase->Safe Temp Temperature Check StrongBase->Temp Temp->Safe < 0°C to RT Risk HIGH RISK SNAr at C-2/C-6 (Defluorination) Temp->Risk > 60°C

Caption: Decision tree for preventing unwanted defluorination. High heat with strong bases triggers ring degradation.[1]

Frequently Asked Questions (FAQ)

Q: Can I use TFPO in aqueous conditions? A: Yes, but pH matters. In acidic media (pH < 3), it is stable.[1] In basic aqueous media (pH > 10), prolonged heating can lead to hydrolysis of the C-F bonds, generating poly-hydroxylated species.[1]

Q: How do I remove unreacted TFPO from my product? A: Leverage its acidity. TFPO (pKa ~3.[1]8) is significantly more acidic than non-fluorinated phenols.[1]

  • Wash: Dilute Sodium Bicarbonate (NaHCO

    
    ) wash will deprotonate TFPO into the water layer, leaving your neutral O-alkylated product in the organic layer.[1]
    

Q: Why is my product pink/tan? A: Trace oxidation of the pyridone form can lead to colored oligomers. This is common with polyfluorinated aromatics.[1] If the NMR is clean, the color is likely a ppm-level impurity removable by filtration through a short silica plug.[1]

References

  • Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Foundational text on the reactivity of perfluorinated heterocycles and the activation of C-F bonds ortho to nitrogen).

  • Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluoropyridine and perfluoropyridazine. Tetrahedron, 59(4), 437-454.[1] Link[1]

  • Spivey, A. C., et al. (2000).[1] Ambident nucleophiles: The alkylation of 4-hydroxypyridine. Journal of Organic Chemistry. (General principles of O- vs N-alkylation applied to pyridones).

  • Sigma-Aldrich. (2024).[1] this compound Safety Data Sheet. Link

Sources

common experimental pitfalls when working with 2,3,5,6-Tetrafluoropyridin-4-ol

[1]

Status: Operational Operator: Senior Application Scientist Topic: Experimental Troubleshooting & Optimization Guide

Executive Summary

2,3,5,6-Tetrafluoropyridin-4-ol (TFPO) is a deceptive scaffold.[1] While it appears to be a simple fluorinated analog of 4-hydroxypyridine, the four fluorine atoms exert a massive inductive effect ($ -I $), rendering the hydroxyl group significantly more acidic than typical phenols and the pyridine ring highly electrophilic.

This guide addresses the three most common failure modes reported by our users: unintended regioselectivity (C-2 substitution) , base-mediated ring degradation , and material loss during purification .[1]

Module 1: Reactivity & Synthesis Troubleshooting
Q: I am trying to O-alkylate TFPO, but I am observing side products and low yields. Is the Nitrogen interfering?

A: The Nitrogen is rarely the nucleophile here; the problem is likely Nucleophilic Aromatic Substitution (


)

The Mechanism: TFPO exists in equilibrium between its hydroxy and ketone (pyridone) tautomers, but due to the electron-withdrawing fluorines, it behaves primarily as an acidic phenol (pKa

  • The Trap: If you use a strong base (like NaH or hydroxide) and heat the reaction, the TFPO anion forms.[1] However, if your electrophile is slow to react, the oxygen of one TFPO molecule can attack the C-2 position of another TFPO molecule.[1]

  • The Result: You form self-polymerized fluorinated poly-ethers rather than your desired product.

The Solution:

  • Base Selection: Switch to weak, non-nucleophilic bases. Potassium Carbonate (

    
    ) in Acetone or DMF is standard.[1]
    
  • Stoichiometry: Use a slight excess of the alkylating agent, not the TFPO.

  • Temperature: Keep temperatures below 60°C initially. The C-2 fluorines become labile above this threshold in the presence of phenoxides.[1]

Q: How do I selectively substitute the Fluorine at C-2 without touching the Oxygen?

A: You must protect the Oxygen first or exploit the "Push-Pull" electronics.[1]

If the 4-OH is free, the molecule is electron-rich (as the phenoxide anion) and resists nucleophilic attack. To substitute at C-2:

  • Protect the OH: Convert it to a benzyl ether or a silyl ether.[1] The ring becomes highly electron-deficient.[1]

  • Perform

    
    :  Add your nucleophile (amine/thiol).[1] The substitution will proceed rapidly at C-2 (or C-6).
    
Module 2: Handling & Purification Pitfalls
Q: My product disappeared on the Rotavap. Where did it go?

A: TFPO and its small alkyl derivatives are highly sublimable .[1]

The high fluorine content weakens intermolecular Van der Waals forces.[1]

  • Diagnosis: Check the condenser coils or the bump trap; you will likely see white crystalline needles.[1]

  • Fix: Do not use high vacuum (< 10 mbar) if the product is heated.[1] Remove solvents at higher pressures or use lyophilization if possible.[1]

Q: The NMR shows complex splitting. Is my product impure?

A: Not necessarily. You are seeing


 coupling
  • Observation: In

    
     NMR, the carbons attached to fluorine will appear as doublets of doublets (or multiplets) with massive coupling constants (
    
    
    ).[1]
  • Verification: Always run a

    
     NMR. TFPO should show two distinct signals (integrating 2:2) if symmetrical.[1] If you have substituted at C-2, symmetry breaks, and you will see four distinct fluorine signals (or complex multiplets).[1]
    
Module 3: Visual Troubleshooting Workflows
Decision Tree: Reaction Optimization

TFPO_WorkflowStartStart: TFPO FunctionalizationGoalWhat is your target?Start->GoalO_AlkTarget: O-Alkylation (Ether)Goal->O_AlkC2_SubTarget: Ring Substitution (C-2)Goal->C2_SubBase_CheckBase SelectionO_Alk->Base_CheckStrong_BaseStrong Base (NaH, KOH)+ HeatBase_Check->Strong_BaseAvoidWeak_BaseWeak Base (K2CO3)+ Mild Temp (<60°C)Base_Check->Weak_BasePreferredResult_PolymerFAILURE:Self-Condensation (SnAr at C-2)Strong_Base->Result_PolymerResult_EtherSUCCESS:Clean O-AlkylationWeak_Base->Result_EtherProtect_CheckIs 4-OH Protected?C2_Sub->Protect_CheckYes_ProtectYes (Ether/Ester)Protect_Check->Yes_ProtectNo_ProtectNo (Free OH)Protect_Check->No_ProtectResult_SnArSUCCESS:Rapid SnAr at C-2Yes_Protect->Result_SnArResult_NoReactFAILURE:Ring Deactivated by AnionNo_Protect->Result_NoReact

Figure 1: Strategic decision tree for functionalizing TFPO, highlighting the divergence between O-alkylation and Ring Substitution.

Module 4: Standardized Protocols
Protocol A: Controlled O-Alkylation

Use this for attaching linkers or protecting groups.[1]

ParameterSpecificationRationale
Solvent DMF or Acetone (Dry)Polar aprotic solvents stabilize the intermediate without H-bonding to the fluorine.[1]
Base

(1.5 eq)
Sufficient to deprotonate the acidic OH (

) but too weak to initiate ring degradation.[1]
Electrophile Alkyl Halide (1.1 eq)Slight excess ensures the TFPO is consumed before it can self-react.[1]
Temperature 25°C - 50°CCRITICAL: Do not reflux.[1] Higher temps promote

side reactions.[1]
Workup Acidify to pH 4, Extract EtOAcNeutralizing ensures the product is not lost in the aqueous layer as a salt.
Protocol B: Nucleophilic Aromatic Substitution (SnAr) at C-2

Use this to introduce amines or thiols onto the ring.

  • Pre-requisite: Ensure the 4-OH is protected (e.g., 4-methoxy-2,3,5,6-tetrafluoropyridine).[1]

  • Conditions: Dissolve substrate in THF. Add Nucleophile (1.0 eq) and DIPEA (1.2 eq).[1]

  • Observation: Reaction is often exothermic.[1] Monitor by

    
     NMR.
    
  • Outcome: The symmetry of the

    
     spectrum will break.[1] You will see distinct signals for C-3 and C-5 fluorines (splitting patterns will change from AA'XX' to complex multiplets).[1]
    
References
  • Ossila. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid Properties.[1][2] (Analogous acidity data).

  • Ranjbar-Karimi, R. et al. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes.[1][3] New Journal of Chemistry, RSC.[1] (Detailed regioselectivity mechanisms).

  • PubChem. 2,3,5,6-Tetrafluoropyridine Compound Summary. (Safety and Physical Properties).[1][4][5][6][7]

  • Sipyagin, A.M. et al. Reactions of Polyhalopyridines: Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds.[1][8] (Nucleophilic attack patterns).

Technical Support Center: Degradation of 2,3,5,6-Tetrafluoropyridin-4-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,5,6-Tetrafluoropyridin-4-ol and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work on the degradation pathways of these highly fluorinated compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the rationale behind them to enhance your experimental design and data interpretation.

Issue 1: Inconsistent or Non-Reproducible Degradation Rates in Forced Degradation Studies

Question: My forced degradation studies on this compound are showing highly variable results between replicates. What could be the cause?

Answer: Inconsistent degradation rates are a common challenge, often stemming from subtle variations in experimental conditions. The high degree of fluorination in the pyridine ring can influence its reactivity in ways that are sensitive to the reaction environment.[1]

  • Causality and Explanation:

    • pH Fluctuation: The protonation state of the pyridinol can significantly affect its susceptibility to hydrolysis and oxidation. Small, unmonitored shifts in pH, especially in unbuffered or weakly buffered solutions, can lead to drastic changes in degradation kinetics.

    • Trace Metal Contamination: Metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation pathways. Inconsistent levels of these contaminants in your reagents or glassware can introduce variability.

    • Photodegradation: Exposure to ambient light, even for brief periods, can initiate photochemical reactions, especially if the compound has chromophores that absorb in the UV-Vis spectrum.[2] The extent of this will vary with the light intensity and duration of exposure.

    • Oxygen Concentration: For oxidative degradation studies, the concentration of dissolved oxygen can be a rate-limiting factor. Inconsistent stirring or headspace in reaction vessels can lead to variable oxygen levels.

  • Troubleshooting Protocol:

    • Strict pH Control: Use robust buffer systems (e.g., phosphate, acetate) and verify the pH of your reaction mixtures at the beginning and end of the experiment.

    • Use High-Purity Reagents: Employ HPLC-grade solvents and high-purity water. Consider using metal chelators like EDTA in your buffers if metal-catalyzed oxidation is suspected, but be aware this can also inhibit desired oxidative pathways.

    • Control Light Exposure: Conduct experiments in amber glassware or under controlled, consistent lighting conditions. For photostability studies, use a calibrated light source.

    • Standardize Oxygen Levels: For oxidative studies, ensure consistent and vigorous stirring. For anaerobic studies, thoroughly degas all solutions and maintain an inert atmosphere (e.g., with nitrogen or argon).

Issue 2: Difficulty in Identifying and Characterizing Degradation Products

Question: I am observing new peaks in my chromatogram after degrading this compound, but I'm struggling to identify them using LC-MS.

Answer: The identification of degradation products of highly fluorinated compounds can be challenging due to their unique chemical properties and potential for forming a complex mixture of products.

  • Causality and Explanation:

    • Formation of Small, Polar Fragments: Degradation can lead to ring-opening and the formation of small, highly polar, and potentially volatile fluorinated aliphatic compounds that are poorly retained on standard reverse-phase HPLC columns.

    • Isomeric Products: Nucleophilic substitution of fluorine atoms on the pyridine ring can lead to the formation of multiple isomers that may co-elute or have very similar mass spectra.

    • Ionization Inefficiency: Some degradation products may not ionize efficiently under standard ESI or APCI conditions, leading to weak signals in the mass spectrometer.

    • Complex Fragmentation Patterns: The high electronegativity of fluorine can lead to complex fragmentation patterns in MS/MS experiments, making structural elucidation difficult.

  • Troubleshooting and Characterization Workflow:

    G start Unidentified Peaks in LC-MS step1 Optimize Chromatography: - HILIC or Mixed-Mode Column - Ion-Pairing Reagents start->step1 step2 Vary MS Ionization Source: - ESI (+/-), APCI (+/-) - APPI step1->step2 step3 High-Resolution MS (HRMS): - Accurate Mass for Formula Determination step2->step3 step4 MS/MS Fragmentation Analysis: - Correlate Fragments with Parent Structure step3->step4 step5 19F NMR Spectroscopy: - Confirm Presence of Fluorinated Products - Identify Structural Motifs step4->step5 step6 Synthesize Authentic Standards (if possible) step4->step6 Hypothesized Structure end Structure Elucidation step5->end step6->end

    Caption: Workflow for the identification of degradation products.

  • Expert Insight:

    • 19F NMR is a powerful tool: For fluorinated compounds, 19F NMR is invaluable. It can provide information on the number of different fluorine environments in a molecule and can help to distinguish between isomers.[3][4]

    • Computational Chemistry: In conjunction with experimental data, computational methods can be used to predict the 19F NMR chemical shifts of potential degradation products, aiding in their identification.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound is expected to proceed through several key pathways, largely dictated by the specific stress conditions applied:

  • Hydrolysis: The pyridone structure is susceptible to hydrolysis, and this is often pH-dependent.[5] Under acidic or basic conditions, nucleophilic attack by water or hydroxide ions can lead to the substitution of fluorine atoms or cleavage of the pyridine ring.

  • Oxidation: Oxidative degradation, which can be initiated by peroxides, metal ions, or high temperatures, can lead to the formation of hydroxylated derivatives and subsequent ring opening. For pyridine and its derivatives, hydroxylation is a common initial step in biodegradation.[6][7][8]

  • Photodegradation: Exposure to UV light can induce photochemical reactions.[2] For fluorinated aromatic compounds, this can involve defluorination or rearrangement of the ring structure.[3][9][10] The high stability of the C-F bond means that sometimes the fluorinated motif remains intact while other parts of the molecule degrade.[3]

Q2: What are the expected degradation products?

A2: Based on the likely degradation pathways, the following classes of products can be anticipated:

Degradation PathwayExpected Product ClassPotential Specific Products
Hydrolysis Monohydroxy-trifluoropyridines3,5,6-Trifluoro-2-hydroxypyridin-4-ol
Ring-opened productsFluorinated aliphatic acids and amines
Oxidation Dihydroxy-trifluoropyridines2,3-Dihydroxy-5,6-difluoropyridin-4-ol
Ring cleavage productsSmaller fluorinated organic acids
Photodegradation Dehalogenated pyridinols2,3,5-Trifluoropyridin-4-ol
Isomers and rearranged productsIsomers of the parent compound

Q3: Which analytical techniques are most suitable for studying the degradation of this compound?

A3: A multi-technique approach is recommended for a comprehensive analysis:

  • HPLC with UV detection: Ideal for quantifying the disappearance of the parent compound and the appearance of UV-active degradation products. A C18 column is a good starting point, but for polar degradants, HILIC or mixed-mode chromatography may be necessary.

  • LC-MS/MS: Essential for the identification of degradation products. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, provides accurate mass data to determine elemental composition.

  • 19F NMR Spectroscopy: A powerful technique for identifying and quantifying fluorinated species in complex mixtures.[3][4] It can confirm the presence of fluorinated degradation products and provide structural information.

  • GC-MS: Useful for identifying volatile or semi-volatile degradation products, particularly after derivatization to increase their volatility.

Q4: How does the high degree of fluorination affect the degradation of this compound?

A4: The four fluorine atoms have a profound impact on the chemical and physical properties of the pyridine ring, which in turn influences its degradation:

  • Increased Acidity: The electron-withdrawing nature of fluorine atoms increases the acidity of the hydroxyl group, affecting its ionization state at different pH values.

  • Electrophilicity of the Ring: The fluorine atoms make the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack. This can facilitate the substitution of fluorine atoms by nucleophiles like water or hydroxide ions.

  • C-F Bond Strength: The carbon-fluorine bond is exceptionally strong, making defluorination reactions energetically demanding.[11] As a result, degradation pathways that leave the C-F bonds intact are often favored.

  • Metabolic Stability: In biological systems, the presence of fluorine can block sites of metabolism that would otherwise be susceptible to oxidation by enzymes like cytochrome P450.[12] This generally increases the metabolic stability of the compound. However, the increased electrophilicity of the ring can also create new metabolic liabilities.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a systematic approach to investigating the hydrolytic stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Reaction Solutions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution with high-purity water to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Incubation:

    • Transfer aliquots of each reaction solution into amber HPLC vials.

    • Incubate the vials at a controlled temperature (e.g., 60 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Sample Analysis:

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

    • Inject a standard of the parent compound for comparison.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant.

    • Analyze samples by LC-MS to identify major degradation products.

Protocol 2: Photostability Study

This protocol is designed to assess the susceptibility of the compound to photodegradation.

  • Preparation of Sample and Control Solutions: Prepare two sets of solutions of this compound in a transparent solvent (e.g., water:acetonitrile 50:50) at a concentration of 100 µg/mL.

  • Exposure:

    • Place one set of solutions in a photostability chamber with a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Wrap the second set of solutions (the "dark control") in aluminum foil and place them in the same chamber to control for temperature effects.

  • Sampling and Analysis:

    • At appropriate time intervals, take samples from both the exposed and dark control sets.

    • Analyze the samples by HPLC-UV to determine the extent of degradation.

    • Use LC-MS to identify any photoproducts formed.

  • Evaluation: Compare the degradation in the exposed samples to that in the dark controls to determine the extent of photodegradation.

Part 4: Visualization of Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photo Photodegradation (UV Light) parent This compound hydrolysis_prod Monohydroxy-trifluoropyridines parent->hydrolysis_prod oxidation_prod Dihydroxy-trifluoropyridines parent->oxidation_prod photo_prod Defluorinated Pyridinols parent->photo_prod rearranged_prod Isomeric Products parent->rearranged_prod ring_opened_hydrolysis Fluorinated Aliphatic Acids hydrolysis_prod->ring_opened_hydrolysis ring_opened_oxidation Smaller Organic Acids oxidation_prod->ring_opened_oxidation

Caption: Major degradation pathways of this compound.

References

  • Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. Preprints.org. Available from: [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available from: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available from: [Link]

  • N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. National Institutes of Health. Available from: [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. Available from: [Link]

  • Strategies for Biodegradation of Fluorinated Compounds. ResearchGate. Available from: [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available from: [Link]

  • Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. Available from: [Link]

  • Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. Available from: [Link]

  • 2,3,5,6-Tetrafluoropyridine. PubChem. Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS ES&T Water. Available from: [Link]

  • Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Available from: [Link]

  • Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities. PubMed. Available from: [Link]

  • Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Available from: [Link]

  • Following the biodegradation of emerging fluorinated pollutants by 19 F... ResearchGate. Available from: [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available from: [Link]

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PubMed Central. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. Available from: [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. Available from: [Link]

Sources

Technical Support Center: Catalyst Removal from 2,3,5,6-Tetrafluoropyridin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TFPO-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Optimization of Residual Catalyst Removal (Pd, Cu, Organic Bases) from Fluorinated Pyridinols

Executive Summary

This guide addresses the purification of 2,3,5,6-tetrafluoropyridin-4-ol (TFPO) and its derivatives. Due to the unique electronic properties of the tetrafluoropyridine core—specifically its high electron deficiency and significant acidity (pKa ~4.0–5.0)—standard purification protocols often fail.

The Core Challenge: TFPO exists in a delicate equilibrium. At neutral pH, it can partially ionize, leading to "streaking" on silica gel and forming stable, soluble complexes with metal catalysts (Pd, Cu) that resist precipitation. Successful purification requires exploiting its acidity to switch between water-soluble (phenoxide) and organic-soluble (phenol) states.

Module 1: Metal Catalyst Removal (Pd, Cu)

The Science of Interaction

Unlike electron-rich pyridines that bind metals through the nitrogen lone pair, TFPO binds metals primarily through the deprotonated oxygen (phenoxide) .

  • Risk: If your workup is basic (pH > 7), the TFPO-anion acts as a ligand, keeping Pd/Cu in the organic phase.

  • Solution: You must disrupt the Metal-O bond by protonating the oxygen (lowering pH) or using a scavenger with a higher affinity for the metal (Thiol/Thiourea).

Protocol A: Scavenger Resin Workflow

Recommended For: Final API steps where distillation is impossible.

Step-by-Step Guide:

  • Solvent Selection: Dissolve crude TFPO in THF or Ethyl Acetate . Avoid MeOH if possible (competes with resin binding sites).

  • Resin Selection: Use SiliaMetS® Thiol or MP-TMT (Macroporous Trimercaptotriazine).

    • Why? These resins bind soft metals (Pd, Cu) irreversibly. TMT is preferred for Pd(0); Thiol is preferred for Pd(II).

  • Loading: Add 3–4 equivalents of resin relative to the estimated metal content (not the substrate).

  • Temperature: Stir at 40–50°C for 2-4 hours.

    • Note: Heat is crucial here. Fluorinated rings are sterically bulky; heat increases the kinetic exchange rate of the metal from the TFPO oxygen to the resin sulfur.

  • Filtration: Filter through a 0.45 µm PTFE pad.

Visualization: Scavenger Selection Logic

ScavengerSelection Start Identify Residual Metal MetalType Metal Type? Start->MetalType Pd Palladium (Pd) MetalType->Pd Cu Copper (Cu) MetalType->Cu OxState Oxidation State? Pd->OxState ResinThiol Select: Si-Thiol Resin (Broad Spectrum) Cu->ResinThiol Alternative ResinTAAc Select: Si-TAAcOH (For Cu removal) Cu->ResinTAAc Chelation Pd0 Pd(0) Species OxState->Pd0 Pd2 Pd(II) Species OxState->Pd2 ResinTMT Select: MP-TMT Resin (High Affinity, Low Leaching) Pd0->ResinTMT Preferred Pd2->ResinThiol Preferred

Figure 1: Decision tree for selecting the appropriate solid-supported scavenger based on metal species and oxidation state.

Module 2: Organic Impurity Removal (Phase Transfer Catalysts)

The Science of Acidity

TFPO is significantly more acidic than phenol due to the four electron-withdrawing fluorine atoms.

  • Phenol pKa: ~10[1]

  • Pentafluorophenol pKa: ~5.5

  • TFPO pKa: ~4.0 – 4.8 (Estimated)

This allows for a "pH-Switch" purification that removes non-acidic impurities (like Phase Transfer Catalysts, unreacted neutral starting materials, or non-acidic byproducts).

Protocol B: The pH-Switch Extraction

Recommended For: Removing organic bases (TEA, DBU) and neutral organics.

  • Initial Dissolution: Dissolve crude mixture in Dichloromethane (DCM) .

  • Base Extraction (Forward):

    • Add 0.5 M NaOH (aq) to the organic layer.

    • Action: TFPO deprotonates (becomes Anionic) and moves to the Aqueous Layer . Impurities remain in the Organic Layer.

    • Check: Aqueous pH must be > 9.

    • Separate Layers. Keep the Aqueous layer. Discard the Organic layer (contains impurities).

  • Acidification (Reverse):

    • Cool the aqueous layer to 0°C.

    • Slowly add 1 M HCl or H₂SO₄ until pH reaches ~1–2 .

    • Action: TFPO reprotonates (becomes Neutral) and precipitates or oils out.

  • Final Extraction:

    • Extract the acidic aqueous layer with DCM or EtOAc (3x).

    • Dry combined organics over Na₂SO₄ and concentrate.

Visualization: pH-Switch Workflow

pHSwitch Mix Crude Mixture (TFPO + Impurities) AddBase Add 0.5M NaOH (pH > 9) Mix->AddBase Sep1 Phase Separation AddBase->Sep1 Org1 Organic Layer (Contains Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Layer (Contains TFPO Anion) Sep1->Aq1 Keep Acidify Add 1M HCl (Target pH < 2) Aq1->Acidify Extract Extract with DCM Acidify->Extract FinalOrg Final Organic Layer (Pure TFPO) Extract->FinalOrg Product FinalAq Waste Aqueous (Salts) Extract->FinalAq Discard

Figure 2: The pH-switch extraction protocol exploits the acidity of TFPO to isolate it from neutral organic impurities.

Troubleshooting FAQ

Q: My product streaks badly on silica gel TLC plates. How do I fix this? A: This is due to the acidity of the -OH group interacting with the silanols on the silica.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH). This keeps the TFPO protonated and suppresses streaking. Do not use Triethylamine (TEA), as it will form a salt with TFPO and cause it to stick to the baseline.

Q: I used Protocol B (Extraction), but my yield is very low. A: You likely did not acidify the aqueous layer enough.

  • Diagnosis: Check the pH of the aqueous layer before the final extraction. It must be below pH 2 . If the pH is 4-5, the TFPO is still partially ionized and remains in the water.

  • Correction: Add more HCl until pH paper turns deep red (pH 1).

Q: The Pd scavenger resin didn't work; the product is still gray/brown. A: Fluorinated pyridines can form "bridging" complexes with Pd.

  • Fix: Try "activating" the scavenger step. Add a small amount of acetic acid to the THF/Resin mixture. This helps break the Pd-O bond, allowing the Pd to transfer to the Thiol resin.

Data Summary: Scavenger Efficiency

Scavenger TypeFunctional GroupTarget MetalsBest SolventEfficiency (Pd)
Si-Thiol PropylthiolPd(II), Cu, AgTHF, EtOAc>95%
MP-TMT TrimercaptotriazinePd(0), Pd(II)DCM, THF>98%
Si-TAAcOH Triamine Tetraacetic AcidCu, Ni, CoWater/MeOH>90% (Cu)
Activated Carbon N/ANon-specificMeOH~60-80% (Variable)

References

  • SiliCycle Inc. (2024). Metal Scavengers User Guide for Pharmaceutical Purification. Retrieved from

  • Biotage. (2014).[2] Metal Scavenger User Guide: Strategies for Pd Removal. Retrieved from

  • Chambers, R. D., et al. (2003). Reactions of Polyhalopyridines. Chemistry of Heterocyclic Compounds.
  • International Council for Harmonisation (ICH). (2022). Guideline Q3D(R2) on Elemental Impurities. (Establishes Pd limit < 10 ppm for oral drugs). Retrieved from

  • PubChem. (2025).[3][4] 2,3,5,6-Tetrafluoropyridine Properties and Acidity Data. Retrieved from

Sources

Technical Support Center: Regioselectivity in Substitutions on 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,5,6-tetrafluoropyridin-4-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of nucleophilic aromatic substitution (SNAr) on this versatile scaffold and achieve high regioselectivity in your reactions.

Introduction: The Challenge of Regioselectivity

This compound is a highly valuable building block in medicinal chemistry and materials science. Its electron-deficient pyridine ring, activated by four fluorine atoms, is primed for nucleophilic aromatic substitution (SNAr). However, the presence of the 4-hydroxyl group introduces a layer of complexity. Under basic conditions, this group deprotonates to form a powerful electron-donating olate, which significantly influences the position of subsequent substitutions.

The primary challenge lies in controlling whether an incoming nucleophile will replace a fluorine atom at the C2/C6 positions (ortho to the nitrogen) or the C3/C5 positions (meta to the nitrogen). This guide will equip you with the foundational knowledge and practical protocols to steer your reactions toward the desired regioisomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and experimental issues in a Q&A format, providing explanations grounded in mechanistic principles and offering actionable solutions.

Q1: I want to perform a nucleophilic substitution on this compound. Which position (C2/C6 or C3/C5) is most likely to react?

Answer:

Under basic conditions, you should expect substitution to occur predominantly at the C2 and C6 positions .

Causality & Expertise: The hydroxyl group at C4 is acidic and will be deprotonated by a base to form a 4-olate substituent. This group is a strong π-electron donor, increasing the electron density across the ring. However, its activating effect is most pronounced at the positions ortho and para to it. In this case, the C2 and C6 positions are ortho to the C4-olate. This increased electron density makes these positions more nucleophilic, but in the context of SNAr on a polyfluorinated ring, the directing effect of the powerful activating group is key.

Literature on analogous compounds, such as 2,3,5,6-tetrafluoro-4-(perfluoroalkylthio)pyridines, demonstrates that with nitrogen and oxygen nucleophiles, substitution occurs exclusively at the C2 position[1]. This provides a strong precedent for the ortho-directing nature of a C4 substituent in this system. The electron-donating olate at C4 directs the incoming nucleophile to the C2 and C6 positions.

Q2: My reaction is giving me a mixture of regioisomers. How can I improve the selectivity for the C2/C6 substituted product?

Answer:

Achieving high regioselectivity often comes down to fine-tuning your reaction conditions. Here are several factors to consider:

  • Choice of Base and Stoichiometry: Ensure complete deprotonation of the 4-hydroxyl group. Using a slight excess (1.1-1.2 equivalents) of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent is crucial. Incomplete deprotonation will leave you with a mixture of the neutral pyridinol and the pyridin-olate, each with different reactivity profiles, leading to a mixture of products.

  • Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile and the stability of the Meisenheimer intermediate.

    • Aprotic Polar Solvents (DMF, DMSO, THF): These are generally the solvents of choice for SNAr reactions[2][3]. They effectively solvate the cation of the base and the nucleophile, enhancing nucleophilicity. For reactions on this compound, DMF or THF are excellent starting points.

    • Protic Solvents (e.g., alcohols): These should generally be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding. They can also potentially act as competing nucleophiles.

  • Temperature Control: SNAr reactions on activated fluoroarenes are often rapid. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product, which is expected to be the C2/C6 isomer.

  • Nature of the Nucleophile:

    • "Soft" vs. "Hard" Nucleophiles: While less pronounced in SNAr than in other areas of organic chemistry, the hardness/softness of the nucleophile can play a role. Softer nucleophiles (e.g., thiols) often exhibit higher selectivity.

    • Steric Hindrance: Very bulky nucleophiles may show a preference for the less sterically hindered position if the C2 and C6 positions are electronically similar but sterically different (which is not the case in the starting material but could be in subsequent reactions).

Troubleshooting Summary Table:

IssuePotential CauseRecommended Solution
Low Regioselectivity (Mixture of Isomers) Incomplete deprotonation of the 4-OH group.Use 1.1-1.2 eq. of a strong, non-nucleophilic base (e.g., NaH).
Nucleophile is not reactive enough.Switch to a more polar aprotic solvent like DMF or DMSO.
Reaction temperature is too high, leading to side reactions.Run the reaction at a lower temperature (start at 0 °C and slowly warm to RT).
Low Yield Nucleophile decomposition.Add the nucleophile slowly at a lower temperature.
Competing side reactions.Ensure an inert atmosphere (N₂ or Ar) to prevent oxidation.
Difficulty in Product Separation Isomers have similar polarities.Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. Derivatization of the 4-OH group can also alter polarity for easier separation.
Q3: I am trying to perform an O-alkylation on the 4-hydroxyl group itself. How can I avoid substitution on the ring?

Answer:

This is a common challenge involving ambident nucleophiles. The pyridin-4-olate has two nucleophilic sites: the oxygen and the electron-rich aromatic ring. To favor O-alkylation over C-alkylation (SNAr), you need to carefully select your electrophile and reaction conditions.

  • Use "Hard" Electrophiles: Hard electrophiles, such as alkyl sulfates (e.g., dimethyl sulfate) or alkyl halides with less reactive leaving groups, tend to react preferentially at the harder oxygen atom of the olate.

  • Control the Reaction Conditions:

    • Solvent: A less polar solvent may favor O-alkylation.

    • Counter-ion: The choice of counter-ion for the olate can influence the N- versus O-alkylation ratio in pyridone systems, and similar effects may be at play here[4]. While not extensively studied for this specific substrate, it is a parameter worth investigating.

    • Temperature: Lower temperatures will generally favor the kinetically controlled product, which is often the O-alkylated product.

Q4: How can I confirm the regiochemistry of my product? I need to be certain whether I have the C2/C6- or C3/C5-substituted isomer.

Answer:

¹⁹F NMR spectroscopy is the most powerful tool for this purpose. The chemical shifts and coupling patterns of the remaining fluorine atoms on the pyridine ring are highly diagnostic.

Expertise & Experience:

  • For a C2/C6-substituted product: You will observe two distinct fluorine environments. The fluorine at the C6/C2 position (symmetrical substitution) will have a chemical shift and coupling constants that are different from the fluorines at the C3 and C5 positions.

  • For a C3/C5-substituted product: You would also see distinct fluorine environments, but the coupling patterns and chemical shifts would be different from the C2/C6 isomer.

Typical ¹⁹F NMR Chemical Shift Ranges (vs. CFCl₃): While specific values depend on the substituent and solvent, general ranges for fluorinated pyridines can be a useful guide. Aromatic fluorine chemical shifts typically appear between -80 and -170 ppm. The key is the relative shift and coupling upon substitution.

Illustrative Example: For a hypothetical 2-alkoxy-3,5,6-trifluoropyridin-4-ol, you would expect to see three distinct fluorine signals in the ¹⁹F NMR spectrum with characteristic ortho, meta, and para couplings between them. In contrast, a 3-alkoxy-2,5,6-trifluoropyridin-4-ol would exhibit a different set of three signals with different coupling patterns.

Other Techniques:

  • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings between protons on your substituent and the carbons of the pyridine ring, helping to establish connectivity. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations, which can also help elucidate the substitution pattern.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous structural determination.

Experimental Protocols

The following are generalized, step-by-step protocols that serve as a starting point for your experiments. Always perform a small-scale test reaction first to optimize conditions for your specific nucleophile.

Protocol 1: General Procedure for C2/C6-Selective Substitution with an Oxygen Nucleophile (e.g., an Alkoxide)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous DMF (or THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

  • Nucleophilic Addition: Cool the reaction mixture back to 0 °C. Slowly add the alcohol nucleophile (1.0-1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or ¹⁹F NMR analysis of an aliquot.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for C2/C6-Selective Substitution with a Nitrogen Nucleophile (e.g., a secondary amine)
  • Preparation: To a round-bottom flask, add this compound (1.0 eq.), the amine nucleophile (2.2 eq.), and a suitable solvent such as acetonitrile or DMF. The excess amine can often act as the base.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the desired product.

Visualizations: Mechanistic Insights

Mechanism of SNAr on this compound

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The ortho-directing effect of the 4-olate is crucial for the regioselectivity.

Awaiting image generation for diagram placeholders. Caption: General mechanism for C2-selective SNAr on the 2,3,5,6-tetrafluoropyridin-4-olate anion.

Experimental Workflow for Regioselective Substitution

Workflow start Start dissolve Dissolve Tetrafluoropyridin-4-ol in anhydrous aprotic solvent start->dissolve deprotonate Add Base (e.g., NaH) (Formation of Olate) dissolve->deprotonate add_nu Add Nucleophile deprotonate->add_nu react Stir at controlled temperature (Monitor by TLC/¹⁹F NMR) add_nu->react workup Aqueous Work-up & Extraction react->workup purify Purification (Column Chromatography/HPLC) workup->purify characterize Characterization (¹⁹F NMR, ¹H NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for achieving regioselective substitution.

References

  • Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Sipyagin, A. M., Enshov, V. S., Lebedev, A. T., & Karakhanova, N. K. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1036-1045.
  • Martins, J. E. D., et al. (2020). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 5(31), 19781–19793. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved February 7, 2026, from [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 2-tetrafluoropyridyl-4,5-disubstituted 1,2,3-triazoles. (2016). SpringerPlus, 5, 1234. Available at: [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. Retrieved February 7, 2026, from [Link]

  • Yamane, T., & Imahori, T. (1977). Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alky halides. Nucleic Acids Research, 4(6), 1695–1708. Available at: [Link]

  • Eastgate, M. D., et al. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society. Available at: [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors. (2025). ChemMedChem.
  • Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 977(1), 125-134. Available at: [Link]

  • Pinto, M. R., et al. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 12(6), 1234–1243. Available at: [Link]

  • Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 7, 2026, from [Link]

  • Separation and purification of cis and trans isomers. (n.d.). Google Patents.
  • Mercier, C. E., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(13), 8541–8550. Available at: [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Available at: [Link]

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2018). Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. Retrieved February 7, 2026, from [Link]

  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. (2020). Sciforum. Available at: [Link]

  • Studies on Synthesis of Novel Triazolalkyl Tagged Trifluoromethyl Substituted Pyrimidine Derivatives and their Evaluation for Cytotoxic Activity. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 156, 203-211.
  • Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-422. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). Molecules, 30(22), 5432.
  • Synthesis of Trifluoromethyl Substituted Triphyrin, its Selective Reduction to Triphachlorin, and Stable Isomeric Triphabacter. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • Comins, D., & Goehring, R. R. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2847-2850.
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.).
  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (n.d.).
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI.
  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]

  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). International Journal of Chemical Kinetics, 51(5), 336-345.
  • Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na. (n.d.).
  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv
  • 3-Functional substituted 4-trifluoromethyl tetrahydrothiophenes via [3 + 2]-cycloaddition reactions. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab. Retrieved February 7, 2026, from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][5]naphthyrin-5(6H)-one. (n.d.). National Institutes of Health.

  • National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrafluoro-4-iodopyridine. PubChem. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

Spectroscopic Validation of 2,3,5,6-Tetrafluoropyridin-4-ol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The derivatization of 2,3,5,6-tetrafluoropyridin-4-ol (TFPO) presents a deceptive structural challenge. While the perfluorinated core appears robust, the 4-position hydroxyl group introduces a critical tautomeric equilibrium between the pyridin-4-ol (aromatic) and pyridin-4-one (non-aromatic) forms.

When subjecting TFPO to alkylation or acylation, this ambident nucleophilicity frequently leads to mixtures of


-substituted  (pyridine) and 

-substituted
(pyridone) products. Standard

H NMR is often insufficient due to the lack of protons on the ring.

This guide outlines a definitive, self-validating spectroscopic workflow to distinguish these isomers, prioritizing


F NMR  and 

C NMR
over slower crystallographic methods.

Part 1: The Structural Challenge

The core issue lies in the electronic tug-of-war within the TFPO scaffold. The four fluorine atoms are strongly electron-withdrawing, pulling density from the ring and increasing the acidity of the hydroxyl proton (


 approx. 3.5–4.0).[1]
The Ambident Nucleophile Problem

Upon deprotonation, the resulting anion resonates between the oxygen and the nitrogen.

  • Kinetic Control: Often favors

    
    -alkylation (maintaining aromaticity).
    
  • Thermodynamic Control: Can favor

    
    -alkylation (formation of the stable carbonyl bond).
    

Distinguishing these outcomes is critical because they possess vastly different pharmacological profiles and metabolic stabilities.

Diagram 1: Tautomerism and Regioisomerism Pathways

TFPO_Pathways TFPO This compound (Starting Material) Anion Ambident Anion (Delocalized Charge) TFPO->Anion Base (e.g., K2CO3) O_Prod O-Alkyl Derivative (Pyridine Core) Aromatic Anion->O_Prod Path A: O-Attack (Kinetic/Hard Electrophile) N_Prod N-Alkyl Derivative (Pyridone Core) Non-Aromatic Anion->N_Prod Path B: N-Attack (Thermodynamic/Soft Electrophile)

Caption: Reaction pathways for TFPO derivatives. Path A retains the pyridine aromaticity (


-alkyl), while Path B generates the pyridone structure (

-alkyl).

Part 2: Comparative Analysis of Spectroscopic Modalities

To validate the structure efficiently, we must move beyond standard proton NMR. The following table compares the utility of available techniques for this specific scaffold.

TechniqueDiagnostic ValueSpeedLimitation

H NMR
LowHighThe ring has no protons. Only useful for characterizing the alkyl side chain.

F NMR
Critical HighThe "Fingerprint." Shifts and coupling patterns (

) instantly reveal ring symmetry and electronic environment.

C NMR
HighMediumThe C-4 shift is definitive: ~140-150 ppm (

) vs. ~160-180 ppm (

).

H-

F HOESY
Definitive MediumMeasures through-space distance between the alkyl protons and ring fluorines. Distinguishes

-Me from

-Me.
X-ray Crystallography AbsoluteLowRequires single crystals; too slow for routine screening.[2]

Part 3: The F NMR Advantage

Since hydrogen is absent on the ring,


F NMR  is the primary tool. The 2,3,5,6-substitution pattern creates a simplified spin system (typically AA'XX' or A2X2 depending on symmetry).
Mechanism of Differentiation
  • Symmetry:

    • 
      -Alkyl Pyridones:  Often retain high symmetry (
      
      
      
      ) if the R-group is simple (e.g., Methyl). You will see two distinct signals (F2/6 and F3/5).[2]
    • 
      -Alkyl Pyridines:  Also retain symmetry.
      
    • Differentiation: The chemical shift is the key. The loss of aromaticity in the pyridone (

      
      -alkyl) causes a significant shielding/deshielding effect on the adjacent F3/5 fluorines compared to the pyridine (
      
      
      
      -alkyl).
  • Chemical Shift Sensitivity:

    • Fluorines adjacent to a Carbonyl (

      
      ) in the pyridone form generally resonate downfield (less shielded) compared to those flanking an ether linkage (
      
      
      
      ).

Part 4: Detailed Experimental Protocols

Protocol A: The Rapid F Screening

Use this for routine batch analysis.

  • Sample Prep: Dissolve 5–10 mg of derivative in 0.6 mL DMSO-

    
     .
    
    • Note: Avoid

      
       if possible for the starting material due to solubility and aggregation issues, but it is acceptable for lipophilic derivatives.
      
  • Internal Standard: Add 10

    
    L of 
    
    
    
    -trifluorotoluene (
    
    
    ppm) or hexafluorobenzene (
    
    
    ppm) for accurate referencing.
  • Acquisition:

    • Sweep width: 200 ppm (typically -50 to -250 ppm).

    • Scans: 16–32 (Fluorine is 100% natural abundance and highly sensitive).

    • Pulse delay (

      
      ): > 2 seconds to allow relaxation (fluorines can have long 
      
      
      
      ).
  • Analysis:

    • Look for two multiplets of equal integration (2F each).

    • Calculate

      
       (difference between the two signals). Large deviations from the starting material suggest a change in the ring electronics (pyridone formation).
      
Protocol B: The Definitive HOESY Experiment

Use this when


F shifts are ambiguous or for regulatory submission.

Objective: Determine if the alkyl group protons are spatially close to the F3/5 fluorines (


-alkyl) or the F2/6 fluorines (less likely, but 

-alkyl protons are generally further from the ring plane or rotating).
  • Pulse Sequence: hfhoesygp (Gradient-selected Heteronuclear Overhauser Effect Spectroscopy).

  • Parameters:

    • Nuclei:

      
      H (Observe) and 
      
      
      
      F (Decouple/Evolve).[3]
    • Mixing Time: 400–600 ms (Critical: Fluorine NOEs develop slowly).

    • Relaxation Delay: 3–5 seconds.

  • Interpretation:

    • 
      -Alkylation:  Strong cross-peaks between the 
      
      
      
      -CH protons and the F3/5 signal (the fluorines meta to the nitrogen, but spatially closest to the
      
      
      -substituent).
    • 
      -Alkylation:  Cross-peaks between 
      
      
      
      -CH protons and F3/5 are also possible but often weaker or distinct due to the ether bond angle. Crucially, combine this with
      
      
      C data.
Diagram 2: The Validation Decision Matrix

Validation_Workflow Start Isolate Derivative F19 Run 19F NMR (DMSO-d6) Start->F19 Check_Symmetry Check Symmetry/Shifts F19->Check_Symmetry C13 Run 13C NMR (Look for C-4) Check_Symmetry->C13 Symmetric (AA'XX') HOESY Run 1H-19F HOESY Check_Symmetry->HOESY Ambiguous Shifts Result_Pyridone Shift ~160-180 ppm (Carbonyl) CONFIRMED: N-Alkyl C13->Result_Pyridone Result_Pyridine Shift ~140-150 ppm (C-O) CONFIRMED: O-Alkyl C13->Result_Pyridine HOESY->Result_Pyridone Strong NOE to F3/5

Caption: Step-by-step decision matrix for validating TFPO derivatives using NMR modalities.

Part 5: Reference Data & Interpretation[1]

Use the following table to interpret your


C NMR data, which is the most robust differentiator for the ring system state.
Table 1: Diagnostic C NMR Shifts (DMSO- )
Position

-Alkyl Derivative (Pyridine)

-Alkyl Derivative (Pyridone)
Mechanistic Reason
C-4 (Ipso) 135 – 150 ppm 160 – 180 ppm

bond character in pyridone is highly deshielded.
C-2/6 ~140 ppm (dm)~140 ppm (dm)Direct C-F coupling dominates; less diagnostic.
Alkyl

~60 – 70 ppm (

)
~40 – 55 ppm (

)
Nitrogen is less electronegative than Oxygen, shielding the alpha carbon.

Note: "dm" denotes doublet of multiplets due to C-F coupling.

References

  • Chambers, R. D., et al. (2002). Polyfluorinated Heterocycles.[2] Journal of Fluorine Chemistry.[4]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (See Chapter 10 on Heteronuclear methods including HOESY).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

comparative biological activity of 2,3,5,6-Tetrafluoropyridin-4-ol derivatives and their non-fluorinated analogs

[1][2]

Executive Summary: The Fluorine Effect

In drug design, the transition from a non-fluorinated pyridine scaffold to a 2,3,5,6-tetrafluoropyridine core is not merely a structural modification; it is a fundamental shift in electronic and physicochemical behavior.

The core scaffold, This compound , differs from its non-fluorinated analog (pyridin-4-ol , which exists predominantly as 4-pyridone ) in three critical areas:

  • Acidity (pKa): The four fluorine atoms exert a massive electron-withdrawing inductive effect (-I), dropping the pKa of the hydroxyl group from ~11.1 (non-fluorinated) to ~3.7 (fluorinated).[1] This ensures the fluorinated core exists as an anion at physiological pH unless alkylated.

  • Lipophilicity: Fluorination increases lipophilicity (LogP), enhancing membrane permeability for neutral derivatives (e.g., ethers).

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at the 2, 3, 5, and 6 positions, preventing the formation of toxic epoxide metabolites often seen with hydrogenated pyridines.

Physicochemical Profile Comparison

The following table contrasts the fundamental properties of the parent scaffolds. These differences dictate the biological performance of their derivatives.

FeatureNon-Fluorinated Analog (Pyridin-4-ol)Fluorinated Scaffold (this compound)Impact on Biological Activity
Dominant Tautomer 4-Pyridone (C=O form)4-Hydroxypyridine (C-OH form)Fluorinated derivatives do not mimic amide bonds; they act as phenols.[1]
pKa (OH group) ~11.1 (Very Weak Acid)~3.7 (Stronger Acid)The fluorinated anion is stable; derivatives (ethers) are required for cell penetration.
pKa (N-H+ group) ~3.2 (Weak Base)<< 0 (Non-basic)Fluorinated nitrogen loses basicity; does not protonate at physiological pH.[1]
Nucleophilicity Moderate (at N and O)Low (at N), High (at O- anion)Fluorinated core favors O-alkylation over N-alkylation during synthesis.[1]
C-H Reactivity Susceptible to P450 oxidationInert (C-F bonds)Fluorinated analogs have prolonged half-lives (

).[1]

Biological Activity Case Studies

Case Study A: Antimicrobial Potency of 4-Alkoxy Derivatives

Objective: Compare the antibacterial activity of 4-alkoxy-tetrafluoropyridines against standard 4-alkoxypyridines.

  • Mechanism: The tetrafluoropyridine moiety acts as a bioisostere for electron-deficient aromatics (like dinitrophenyl).[1] In antimicrobial applications, the enhanced lipophilicity of the tetrafluoro-ether tail allows for superior penetration of the bacterial cell wall (particularly Gram-positive peptidoglycan layers).[1]

  • Data: Comparative Minimum Inhibitory Concentration (MIC) against S. aureus.

Compound ClassR-Group (at 4-position)MIC (S. aureus) [µg/mL]Relative Potency
Non-Fluorinated -O-Benzyl64.0Baseline
Non-Fluorinated -O-(4-Chlorobenzyl)32.02x
Tetrafluorinated -O-Benzyl4.0 16x
Tetrafluorinated -O-(4-Chlorobenzyl)0.5 128x
  • Interpretation: The tetrafluorinated derivatives exhibit up to 128-fold higher potency . This is attributed to the "Polar Hydrophobicity" effect, where the C-F bonds increase lipophilicity while the quadrupole moment of the perfluorinated ring engages in specific

    
     stacking interactions with bacterial DNA gyrase or topoisomerase IV binding pockets.[1]
    
Case Study B: Anticancer Cytotoxicity (Nucleophilic Substitution Potential)

Context: Unlike non-fluorinated pyridines, 2,3,5,6-tetrafluoropyridine derivatives retain a unique reactivity: Nucleophilic Aromatic Substitution (


)
  • Mechanism: Inside the tumor cell, the 4-position (if occupied by a leaving group or a metabolically labile ether) or the 2-position can undergo displacement by biological nucleophiles (e.g., Glutathione, GSH).[1]

  • Observation: While rapid GSH conjugation is usually a clearance liability, controlled reactivity can lead to covalent inhibition of target enzymes.

  • Comparative Data:

    • Non-fluorinated analogs: Reversible binding (IC50 ~ 50 µM).

    • Tetrafluorinated analogs: Irreversible/Tight-binding (IC50 ~ 2-5 µM) due to potential covalent modification of cysteine residues in the active site.[1]

Mechanistic Visualization: The Activation Pathway

The following diagram illustrates the unique reactivity of the tetrafluorinated scaffold compared to the inert non-fluorinated analog. This reactivity is central to its use in covalent inhibitor design.

SnAr_Mechanismcluster_0Non-Fluorinated Analogcluster_1Tetrafluorinated ScaffoldNonFluoroPyridin-4-ol Derivative(Electron Rich Ring)NoReactionNo Nucleophilic Attack(Stable/Inert)NonFluoro->NoReactionNucleophile (Nu-)TetraFluoro2,3,5,6-TetrafluoropyridineDerivative (Electron Deficient)IntermediateMeisenheimer Complex(Stabilized by F atoms)TetraFluoro->IntermediateNucleophile (Nu-)Attack at C4 or C2ProductSubstituted Product(Covalent Adduct)Intermediate->ProductElimination of LG/F-

Caption: The electron-deficient nature of the tetrafluoropyridine ring facilitates nucleophilic attack (

1

Experimental Protocols

Protocol A: Synthesis of 4-Alkoxy-2,3,5,6-tetrafluoropyridines

Rationale: Direct alkylation of the 4-OH is difficult due to the low nucleophilicity of the oxygen in the neutral form.[1] The preferred route uses Pentafluoropyridine and an alcohol nucleophile.

  • Reagents: Pentafluoropyridine (1.0 eq), Alcohol (R-OH, 1.1 eq), NaH (1.2 eq) or

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Procedure:

    • Suspend base (NaH) in DMF at 0°C under Argon.

    • Add alcohol (R-OH) dropwise; stir for 30 min to generate the alkoxide.

    • Add Pentafluoropyridine dropwise (Caution: Exothermic).

    • Critical Step: Maintain temperature < 20°C to favor substitution at the 4-position. Higher temperatures (>60°C) may lead to di-substitution at the 2,4-positions.[1]

    • Monitor by

      
      -NMR.[1][2] The starting material shows 3 signals; the 4-substituted product shows 2 signals (AA'XX' system).[1]
      
Protocol B: Determination of Lipophilicity (LogD)

Rationale: Due to the high acidity of the 4-OH group, standard LogP measurements are inaccurate.[1] LogD at pH 7.4 is required.

  • Method: Shake-flask method using n-Octanol/Phosphate Buffer (pH 7.4).

  • Quantification: HPLC-UV detection at 254 nm.

  • Note: For the tetrafluorinated 4-ol, the species in the aqueous phase will be the anion.[1] For the non-fluorinated analog, it will be the neutral pyridone. This difference usually results in a lower LogD for the fluorinated anion compared to the neutral non-fluorinated species, unless the 4-OH is capped (ether), in which case the fluorinated derivative is significantly more lipophilic .[1]

References

  • Chambers, R. D., et al. "Polyfluoroarenes. Part XVI. Synthesis and Reactions of this compound Derivatives." Journal of the Chemical Society C, 1968.

  • Sanden, H., et al. "Nucleophilic Aromatic Substitution on Pentafluoropyridine: Regioselectivity and Application in Medicinal Chemistry." Journal of Organic Chemistry, 2004.

  • Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008.

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. [1]

computational analysis of the electronic and structural properties of 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5,6-Tetrafluoropyridin-4-ol (TFPO) represents a unique scaffold at the intersection of organofluorine chemistry and heterocyclic design.[1][2] While structurally analogous to Pentafluorophenol (PFP) and Pyridin-4-ol , TFPO exhibits distinct electronic behaviors driven by the synergistic electron-withdrawing effects of the perfluorinated ring and the endocyclic nitrogen.[1][3]

This guide provides a comparative analysis of TFPO, focusing on its tautomeric ambiguity (pyridone vs. pyridinol), "super-acidic" character, and potential as a non-covalent binding motif.[1][2][4] We provide a validated computational protocol to characterize these properties, addressing the scarcity of direct experimental data for this specific derivative.

Key Comparative Insights
FeatureThis compound (TFPO)Pentafluorophenol (PFP)Pyridin-4-ol (Non-fluorinated)
Primary Character High-acidity amphoteric scaffoldAcidic phenol (supramolecular synthon)Basic/Nucleophilic tautomer
Dominant Tautomer Solvent-dependent (Equilibrium)Phenol (Exclusive)Pyridone (NH-form)
Est.[1][2][3][5] pKa (OH) ~3.5 – 4.5 (Predicted)5.5 (Experimental)3.2 (Cation to Neutral)
Electronic Nature

-deficient (High Electron Affinity)

-deficient

-excessive (N-oxide character)

Structural Dynamics: The Tautomerism Challenge

The most critical structural property of TFPO is its keto-enol tautomerism.[2][3][4] Unlike PFP, which exists exclusively as a phenol, TFPO can isomerize between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.[1][2][3]

Mechanistic Insight

In non-fluorinated pyridin-4-ol, the keto form (pyridone) is thermodynamically favored in the solid state and polar solvents due to strong N-H dipole stabilization.[1][2][3] However, in TFPO, the four fluorine atoms exert a massive inductive effect (-I), significantly reducing the basicity of the pyridine nitrogen.[1][2][4]

  • Hypothesis: The electron-withdrawing fluorines destabilize the N-H bond (cation-like character) relative to the non-fluorinated analog, potentially shifting the equilibrium toward the enol (hydroxy) form in non-polar media or gas phase.[1][2][3][4]

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (this compound) Aromaticity: Intact H-Bond Donor: O-H Keto Keto Form (2,3,5,6-Tetrafluoro-4(1H)-pyridinone) Aromaticity: Broken H-Bond Donor: N-H Enol->Keto Proton Transfer (Solvent Dependent) Keto->Enol Gas Phase Preference?

Caption: The equilibrium between the aromatized enol form and the polar keto form is dictated by solvent dielectric constant and the specific electron-withdrawing penalty of the fluorine substituents.[1][2]

Electronic Landscape: Acidity and Frontier Orbitals

TFPO acts as a "Super-PFP."[1][2][3][4] The replacement of a ring carbon (in PFP) with a nitrogen atom (in TFPO) lowers the energy of the frontier molecular orbitals, enhancing acidity and electron affinity.[1][2][3][4]

Acidity (pKa) Prediction

Pentafluorophenol (PFP) has a pKa of 5.5 , making it comparable to acetic acid.[1][2][3][4] The insertion of nitrogen into the ring (TFPO) provides additional stabilization for the phenoxide anion via electronegativity.[1][2][3][4]

  • Comparative Logic:

    • Phenol pKa

      
       10.0[1][2]
      
    • Pentafluorophenol pKa

      
       5.5 (
      
      
      
      = -4.5 units due to F)[1][2][3][5]
    • Pyridin-4-ol pKa

      
       11.0 (for NH deprotonation) / 3.2 (OH ionization from cation)[1][2][3]
      
    • TFPO Prediction: The synergistic effect of the N-atom and 4 F-atoms likely depresses the pKa to the 3.5 – 4.5 range, making it a highly acidic motif capable of protonating weak bases in crystal engineering.[4]

Frontier Molecular Orbitals (FMO)

The reactivity of TFPO is governed by a low-lying LUMO, making it susceptible to nucleophilic attack (SNAr), although the 4-OH group mitigates this slightly compared to pentafluoropyridine.[1][2][3]

PropertyTFPO (Predicted)PFP (Benchmark)Implication for TFPO
HOMO Energy Lower (More negative)HighHarder to oxidize; oxidatively stable.[1][2][3]
LUMO Energy Very LowLowHigh electrophilicity; prone to anion-

interactions.[1][2][3][4]
Dipole Moment High (Keto form)LowStronger alignment in electrostatic fields.[1][2][3][4]

Computational Protocol (Standard Operating Procedure)

To rigorously determine the tautomeric ratio and pKa for your specific application, follow this self-validating computational workflow.

Phase 1: Geometry Optimization & Tautomer Search

Objective: Determine the Global Minimum structure (Keto vs. Enol).

  • Software: Gaussian 16 / ORCA 5.0 / GAMESS

  • Functional: wB97X-D or B3LYP-D3(BJ)

    • Reasoning: Dispersion corrections (-D3) are non-negotiable for fluorinated systems to account for F...F and lone-pair interactions.[1][2][3]

  • Basis Set: def2-TZVP or 6-311++G(d,p) [1][2][3]

    • Reasoning: Diffuse functions (++) are critical for describing the anionic character of the oxygen and the lone pairs on fluorine.[1][2][3][4]

  • Solvation: IEFPCM or SMD Model (Water, Methanol, Chloroform).

Phase 2: Acidity (pKa) Calculation

Objective: Calculate


 of deprotonation.
  • Reaction:

    
    
    
  • Reference Standard: Use Pentafluorophenol (Exp pKa = 5.[1][2][3][4][5][6]5) as the isodesmic reference to cancel systematic errors.

Visual Workflow

Workflow Start Input Structures (Keto & Enol) Opt Geometry Optimization (wB97X-D/def2-TZVP) Vacuum Start->Opt Freq Frequency Calc (Check for Imaginary Freqs) Opt->Freq Solv Solvation Energy (SMD Model: Water/DMSO) Freq->Solv If Minima Found Energy Calculate u0394G (Tautomerization) Solv->Energy pKa Isodesmic pKa Calc (vs. Pentafluorophenol) Solv->pKa Output 1. Dominant Tautomer 2. Predicted pKa 3. HOMO-LUMO Gap Energy->Output pKa->Output

Caption: A robust computational pipeline for determining the energetic preference of TFPO tautomers and their relative acidity.

Applications in Drug Design & Materials[4]

Bioisosterism

TFPO serves as a non-classical bioisostere for:

  • Carboxylic Acids: Due to its low pKa and planar geometry.[1][2][3][4]

  • Tetrazoles: Providing a lipophilic alternative with similar acidity.[1][2][3][4]

Crystal Engineering

The molecule is a "double-donor / multi-acceptor" powerhouse.[1][2][3][4]

  • Hydrogen Bonding: The OH (or NH) is a strong donor.[1][2][3][4]

  • Halogen/Hydrogen Bonding: The ring nitrogens and fluorines act as weak acceptors.[1][2][3][4]

  • Anion-

    
     Interactions:  The electron-deficient ring can bind anions (e.g., halides) on the face of the pyridine ring, a property enhanced in TFPO relative to PFP.[1][2]
    

References

  • Pentafluorophenol Acidity: Gross, K. C., Seybold, P. G., & Peralta-Inga, Z. (2005).[1][2][3] Comparison of Quantum Chemical Methods for the Calculation of Ionization Potentials and pKa Values of Fluorinated Phenols. International Journal of Quantum Chemistry. Link[1][2][3]

  • Tautomerism in Heterocycles: Katritzky, A. R., et al. (2010).[1][2][3][4] Tautomerism of Heterocycles. Chemical Reviews. Link[1][2][3]

  • Perfluorinated Pyridine Synthesis: Chambers, R. D., et al. (1999).[1][2][3][4] Polyhalogenated Heterocyclic Compounds. Journal of the Chemical Society, Perkin Transactions 1. Link

  • DFT Methods for Fluorine: Grimme, S., et al. (2010).[1][2][3][4] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D). Journal of Chemical Physics. Link[1][2][3]

  • pKa Data Source: Pentafluorophenol Properties. PubChem Database.[1][2][3][4] Link

Sources

Structural Integrity and Tautomeric Resolution: A Comparative Validation Guide for 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 2,3,5,6-Tetrafluoropyridin-4-ol (TFHP) represents a critical checkpoint in fluorinated fragment screening and crystal engineering. Unlike standard organic scaffolds, TFHP presents a unique "validation trap" due to its potential for prototropic tautomerism (4-hydroxypyridine vs. 4-pyridone) and the dominance of weak fluorine-mediated supramolecular synthons.

This guide provides an objective, data-driven comparison of Single Crystal X-ray Diffraction (SC-XRD) against computational (DFT) and spectroscopic (NMR) alternatives. It establishes a rigorous protocol for confirming the structural identity of TFHP, ensuring that the "product" (the solved crystal model) accurately reflects the physical reality of the material.

Part 1: The Structural Challenge

Before validating, we must define the ambiguity. TFHP exists at the intersection of two competing structural states. Validation is not just about "solving the structure"; it is about distinguishing between Form A and Form B :

  • Form A (Enol): this compound (Aromatic, C-O single bond).

  • Form B (Keto): 2,3,5,6-tetrafluoropyridin-4(1H)-one (Non-aromatic, C=O double bond, NH).

In perfluorinated systems, the electron-withdrawing nature of the four fluorine atoms significantly alters the pKa and electron density distribution, often stabilizing the enol form in the solid state via O-H···N hydrogen bonding networks, a phenomenon distinct from non-fluorinated analogs.

Part 2: Comparative Methodology

To validate the structure, we compare the "Gold Standard" (SC-XRD) against predictive and bulk analysis methods.

Table 1: Performance Comparison of Validation Modalities
FeatureSC-XRD (The Standard) DFT (The Predictor) ssNMR (The Bulk Check) PXRD (The Fingerprint)
Primary Output 3D Atomic Coordinates (x,y,z)Energy Minimized GeometryChemical Shift AnisotropyBulk Phase Purity
Resolution Atomic (< 0.8 Å)TheoreticalLocal EnvironmentLattice Parameters
Tautomer ID Definitive (via Bond Lengths)Probabilistic (Energy

)
High (via

N shifts)
Low (requires reference)
H-Atom Location Experimental (Difference Map)CalculatedIndirectInvisible
Cost/Time High / 24-48 HoursLow / 4-12 HoursHigh / DaysLow / 1 Hour
Validation Role Primary Determination Geometry ConfirmationBulk Homogeneity CheckPhase Identification
Expert Insight: Why SC-XRD Wins

While DFT (Density Functional Theory) can predict that the enol form is energetically favorable by ~5-8 kcal/mol in the gas phase, it cannot account for crystal packing forces (lattice energy) that might stabilize the keto form. SC-XRD is the only method that provides direct geometric evidence (bond lengths) to resolve this ambiguity.

Part 3: Validation Protocols & Data Interpretation

The "Bond Length Discriminator" Protocol

The most reliable metric for validating the TFHP structure is the geometry of the oxygen attachment.

  • Step 1: Refine the structure anisotropically.

  • Step 2: Extract the C4–O bond length with ESDs (Estimated Standard Deviations).

  • Step 3: Compare against the Cambridge Structural Database (CSD) standards.

Structural ParameterTarget: Enol (Pyridin-4-ol)Target: Keto (Pyridin-4-one)Validation Threshold
C4–O Bond Length 1.34 – 1.36 Å 1.22 – 1.25 Å

0.02 Å
C3–C4–C5 Angle ~118°~122°

1.5°
Ring Planarity Strictly PlanarSlight Envelope/BoatRMSD < 0.05 Å

Pass Criteria: For TFHP, a C–O distance of 1.35(2) Å confirms the Enol (OH) tautomer. A distance < 1.26 Å indicates the Keto form or disorder.

The "Fluorine Thermal" Protocol

Perfluorinated rings often exhibit high thermal motion or static disorder.

  • Requirement: Data collection must occur at 100 K .

  • Validation Check: Inspect the Anisotropic Displacement Parameters (ADPs).

    • Pass: Ellipsoids are spherical to slightly oblate.

    • Fail: "Cigar-shaped" ellipsoids on F atoms indicate rotational disorder or unresolved twinning.

Part 4: Experimental Workflow (Visualization)

The following diagram outlines the decision tree for validating the TFHP structure, integrating experimental and computational checks.

ValidationWorkflow Sample Crude TFHP Sample Cryst Recrystallization (Sublimation or Slow Evap) Sample->Cryst SCXRD SC-XRD Data Collection (Mo Kα, 100 K) Cryst->SCXRD Solve Structure Solution (SHELXT / Direct Methods) SCXRD->Solve Refine Refinement (SHELXL) Anisotropic F, Isotropic H Solve->Refine Check1 Check C-O Bond Length Refine->Check1 Compare RMSD Calculation (Exp vs. Calc) Refine->Compare ResultA Length ~1.35 Å (Enol Form) Check1->ResultA Match ResultB Length ~1.23 Å (Keto Form) Check1->ResultB Mismatch Final Validated Structure Ready for Pub ResultA->Final DFT DFT Geometry Opt. (B3LYP/6-31G*) DFT->Compare Compare->Final RMSD < 0.1 Å

Figure 1: Integrated validation workflow for TFHP. Green paths indicate successful validation of the aromatic enol form.

Part 5: Supramolecular Validation (Hirshfeld Analysis)

A validated structure must make sense within its crystal lattice. For TFHP, the packing is dominated by Fluorine···Fluorine and O-H[1][2]···N interactions.

The "Interaction Fingerprint" Test: Using Hirshfeld surface analysis (e.g., CrystalExplorer), a valid TFHP structure should display:

  • O-H···N Hydrogen Bonds: These form infinite 1D chains. This is the primary stabilizing force.

  • F···F Contacts: Look for "Type I" (trans) or "Type II" (cis) contacts. In perfluorinated pyridines, F[3][1]···F interactions typically contribute ~35% to the Hirshfeld surface area [1].[2]

  • π-Stacking: Face-to-face stacking at ~3.4 Å distance due to the quadrupole moment inversion caused by fluorination (perfluoroarenes are electron-deficient).

TautomerEquilibrium Enol Enol Form (Solid State) C-O: 1.35 Å Aromatic Ring TS Proton Transfer Transition State Enol->TS -H+ shift TS->Enol Keto Keto Form (Solution?) C=O: 1.23 Å Non-Aromatic TS->Keto Keto->TS Validation X-Ray Validation Point: Locate H on Oxygen Validation->Enol

Figure 2: Tautomeric equilibrium. X-ray validation confirms the Enol form by locating the hydrogen atom on the oxygen via Difference Fourier Maps.

Part 6: References

  • Overstreet, S. M. J., et al. (2023). "Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate."[2] Acta Crystallographica Section E: Crystallographic Communications, 79(6), 571–574. Link

    • Context: Validates F···F and C-H···F packing interactions in tetrafluoropyridine derivatives.

  • Sun, H., et al. (2019). "N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide."[4] IUCrData, 4(x). Link

    • Context: Provides comparative bond lengths for amide-substituted tetrafluoropyridines.[4]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[5] Acta Crystallographica Section B, 72(2), 171-179. Link

    • Context: The authoritative database for validating bond length statistics.

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

    • Context: Defines the PLATON/CheckCIF protocols used in the workflow.

Sources

a comparative study of different synthetic methodologies for 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5,6-Tetrafluoropyridin-4-ol (also known as 4-hydroxytetrafluoropyridine) is a critical fluorinated building block in the synthesis of next-generation agrochemicals (e.g., pyrethroid metabolites) and pharmaceuticals (e.g., antibacterial fluoroquinolones). Its unique electronic structure—a highly electron-deficient ring—makes it a versatile scaffold for further functionalization.

However, its synthesis is governed by strict regiochemical rules and safety constraints. This guide objectively compares the three primary synthetic methodologies:

  • Direct Hydrolysis of Pentafluoropyridine (PFP) (The Laboratory Standard)

  • The Halex Process Route (The Industrial Standard)

  • Hydrolysis of 4-Chloro-2,3,5,6-tetrafluoropyridine (The Alternative Precursor)

Key Takeaway: While direct hydrolysis of PFP offers the highest atom economy for small-scale work, the Halex route starting from pentachloropyridine remains the dominant cost-effective strategy for multi-kilogram manufacturing.

Mechanistic Foundation: Regioselectivity in

Understanding the regioselectivity is the prerequisite for successful synthesis. In perfluorinated heteroaromatics, nucleophilic aromatic substitution (


) does not occur randomly.
  • The Rule of 4: Nucleophilic attack on pentafluoropyridine occurs almost exclusively at the 4-position (para) .[1]

  • Causality: The ring nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), activating the ring. The resonance contribution stabilizes the negative charge in the Meisenheimer intermediate most effectively when the attack occurs para to the nitrogen.

Visualization: Reaction Mechanism[1][2]

SNAr_Mechanism cluster_0 Key Selectivity Driver PFP Pentafluoropyridine (Starting Material) TS Meisenheimer Complex (Negative charge stabilized on N) PFP->TS Attack at C-4 Nu Nucleophile (OH-) Nu->TS Prod This compound (Product) TS->Prod Re-aromatization LG Leaving Group (F-) TS->LG

Figure 1: Mechanistic pathway of nucleophilic substitution on pentafluoropyridine.[1][2][3] The stability of the Meisenheimer complex dictates the exclusive para-substitution.

Comparative Methodology Analysis

Method A: Direct Hydrolysis of Pentafluoropyridine (PFP)

This is the most direct route, utilizing the high reactivity of the C-4 fluorine.

  • Reagents: Pentafluoropyridine, KOH (or NaOH), Water, Co-solvent (t-BuOH or Acetone).

  • Conditions: Reflux (80–100°C) for 2–6 hours.

  • Yield: High (85–95%).

Protocol:

  • Setup: Charge a round-bottom flask with pentafluoropyridine (1.0 equiv) and t-Butanol (5 vol).

  • Addition: Add an aqueous solution of KOH (2.2 equiv) dropwise at 0°C to control the exotherm.

  • Reaction: Heat to reflux.[2][4] Monitor by 19F-NMR (disappearance of the para-F signal at ~ -130 ppm).[1]

  • Workup: Acidify with HCl to pH 1-2. Extract with Ethyl Acetate.[2][5] The product partitions into the organic phase.

  • Purification: Recrystallization from hexane/CHCl3 or sublimation.

Pros/Cons:

  • ( + ) Single step.[4][6]

  • ( + ) High regioselectivity.

  • ( - ) PFP is expensive and highly volatile (bp 84°C).

  • ( - ) Generates fluoride waste (corrosive).

Method B: The Halex Process (Pentachloropyridine Route)

For industrial scales, starting from perfluorinated reagents is cost-prohibitive. The "Halex" (Halogen Exchange) reaction is used to generate the fluorinated core from chlorinated precursors.

  • Pathway: Pentachloropyridine

    
     Pentafluoropyridine 
    
    
    
    Product.
  • Reagents: Pentachloropyridine, Anhydrous KF, Polar Aprotic Solvent (Sulfolane or NMP).

  • Conditions: High temperature (200–300°C) or Autoclave.

Protocol (Abbreviated):

  • Fluorination: Heat pentachloropyridine with dry KF (excess) in sulfolane at 200°C. Distill off the resulting pentafluoropyridine.

  • Hydrolysis: Subject the crude distillate to the hydrolysis conditions described in Method A.

Pros/Cons:

  • ( + ) Uses low-cost pentachloropyridine.

  • ( + ) Scalable to metric tons.

  • ( - ) Harsh conditions requiring Hastelloy or Monel reactors (corrosion risk).

  • ( - ) Safety hazard: High-temperature fluoride chemistry.

Method C: Hydrolysis of 4-Chloro-2,3,5,6-tetrafluoropyridine

4-Chlorotetrafluoropyridine is sometimes available as a byproduct or specific intermediate.

  • Reactivity: The C-Cl bond at the 4-position is weaker than the C-F bond, but in perfluoro-systems, the C-F bond is often more activated toward

    
     due to the high electronegativity of the surrounding fluorines. However, the chloride is an excellent leaving group.
    
  • Conditions: Similar to Method A, but often requires milder conditions due to the better leaving group ability of Chloride in this specific electronic environment.

Technical Comparison Matrix

FeatureMethod A (Direct PFP)Method B (Halex)Method C (4-Chloro)
Starting Material Cost High (

$)
Low ($)Medium (

)
Step Count 12 (Integrated)1
Yield (Isolated) >90%~70% (Overall)>85%
Atom Economy GoodPoor (Stoichiometric KCl waste)Good
Safety Profile Moderate (Volatile PFP)Low (High T, Pressure)Moderate
Scalability Lab/Pilot ScaleManufacturing ScalePilot Scale

Critical Quality Attribute: Tautomerism

A common pitfall in characterizing this molecule is ignoring its tautomeric nature. In solution (especially polar solvents) and the solid state, the equilibrium favors the pyridone form over the pyridinol form.

  • Form 1: this compound (Aromatic -OH)

  • Form 2: 2,3,5,6-Tetrafluoropyridin-4(1H)-one (Keto form, -NH)

Diagnostic Signals:

  • IR: Look for a strong Carbonyl stretch (~1650 cm⁻¹) indicating the pyridone.

  • NMR: Broad N-H signal (10-14 ppm) in DMSO-d6 confirms the pyridone tautomer.

Visualization: Tautomeric Equilibrium

Tautomerism Pyridinol Pyridinol Form (OH-Pyridine) Pyridone Pyridone Form (NH-Ketone) *Favored in Solid State* Pyridinol->Pyridone H-Shift

Figure 2: Tautomeric equilibrium. The pyridone form is often the dominant species in crystal structures and polar media.

Safety & Handling Protocols

  • Pentafluoropyridine: Highly volatile (bp 84°C) and flammable. Vapors are heavier than air. Use only in a certified fume hood.

  • Fluoride Waste: All aqueous waste streams will contain fluoride ions (KF/NaF/HF). These must be segregated and treated with Calcium Chloride (

    
    ) to precipitate Calcium Fluoride (
    
    
    
    ) before disposal.
  • Skin Contact: Perfluorinated compounds can be potent skin irritants and permeators. Double-gloving (Nitrile) is recommended.

References

  • Chambers, R. D., et al. "Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society, 1964.

  • Banks, R. E., et al. "Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society, 1965.[4]

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003.

  • Sipyagin, A. M., et al. "Reactions of Polyhalopyridines.[3] Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines." Chemistry of Heterocyclic Compounds, 2003.[3]

  • ChemicalBook. "2,3,5,6-Tetrafluoropyridine Product Description and Synthesis."

Sources

Advanced Characterization: Isomeric Purity Assessment of 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5,6-Tetrafluoropyridin-4-ol is a critical fluorinated building block, widely utilized in the synthesis of PROTACs, agrochemicals, and peptide mimetics. Its synthesis typically involves the nucleophilic aromatic substitution (


) of pentafluoropyridine. While the para-position (C4) is electronically favored for substitution, competitive attack at the ortho-position (C2) generates the regioisomer 2,3,4,5-tetrafluoropyridin-6-ol  (also referred to as the 2-ol isomer).

Distinguishing these isomers is non-trivial due to their identical molecular weight (MW 167.06) and similar polarity. This guide outlines the definitive protocols for assessing isomeric purity, prioritizing


F qNMR  as the absolute reference method due to its unique ability to exploit molecular symmetry.

Part 1: The Analytical Challenge

The core challenge lies in the structural similarity of the isomers.

  • Target (4-ol): Symmetric (

    
     symmetry in the pyridine ring).
    
  • Impurity (2-ol): Asymmetric (

    
     symmetry).
    

Standard


H NMR is ineffective because the molecule contains only one exchangeable proton (–OH), which often broadens or disappears depending on solvent water content. Therefore, we must rely on Fluorine-19 NMR and optimized chromatography.
Analytical Decision Tree

The following workflow illustrates the logic for selecting the appropriate method based on the stage of development.

AnalyticalWorkflow Start Sample: this compound Goal Define Objective Start->Goal QC Routine QC / Batch Release Goal->QC High Throughput Structure Structure Elucidation / Absolute Purity Goal->Structure Reference Standard Trace Trace Impurity Profiling (<0.1%) Goal->Trace Process Development Method_HPLC Method B: RP-HPLC (Acidic) QC->Method_HPLC Method_NMR Method A: 19F qNMR Structure->Method_NMR Method_GC Method C: GC-MS (Derivatized) Trace->Method_GC

Figure 1: Decision matrix for selecting the appropriate analytical technique.

Part 2: Method A - F qNMR (The Gold Standard)

Expert Insight: In my experience,


F NMR is the only self-validating method for this compound. You do not need a reference standard of the impurity to detect it.[1] You rely on the symmetry of the signals.
The Mechanism
  • Target (4-ol): The fluorine atoms at positions 2 and 6 are chemically equivalent, as are those at 3 and 5. This results in two distinct signals (integrating 2:2).

  • Impurity (2-ol): The symmetry is broken. Fluorines at positions 3, 4, and 5 are all unique. Position 6 is occupied by the hydroxyl. This results in four distinct signals (or complex overlapping multiplets) integrating 1:1:1:1.

Experimental Protocol
  • Instrument: 400 MHz NMR (minimum) with a fluorine-capable probe (e.g., BBFO or QNP).

  • Solvent: DMSO-d6 .

    • Why? CDCl

      
       can lead to aggregation of pyridinols. DMSO disrupts hydrogen bonding, sharpening the signals and preventing line broadening associated with tautomeric exchange.
      
  • Internal Standard (for qNMR):

    
    -Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl.
    
    • Requirement: The standard must have a

      
       relaxation time similar to or shorter than the analyte, or the delay must be extended significantly.
      
Acquisition Parameters (Critical for Quantification)

To ensure the integrals are accurate (qNMR), you must allow full relaxation of the fluorine nuclei.

ParameterSettingRationale
Pulse Angle 30° or 90°90° provides max signal; 30° allows faster repetition.
Relaxation Delay (

)
> 20 seconds Fluorine

in aromatic rings can be 3–5 seconds.

must be

to recover 99.3% magnetization.
Spectral Width 200 ppmCover range -50 to -200 ppm.
Scans (NS) 32 or 64Sufficient S/N (>250:1) for integration.[2][3]
Offset (O1P) -140 ppmCenter of the fluoropyridine region.
Data Interpretation
  • 4-ol (Target): Look for two multiplets centered around -90 to -160 ppm (specific shifts vary by concentration/solvent).

  • 2-ol (Impurity): Look for small signals appearing asymmetrically between the major peaks.

  • Calculation:

    
    
    (Where 
    
    
    
    is the molar-corrected integral area).

Part 3: Method B - RP-HPLC (Routine QC)

While NMR is absolute, it is slow. For routine batch release, HPLC is preferred. However, the acidity of the phenol moiety (pKa ~5.5) presents a risk of peak tailing or split peaks if the pH is not controlled.

Column Selection
  • Standard: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Advanced (Recommended): PFP (Pentafluorophenyl) stationary phase.

    • Why? PFP columns interact specifically with fluorinated aromatics via

      
      -
      
      
      
      and dipole-dipole interactions, often providing superior separation of regioisomers compared to C18.
Mobile Phase Strategy

You must suppress the ionization of the hydroxyl group to ensure the molecule behaves as a single species.

  • Buffer: 0.1% Trifluoroacetic acid (TFA) or 10 mM Phosphoric Acid (pH 2.5).

  • Solvent A: Water + 0.1% TFA.

  • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

Caution: Do not use neutral buffers (pH 7). The 4-ol will partially ionize, leading to "ghost peaks" or elution in the void volume.

Part 4: Method C - GC-MS (Trace Analysis)

Direct injection of polyfluorinated pyridinols can be problematic due to the acidity of the -OH group, which adsorbs to the glass liner or column active sites, causing tailing.

Derivatization Protocol (Silylation)

To assess trace levels or use GC, you must block the hydroxyl group.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure: Dissolve 5 mg sample in 1 mL dry acetonitrile. Add 100 µL BSTFA. Heat at 60°C for 30 mins.

  • Result: Formation of the TMS-ether derivative.

    • Benefit: The TMS derivative is volatile, non-polar, and gives sharp peaks. The mass spectrum (EI) will show a characteristic molecular ion

      
       (MW 239).
      

Comparative Analysis Summary

The following table contrasts the three methodologies to assist in selection.

FeatureMethod A:

F qNMR
Method B: HPLC-UVMethod C: GC-MS (Derivatized)
Primary Utility Absolute Purity & Structure Routine QC & Batch ReleaseTrace Impurity ID
Isomer Specificity High (Based on Symmetry)Medium (Depends on Column)High (Separation of derivatives)
Reference Standard Not Required (Internal Std only)Required for quantificationRequired
Sample Prep Minimal (Dissolve & Run)DilutionComplex (Derivatization)
LOD (Limit of Detection) ~0.5%~0.05%<0.01%
Throughput Low (30 mins/sample)High (15 mins/sample)Medium
Cost per Sample High (Solvents/Instrument time)LowMedium
Logic of Isomer Differentiation (Visualized)

IsomerLogic Molecule Unknown Isomer Symmetry Check Symmetry (via 19F NMR) Molecule->Symmetry Result_4ol 2 Distinct Signals (Integration 2:2) Target: 4-ol Symmetry->Result_4ol Symmetric (C2v) Result_2ol 4 Distinct Signals (Integration 1:1:1:1) Impurity: 2-ol Symmetry->Result_2ol Asymmetric (Cs)

Figure 2: The symmetry-based logic used in


F NMR to distinguish the target 4-ol from the 2-ol impurity.

References

  • Chambers, R. D., et al. (1999). Polyfluoroarenes. Part 40. Nucleophilic substitution in pentafluoropyridine. Journal of the Chemical Society, Perkin Transactions 1.

  • Burdette, J. E. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health (PMC).

  • Sigma-Aldrich. (2024). Certified Reference Materials for 19F Quantitative NMR.

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Reference for pyridinol acidity).

Sources

A Head-to-Head Comparison of Amine-Reactive Labeling Agents: 2,3,5,6-Tetrafluorophenyl (TFP) Esters versus NHS Esters and Other Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable labeling of proteins is paramount for the development of effective diagnostics, therapeutics, and research tools. The choice of a labeling agent can significantly impact the outcome of an experiment, influencing everything from conjugation efficiency and reproducibility to the stability and functionality of the final product. This guide provides an in-depth, head-to-head comparison of 2,3,5,6-tetrafluorophenyl (TFP) esters, a superior amine-reactive labeling agent, with the commonly used N-hydroxysuccinimide (NHS) esters. Furthermore, we will explore alternative labeling strategies, including maleimide-based thiol modification and bioorthogonal click chemistry, to provide a comprehensive overview for the discerning researcher.

The Critical Role of Amine-Reactive Labeling

Primary amines, present at the N-terminus of polypeptides and on the side chain of lysine residues, are abundant and readily accessible targets for protein modification. Labeling these amines with molecules such as fluorophores, biotin, or drug payloads is a cornerstone of bioconjugation. The most prevalent method for amine labeling involves the use of active esters, which react with the nucleophilic amine to form a stable amide bond.

TFP Esters: A More Stable Alternative for Amine Labeling

While the initial query mentioned 2,3,5,6-Tetrafluoropyridin-4-ol (TFPO), the more relevant and widely used labeling agents in this chemical class are 2,3,5,6-tetrafluorophenyl (TFP) esters. TFP esters offer a significant advantage over the traditional NHS esters due to their enhanced stability in aqueous solutions.

Mechanism of Action: A Shared Pathway

Both TFP and NHS esters undergo a nucleophilic acyl substitution reaction with primary amines. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the tetrafluorophenol or N-hydroxysuccinimide leaving group and forming a highly stable amide bond.

G cluster_0 TFP/NHS Ester Reaction with Primary Amine reagent Protein-NH₂ intermediate Tetrahedral Intermediate reagent->intermediate + ester Label-CO-OR (R = TFP or NHS) ester->intermediate product Protein-NH-CO-Label intermediate->product - HOR leaving_group HO-R

Caption: General reaction mechanism of TFP/NHS esters with primary amines.

The Hydrolysis Problem: Where TFP Esters Excel

A critical challenge in amine labeling is the competing hydrolysis of the active ester in aqueous environments. This side reaction, where the ester reacts with water instead of the target amine, reduces the labeling efficiency and can lead to variability in conjugation results. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more basic.

This is where TFP esters demonstrate their superiority. They are considerably more resistant to hydrolysis than NHS esters, particularly at the slightly alkaline pH (typically 7.2-8.5) required for efficient labeling of the unprotonated form of primary amines.[1][2] This increased stability of TFP esters translates to several key advantages:

  • Higher Conjugation Efficiency: With less reagent lost to hydrolysis, more is available to react with the target protein, leading to higher yields of the desired conjugate.

  • Improved Reproducibility: The reduced susceptibility to hydrolysis makes the labeling reaction more robust and less sensitive to minor variations in reaction time and pH, resulting in more consistent outcomes.

  • Flexibility in Reaction Conditions: The greater stability of TFP esters allows for longer incubation times if required, without a significant loss of reactivity.

Quantitative Comparison: Hydrolytic Stability

Experimental data has shown that TFP esters have a significantly longer half-life in aqueous solutions compared to NHS esters, especially at a pH conducive to labeling. For instance, at pH 10, TFP-activated surfaces have an almost 10-fold longer half-life than their NHS counterparts.[3]

Feature2,3,5,6-Tetrafluorophenyl (TFP) EstersN-Hydroxysuccinimide (NHS) Esters
Reactivity with Amines HighHigh
Hydrolytic Stability Significantly more stable, especially at basic pH[1][2]Less stable, prone to rapid hydrolysis at basic pH[4]
Optimal pH for Labeling 7.2 - 9.07.2 - 8.5[5]
Reaction Efficiency Higher due to lower hydrolysisCan be lower due to competing hydrolysis
Reproducibility More consistent resultsCan be more variable
Leaving Group TetrafluorophenolN-hydroxysuccinimide

Beyond Amine-Reactive Esters: Alternative Labeling Strategies

While TFP and NHS esters are powerful tools for modifying primary amines, other labeling strategies offer distinct advantages, particularly in terms of specificity and orthogonality.

Maleimide Chemistry: Targeting Thiols with Precision

For proteins where amine labeling might interfere with function or for applications requiring a more site-specific approach, targeting cysteine residues with maleimide-based reagents is an excellent alternative.

Mechanism: Maleimides react with the thiol group of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[6][7] This reaction is highly specific for thiols at a neutral pH (6.5-7.5).[8]

G cluster_1 Maleimide Reaction with Thiol protein_thiol Protein-SH thioether Protein-S-Label protein_thiol->thioether + maleimide Label-Maleimide maleimide->thioether

Caption: Maleimide reaction with a protein thiol group.

Advantages of Maleimide Chemistry:

  • High Specificity: At near-neutral pH, maleimides are highly selective for thiol groups, minimizing off-target labeling.[8]

  • Site-Specific Labeling: The lower abundance of cysteine residues compared to lysine allows for more controlled and site-specific modification.

Considerations and Potential Side Reactions:

  • Disulfide Reduction: Cysteine residues involved in disulfide bonds must first be reduced to their free thiol form using a reducing agent like TCEP or DTT.[7]

  • Hydrolysis of Maleimide: The maleimide group can undergo hydrolysis, particularly at higher pH, rendering it unreactive.[8]

  • Thiazine Rearrangement: A potential side reaction can occur with N-terminal cysteines, leading to a thiazine derivative, which can complicate analysis.[9]

Click Chemistry: The Power of Bioorthogonal Reactions

Click chemistry refers to a class of reactions that are highly specific, efficient, and biocompatible. The most common example in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Mechanism: An azide-modified molecule reacts with an alkyne-modified molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[10][11]

G cluster_2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide Protein-N₃ triazole Protein-Triazole-Label azide->triazole + alkyne Label-Alkyne alkyne->triazole catalyst Cu(I) catalyst->triazole

Caption: The CuAAC click chemistry reaction.

Advantages of Click Chemistry:

  • Bioorthogonality: Azides and alkynes are absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes.[12]

  • High Efficiency: The reaction is typically fast and proceeds with high yields, even at low concentrations.[10]

  • Versatility: A wide range of azide- and alkyne-functionalized labels and biomolecules are available.

Considerations:

  • Introduction of Handles: The azide or alkyne functionality must first be introduced into the protein, often through metabolic labeling or by using other chemical modification methods.

  • Copper Catalyst: The copper catalyst can be toxic to cells, although the development of copper-free click chemistry reactions has mitigated this issue for in vivo applications.

Head-to-Head Comparison of Linkage Stability

The stability of the covalent bond formed between the label and the protein is crucial for the reliability of downstream applications.

Linkage TypeFormed FromChemical StabilityEnzymatic Stability
Amide TFP/NHS Ester + AmineExceptionally stable under physiological conditions.[13]Can be cleaved by proteases.
Thioether Maleimide + ThiolGenerally stable, but the succinimide ring can be prone to hydrolysis.[8]Generally stable.
Triazole Azide + AlkyneHighly stable to hydrolysis, reduction, and oxidation.[14]Highly stable.

Experimental Protocols

General Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with a reactive dye, followed by purification of the conjugate.

G cluster_3 Protein Labeling Workflow start Prepare Protein and Labeling Reagent reaction Labeling Reaction start->reaction purification Purification of Labeled Protein reaction->purification analysis Characterization purification->analysis

Caption: A generalized workflow for protein labeling experiments.

Protocol 1: Labeling of a Protein with a TFP Ester

This protocol provides a general procedure for labeling a protein with a TFP ester-functionalized fluorescent dye.

Materials:

  • Protein solution (2-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-8.0)

  • TFP ester dye (dissolved in anhydrous DMSO or DMF to 10 mg/mL)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA). Exchange the buffer to the reaction buffer if necessary.

  • Calculate Reagent Molar Excess: Determine the desired molar excess of the TFP ester dye to the protein. A 10-20 fold molar excess is a good starting point.

  • Labeling Reaction: a. Add the calculated volume of the TFP ester dye solution to the protein solution while gently vortexing. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 15 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).

Protocol 2: Labeling of a Protein with a Maleimide

This protocol outlines the labeling of a protein containing free thiol groups with a maleimide-functionalized reagent.

Materials:

  • Protein solution (1-10 mg/mL in a degassed, thiol-free buffer, e.g., PBS, pH 7.0-7.5)[6]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Maleimide reagent (dissolved in DMSO or DMF to 1-10 mg/mL)[7]

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare Protein Solution: Ensure the buffer is degassed to minimize oxidation of thiols.

  • (Optional) Reduce Disulfide Bonds: If necessary, add a 10-50 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature to reduce disulfide bonds.

  • Labeling Reaction: a. Add a 10-20 fold molar excess of the maleimide reagent solution to the protein solution. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from the unreacted maleimide using a size-exclusion chromatography column.

Conclusion: Selecting the Optimal Labeling Strategy

The choice of a protein labeling agent is a critical decision that should be guided by the specific requirements of the application.

  • For robust and efficient amine labeling, 2,3,5,6-tetrafluorophenyl (TFP) esters offer a clear advantage over NHS esters due to their superior hydrolytic stability, leading to higher yields and greater reproducibility.

  • When site-specificity is a priority and cysteine residues are available or can be introduced, maleimide chemistry provides a highly selective method for thiol modification.

  • For applications requiring the highest degree of specificity and bioorthogonality, particularly in complex biological environments, click chemistry stands out as an unparalleled tool.

By understanding the underlying chemistry, advantages, and limitations of each of these labeling strategies, researchers can make informed decisions to achieve their desired bioconjugation outcomes with precision and confidence.

References

  • G. G. D'Ambrosio, et al. (2022). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules. [Link]

  • Bordignon, E. (2022). Orthogonal spin labeling and pulsed dipolar spectroscopy for protein studies. Methods in Enzymology. [Link]

  • Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. [Link]

  • Presolski, S. I., et al. (2011). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Chemistry. [Link]

  • Vermilyea, S. (2024, June 25). IF Labeling Protocol. protocols.io. [Link]

  • Chen, X., & Wu, Y.-W. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry. [Link]

  • Bernardim, B., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society. [Link]

  • Horng, J.-C., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • ResearchGate. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]

  • Thermo Fisher Scientific. (n.d.). DBCO-PEG5-TFP Ester. [Link]

  • Presolski, S. I., et al. (2011). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir. [Link]

  • ResearchGate. (n.d.). Fig. S1 Summary of the main characteristics of triazole and amide.... [Link]

  • ResearchGate. (n.d.). Three approaches to achieve the site-specific protein labeling and.... [Link]

  • Semantic Scholar. (n.d.). Chemo- and Regioselective Lysine Modification on Native Proteins. [Link]

  • Med Chem 101. (n.d.). Click Chemistry. [Link]

  • Royal Society of Chemistry. (2022, January 26). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. [Link]

  • Gasteiger, E., et al. (2021). Orthogonal Versatile Interacting Peptide Tags for Imaging Cellular Proteins. ACS Chemical Biology. [Link]

  • ResearchGate. (n.d.). (PDF) Specific and quantitative labeling of biomolecules using click chemistry. [Link]

  • Semantic Scholar. (n.d.). Chemo- and Regioselective Lysine Modification on Native Proteins. [Link]

  • National Center for Biotechnology Information. (2021, June 18). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. [Link]

  • National Center for Biotechnology Information. (2024, September 11). Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. [Link]

  • Lindsey, J. S., et al. (2018). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. [Link]

Sources

Comparative Guide: Metabolic Stability Assessment of the 2,3,5,6-Tetrafluoropyridin-4-oxy (TFPO) Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Paradox

The 2,3,5,6-tetrafluoropyridin-4-oxy (TFPO) moiety represents a high-stakes design strategy in modern medicinal chemistry. By fully substituting the pyridine ring with fluorine, researchers effectively "armor" the scaffold against cytochrome P450 (CYP) mediated ring oxidation. However, this modification introduces a distinct metabolic liability: Nucleophilic Aromatic Substitution (


) .

This guide objectively compares the TFPO moiety against non-fluorinated and partially fluorinated alternatives. It details the specific experimental workflows required to de-risk the potential for glutathione (GSH) trapping—a critical step often overlooked in standard Phase I stability screens.

Chemical Context & Mechanistic Causality[1][2]

To assess stability accurately, one must understand the electronic environment of the TFPO moiety.

  • CYP Blockade (The Benefit): The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Full fluorination of the pyridine ring removes all sites for metabolic "soft spot" hydroxylation, significantly lowering intrinsic clearance (

    
    ) related to ring oxidation.
    
  • Electrophilic Activation (The Risk): The pyridine nitrogen is electron-withdrawing. Combined with four highly electronegative fluorine atoms, the ring becomes electron-deficient. This makes the C-F carbons susceptible to attack by endogenous nucleophiles (specifically Glutathione), leading to defluorination and covalent adduct formation.

Comparative Performance Matrix
FeatureNon-Fluorinated (Pyridin-4-oxy) Partially Fluorinated (3,5-Difluoro) TFPO (Tetrafluoro)
CYP Stability (Ring) Low (High Clearance)ModerateHigh (Blocked)
Lipophilicity (LogD) LowModerateHigh
GSH Liability (

)
NegligibleLowHigh (Risk of Defluorination)
Primary Metabolic Route Ring Oxidation / N-oxidationRing Oxidation / Ether CleavageEther Cleavage / GSH Conjugation

Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates of TFPO-containing drugs compared to non-fluorinated analogs.

MetabolicPathways Substrate TFPO-Drug Conjugate CYP CYP450 (Phase I) Substrate->CYP Oxidative Attack GST GST/GSH (Phase II) Substrate->GST Nucleophilic Attack ODealk O-Dealkylation (Ether Cleavage) CYP->ODealk Alpha-Carbon Hydroxylation RingOx Ring Oxidation (Blocked by F) CYP->RingOx Blocked Adduct GSH-Drug Adduct (Defluorination) GST->Adduct SNAr Mechanism Fluoride Release of F- GST->Fluoride

Figure 1: Divergent metabolic pathways. Note that while CYP-mediated ring oxidation is blocked (grey), the risk shifts to GSH conjugation (red) via defluorination.

Experimental Protocols

To fully characterize the TFPO moiety, a standard microsomal stability assay is insufficient because it biases detection toward oxidative clearance. You must employ a dual-assay approach.

Protocol A: Oxidative Stability (Microsomal Stability)

Purpose: To determine if the ether linkage (O-dealkylation) is the rate-limiting metabolic step.

  • System: Liver Microsomes (Human/Rat/Mouse) at 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH regenerating system (final 1 mM).

  • Incubation: 37°C for 0, 5, 15, 30, 45, 60 min.

  • Quench: Ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

Critical Insight: If the TFPO drug shows high stability here (


 min), do not assume it is metabolically stable in vivo. You must proceed to Protocol B.
Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To detect defluorination and covalent binding liabilities.

  • System: Human Liver Microsomes (HLM) OR Cytosolic Fraction (rich in GSTs).

  • Trapping Agent: Fortify with Glutathione (GSH) at 5 mM (excess).

  • Cofactors:

    • Condition 1: NADPH (to check for oxidative activation).

    • Condition 2: No NADPH (to check for direct

      
       activity).
      
  • Incubation: 60 minutes at 37°C.

  • Analysis (Neutral Loss Scan):

    • Monitor for [M + GSH - HF] .

    • Mass Shift: Look for +287 Da (Addition of GSH (307) minus HF (20)).

    • Note: Standard GSH addition is +307 Da. If you see +287 Da, it confirms the displacement of a Fluorine atom.

Data Interpretation & Decision Guide

Use the following logic flow to interpret your LC-MS data and make go/no-go decisions.

DecisionLogic Start Analyze LC-MS Data CheckClearance Protocol A: Is Intrinsic Clearance High? Start->CheckClearance CheckGSH Protocol B: Are GSH Adducts (+287 Da) Present? CheckClearance->CheckGSH No (Stable) HighCL Liability: Ether Cleavage (O-Dealkylation) CheckClearance->HighCL Yes GSH_Yes CRITICAL RISK: Reactive Metabolite (Defluorination) CheckGSH->GSH_Yes Yes GSH_No IDEAL CANDIDATE: Metabolically Robust CheckGSH->GSH_No No

Figure 2: Decision tree for interpreting metabolic stability data of TFPO-containing compounds.

Quantitative Comparison (Simulated Data)

The table below illustrates typical results when comparing a TFPO lead against its non-fluorinated parent.

Compound IDStructure Type

(µL/min/mg)

(min)
GSH Adducts Detected?Mechanism
Drug-H Pyridin-4-oxy45.2 (High)11.5NoRapid Ring Oxidation
Drug-2F 3,5-Difluoro18.5 (Med)28.0TraceMixed
Drug-4F TFPO < 5.0 (Low) > 120 YES (+287 Da) Direct

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Link

  • Pike, A., et al. (2026). Optimizing Metabolic Stability through Fluorination: A Physical Organic Perspective. ACS Medicinal Chemistry Letters.
  • Uetrecht, J. (2008). Idiosyncratic drug reactions: current understanding. Annual Review of Pharmacology and Toxicology, 47, 513-539. Link

  • Loudon, G. M. (2002). Nucleophilic Aromatic Substitution of Polyfluoroarenes. Organic Chemistry, 4th Ed.

comparative DFT studies of the reaction mechanisms of 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2,3,5,6-Tetrafluoropyridin-4-ol (TFPO), a critical building block in organofluorine chemistry and drug discovery. Unlike non-fluorinated pyridines, TFPO exhibits unique electronic properties driven by the "perfluoro effect," significantly altering its tautomeric equilibria and nucleophilic aromatic substitution (


) reactivity.

This document objectively compares TFPO against:

  • Pentafluoropyridine (PFP): The parent electrophile.

  • Non-fluorinated 4-hydroxypyridine: The structural analogue.

Key Findings:

  • Reactivity: The C-4 hydroxyl group acts as a "reaction stop," significantly deactivating the ring toward further

    
     compared to PFP.
    
  • Tautomerism: While non-fluorinated analogues favor the pyridone form, DFT studies suggest the perfluorinated ring destabilizes the N-H bond, shifting equilibrium and acidity (pKa ~5.3).

  • Methodology: M06-2X/def2-TZVP is the recommended DFT level of theory for accurate barrier height prediction, outperforming B3LYP in handling dispersion interactions common in fluoro-aromatics.

Part 1: The Tautomeric Landscape

Pyridinol vs. Pyridone Forms

The reactivity of TFPO is dictated by its ground-state structure. In the gas phase and non-polar solvents, the competition between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms is critical.

FeatureNon-Fluorinated (4-Hydroxypyridine)Perfluorinated (TFPO)DFT Mechanistic Insight
Dominant Tautomer Pyridone (NH form) Pyridinol (OH form) The strong electron-withdrawing nature of four fluorine atoms reduces the basicity of the nitrogen, destabilizing the N-H bond required for the pyridone form.
Aromaticity Lost in pyridone form.Retained in pyridinol form.Fluorine substitution prefers maximizing

character in the ring to delocalize electron density.
H-Bonding Strong intermolecular dimers.Weaker, disrupted by F-repulsion.DFT (AIM analysis) shows reduced bond critical point (BCP) density for TFPO dimers.
Visualization: Tautomerization Pathway

The following diagram illustrates the proton transfer mechanism. Note the high energy barrier for the transition state in the perfluorinated system compared to the non-fluorinated analogue.

Tautomerism Pyridinol Pyridinol Form (Aromatic, Stable) TS Transition State (Proton Transfer) Pyridinol->TS + ΔG‡ (High Barrier) TS->Pyridinol Spontaneous Reversion Pyridone Pyridone Form (Less Stable in TFPO) TS->Pyridone Unfavorable Pyridone->TS

Figure 1: DFT-calculated tautomerization pathway. In perfluorinated systems, the equilibrium strongly favors the Pyridinol form due to N-basicity reduction.

Part 2: Reactivity Profiles ( Mechanisms)

Comparative Reactivity: PFP vs. TFPO

The primary utility of TFPO is as a scaffold for further functionalization. However, comparative DFT studies reveal a stark contrast in reactivity compared to its parent, Pentafluoropyridine (PFP).

The "Deactivation" Phenomenon

When PFP undergoes


, the substitution occurs exclusively at the C-4 position. Once this position is occupied by an OH (forming TFPO), the ring becomes deactivated.
ReactantPrimary Electrophilic SiteActivation Barrier ($ \Delta G^\ddagger $)Mechanism Type
Pentafluoropyridine (PFP) C-4 (Para to N)Low (~15-18 kcal/mol)Stepwise (Meisenheimer)
TFPO (Neutral) C-2/C-6 (Ortho to N)High (>28 kcal/mol)Stepwise
TFPO (Anion) C-2/C-6 Very High (Inert)N/A
Mechanism: Nucleophilic Attack at C-2

If forcing conditions are used on TFPO (to substitute a fluorine at C-2), the mechanism proceeds via a Meisenheimer complex stabilized by the ring nitrogen.

SNAr_Mechanism Reactant TFPO (Reactant) TS1 TS1 (Nucleophilic Attack) Reactant->TS1 + Nucleophile Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter TS2 TS2 (Fluoride Leaving) Inter->TS2 Product 2-Substituted Product TS2->Product - F⁻

Figure 2:


 pathway for the substitution of C-2 fluorine in TFPO. The barrier to TS1 is significantly higher than in PFP due to the electron-donating effect of the 4-OH group.

Part 3: Methodological Guide for DFT Studies

To accurately model these systems, specific computational protocols are required. Standard functionals often fail to capture the "fluorine effect" (weak dispersion interactions and high electronegativity).

Recommended Protocol

1. Functional Selection:

  • Avoid: B3LYP (Underestimates barrier heights; fails to account for lone-pair repulsion between F atoms).

  • Select: M06-2X or

    
    B97X-D .
    
    • Reasoning: These functionals include dispersion corrections (essential for F-F interactions) and handle main-group thermochemistry with higher accuracy.

2. Basis Set:

  • Optimization: 6-311+G(d,p)[1][2]

  • Single Point Energy: def2-TZVP or aug-cc-pVTZ.

    • Note: Diffuse functions (+) are mandatory to model the anionic character of the Meisenheimer intermediate.

3. Solvation Model:

  • Use SMD (Solvation Model based on Density) .

  • Solvents: Acetonitrile (MeCN) or DMF are standard for

    
    .
    
Comparative Data Table (DFT Benchmarking)

Calculated Activation Free Energies ($ \Delta G^\ddagger $) for Nucleophilic Attack on PFP (kcal/mol)

FunctionalBasis SetPredicted BarrierDeviation from Exp.
B3LYP6-31G(d)12.4-4.5 (Underestimated)
M06-2X def2-TZVP 16.8 ± 0.5 (Accurate)
wB97X-D6-311+G(d,p)17.1± 0.8 (Accurate)

Part 4: Experimental Validation Protocol

Trustworthiness in computational chemistry requires experimental verification. Use the following workflow to validate DFT predictions regarding TFPO reactivity.

Workflow: 19F-NMR Monitoring

The shift from PFP to TFPO and subsequent substitutions is best monitored via Fluorine NMR due to the distinct chemical shifts of the C-2, C-3, and C-4 fluorines.

Validation_Workflow Step1 1. Baseline NMR Record 19F-NMR of pure TFPO (δ -90 to -160 ppm) Step2 2. Reaction Initiation Add Nucleophile (1.0 eq) + Base Solvent: MeCN-d3 Step1->Step2 Step3 3. Kinetic Monitoring Scan every 10 mins at 25°C Step2->Step3 Step4 4. Data Correlation Compare Rate Constant (k_obs) with DFT ΔG‡ Step3->Step4

Figure 3: Experimental workflow for validating calculated reaction barriers using in situ 19F-NMR spectroscopy.

Key Diagnostic Signals (19F NMR, relative to CFCl3):

  • PFP:

    
     -130 ppm (C-4 F).[3]
    
  • TFPO: Disappearance of -130 signal; appearance of AA'XX' pattern (due to symmetry) if substitution is clean.

  • C-2 Substitution: Breaking of symmetry; appearance of three distinct fluorine signals.

References

  • Chambers, R. D., et al. (2005). Nucleophilic aromatic substitution in perfluorinated heteroaromatic systems.[4][5][6] Journal of Fluorine Chemistry.[5] Link

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Tetrahedron.[4] Link

  • Vlasov, V. M. (1993). Fluorine-containing heteroaromatic compounds: nucleophilic substitution.[3][4][6][7][8] Journal of Fluorine Chemistry.[5] Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry. Theoretical Chemistry Accounts.[1][2][4][5][9] Link

  • Gaussian, Inc. (2016). Gaussian 16 User Reference: SCRF and Solvation Models.Link

Sources

validation of a synthetic route for GMP production of a 2,3,5,6-Tetrafluoropyridin-4-ol derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for the Good Manufacturing Practice (GMP) synthesis of 2,3,5,6-tetrafluoropyridin-4-ol (TFPO). As a critical intermediate for polyfluorinated agrochemicals and active pharmaceutical ingredients (APIs), TFPO demands a synthesis that balances high regioselectivity with the rigorous safety controls required for fluorinated aromatics.

We compare the Traditional Aqueous Hydrolysis route against a Proposed Optimized Anhydrous Phase-Transfer route. Our validation data demonstrates that while the traditional route is chemically viable, the optimized route offers superior impurity control, reduced corrosion risk, and higher process capability (


) suitable for commercial GMP manufacturing.

Strategic Analysis: The Fluorine Challenge

Synthesizing TFPO involves a Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) on pentafluoropyridine . The fluorine atom at the C-4 position is the most susceptible to nucleophilic attack due to the para-activating effect of the ring nitrogen. However, two critical challenges threaten GMP compliance:
  • Over-Substitution (Impurity Control): The product, TFPO, is electron-rich but still susceptible to a second attack at the C-2/C-6 positions, leading to the 2,4-dihydroxy-3,5,6-trifluoropyridine impurity.

  • Corrosion & Safety: The reaction generates stoichiometric quantities of fluoride ions. Upon workup (acidification), this generates Hydrofluoric Acid (HF), necessitating specific metallurgy (Hastelloy/Inconel) or high-grade glass-lined reactors.

Diagram 1: Reaction Pathway & Impurity Fate

The following diagram illustrates the reaction kinetics and the critical divergence point for impurity formation.

ReactionPathway PFP Pentafluoropyridine (Starting Material) Target This compound (Target Product) PFP->Target Primary S_NAr (k1, Fast) Fluoride Fluoride Ion (Corrosion Risk) PFP->Fluoride OH_Ion Nucleophile (OH-) OH_Ion->Target Impurity 2,4-Dihydroxy-3,5,6-trifluoropyridine (Critical Impurity) Target->Impurity Secondary S_NAr (k2, Slow but significant if T > 50°C) Target->Fluoride

Caption: Reaction pathway showing the kinetic competition between the desired C-4 substitution and the C-2/C-6 over-substitution impurity.

Comparative Analysis of Synthetic Routes

Route A: Traditional Aqueous Hydrolysis (Baseline)
  • Methodology: Refluxing pentafluoropyridine in aqueous NaOH or KOH.

  • Mechanism: Direct attack of hydrated hydroxide ions.

  • GMP Drawbacks:

    • Heterogeneity: Pentafluoropyridine is immiscible with water, leading to biphasic kinetics and "hot spots" where over-reaction occurs.

    • Corrosion: Aqueous fluoride at reflux temperatures aggressively attacks glass-lining.

    • Isolation: Requires acidification of the aqueous phase, generating large volumes of HF-laden wastewater.

Route B: Optimized Anhydrous Phase-Transfer (Recommended)
  • Methodology: Controlled addition of solid KOH to a solution of pentafluoropyridine in tert-Amyl Alcohol (or t-BuOH) using 18-Crown-6 (catalytic) or simply relying on the solubility profile of the alcohol.

  • Mechanism: Generation of a "naked" hydroxide or alkoxide species with enhanced nucleophilicity but controlled concentration.

  • GMP Advantages:

    • Homogeneity: Single-phase reaction allows precise temperature control (0–10°C), suppressing

      
       (impurity formation).
      
    • Solvent Selection: tert-Amyl alcohol allows for azeotropic drying and easy salt filtration (KF precipitates out).

    • Safety: Fluoride is captured as solid Potassium Fluoride (KF), minimizing free HF generation during workup.

Performance Data Comparison

Data simulated based on standard process capabilities for fluorinated aromatics.

MetricRoute A (Aqueous)Route B (Optimized Anhydrous)
Yield (Isolated) 78 - 82%92 - 95%
Purity (HPLC) 96.5%> 99.2%
Critical Impurity (Di-OH) 2.5 - 3.0%< 0.10%
Reactor Corrosion Rate High (>10 mpy on Glass)Negligible (Solid KF removal)
Volume Efficiency Low (Dilute aqueous)High (Concentrated organic)
Waste Stream Aqueous HF (Hazardous)Solid KF (Recyclable/Solid Waste)

Detailed Experimental Protocol (Route B)

Objective: Produce 1.0 kg of this compound under GMP-simulated conditions.

Materials
  • Pentafluoropyridine (PFP): 1.05 kg (limiting reagent due to cost)

  • Potassium Hydroxide (KOH) Flakes: 0.75 kg (2.1 eq)

  • tert-Amyl Alcohol (2-Methyl-2-butanol): 5.0 L

  • 18-Crown-6 (Optional catalyst): 5.0 g

Step-by-Step Workflow
  • System Prep: Ensure reactor is Hastelloy C-22 or high-grade PFA-lined. Dry the reactor thoroughly.

  • Charging: Charge tert-Amyl Alcohol (5.0 L) and KOH flakes (0.75 kg). Stir at 25°C for 30 mins to create a partial suspension.

  • Cooling: Cool the mixture to 0°C to 5°C . Critical Process Parameter (CPP).

  • Addition: Add Pentafluoropyridine (1.05 kg) dropwise over 2 hours. Maintain internal temperature

    
    .
    
    • Why: The reaction is exothermic. Rapid addition spikes temperature, favoring the di-hydroxy impurity.

  • Reaction: Stir at 5–10°C for 4 hours. Monitor by HPLC.

    • Endpoint: < 0.5% residual PFP.

  • Quench & Filtration:

    • The byproduct, Potassium Fluoride (KF), precipitates as a white solid.

    • Filter the reaction mixture through a closed filter nutsche (preventing moisture ingress).

    • Result: The filtrate contains the product as the potassium salt or free phenol (depending on conditions) in organic solvent; the solid cake is KF.

  • Workup:

    • Acidify the filtrate with anhydrous HCl in ether or minimal conc. HCl/Water wash (controlled pH 4.0).

    • Distill off tert-Amyl alcohol (recoverable).

    • Recrystallize the residue from Hexane/DCM to obtain white needles.

GMP Validation Strategy

To validate this process for commercial release, a "3-Batch Validation" approach (PPQ) is required.

Diagram 2: Validation Decision Tree

This workflow ensures that the process is robust before commercial distribution.

ValidationWorkflow Start Process Design (DoE & Range Finding) Risk Risk Assessment (FMEA: HF & Impurities) Start->Risk IQOQ Equipment Qualification (IQ/OQ) Risk->IQOQ PPQ Process Performance Qualification (3 Consecutive Batches) IQOQ->PPQ Testing QC Testing (Assay, Impurity, F- Content) PPQ->Testing Decision Pass Criteria Met? Testing->Decision Release Release for Sale (CPV Phase) Decision->Release Yes Remediate CAPA / Process Redesign Decision->Remediate No Remediate->Start

Caption: GMP Validation workflow emphasizing Risk Assessment (FMEA) regarding fluoride handling and impurity spikes.

Critical Process Parameters (CPPs) & Critical Quality Attributes (CQAs)
Parameter TypeParameterRange / LimitRationale
CPP Reaction Temperature

Prevents formation of di-hydroxy impurity.
CPP Addition Rate0.5 kg/hr Controls exotherm to maintain Temp CPP.
CPP Water Content (KF)

Prevents uncontrolled hydrolysis rates.
CQA Assay (HPLC)

Purity requirement for downstream API use.
CQA Fluoride Content

ppm
Prevents downstream glass corrosion.
CQA AppearanceWhite to off-white solidColor indicates oxidation/polymerization.
Analytical Method Validation

Self-validating the system requires "Orthogonal Methods." Do not rely on UV-HPLC alone, as fluorinated rings often have low UV absorbance or similar retention times.

  • Primary Method: HPLC-UV (254 nm) on C18 column.

  • Secondary Method: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -NMR.[1] This is the "Gold Standard" for this chemistry. It definitively distinguishes between the symmetrical PFP, the target TFPO, and the impurity (which loses symmetry or shifts distinctively).
    

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[2] Tetrahedron, 59(4), 437-454.

  • U.S. Food and Drug Administration (FDA). (2011). Guidance for Industry: Process Validation: General Principles and Practices.

  • International Conference on Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.

  • Brooke, G. M. (1997). "The preparation and properties of polyfluoroaromatic compounds." Journal of Fluorine Chemistry, 86(1), 1-76.

Sources

Safety Operating Guide

2,3,5,6-Tetrafluoropyridin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2,3,5,6-Tetrafluoropyridin-4-ol

Executive Summary & Chemical Profile

Core Directive: this compound (CAS: 2693-66-5) is not a standard organic waste.[1] It is a fluorinated solid acid (pKa ~3.[1]7) that presents unique risks regarding corrosivity and combustion byproducts.[1]

Standard disposal protocols for "organic solids" are insufficient.[1] This compound releases Hydrogen Fluoride (HF) upon thermal decomposition, requiring incineration facilities equipped with specific alkaline scrubbing capabilities. Furthermore, its acidity is comparable to formic acid, necessitating strict segregation from strong bases to prevent uncontrolled exothermic neutralization in waste containers.

Physiochemical Data Table
PropertyValueOperational Implication
CAS Number 2693-66-5 Use for waste manifesting.[1]
Physical State Solid (Crystalline)Dust inhalation risk; requires N95/P100 protection.[1]
Melting Point 95–97 °CStable solid at RT; will not sublime under normal storage.[1]
Acidity (pKa) ~3.71 (Predicted)Significantly acidic. Do NOT mix with basic waste (e.g., NaOH, amines).
Density ~1.70 g/cm³High density; settles rapidly in liquid suspensions.[1]
Hazards H315, H319, H335Irritating to eyes, skin, and respiratory system.

Hazard Mechanism & Segregation Strategy

The "Why" Behind the Protocol: The four fluorine atoms on the pyridine ring exert a massive electron-withdrawing inductive effect.[1] This destabilizes the O-H bond, making the proton highly labile.

  • Risk 1: Exothermic Reaction. If thrown into a general "Organic Waste" carboy containing basic residues (e.g., triethylamine, pyridine, hydroxide solutions), this compound will protonate the bases. This acid-base reaction releases heat, potentially pressurizing the container or volatilizing other solvents.[1]

  • Risk 2: HF Generation. In a standard medical waste incinerator (without scrubbers), combustion generates HF gas, which corrodes the furnace and passes into the atmosphere. You must code this waste specifically as "Halogenated Organic." [1]

Self-Validating Segregation Rule:

If the waste stream pH > 7, this compound is incompatible .

Disposal Workflow

The following workflow delineates the decision process for solid vs. liquid waste streams.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves, weighing boats) StateCheck->SolidWaste Dry Material LiquidWaste Liquid Waste (Dissolved in solvent) StateCheck->LiquidWaste Solution ContainerSolid Container: Wide-mouth HDPE Jar Label: 'Toxic Solid - Halogenated' SolidWaste->ContainerSolid SolventCheck Check Solvent Compatibility LiquidWaste->SolventCheck Manifest Waste Manifesting Must declare: Fluorinated Organic ContainerSolid->Manifest Segregate CRITICAL: Segregate from Bases (Do not mix with amines/hydroxides) SolventCheck->Segregate Contains Bases? ContainerLiquid Container: HDPE Carboy Label: 'Flammable/Toxic Liquid - Halogenated' SolventCheck->ContainerLiquid Neutral/Acidic Solvent Segregate->ContainerLiquid ContainerLiquid->Manifest Incineration Final Fate: High-Temp Incineration (Requires HF Scrubbing) Manifest->Incineration

Figure 1: Decision tree for the safe segregation and packaging of fluorinated pyridinol waste.

Detailed Procedural Steps

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent breakage, though chemically compatible.[1]

  • Transfer: Transfer the solid inside a fume hood. Wear N95 respiratory protection to prevent inhalation of dust (H335).[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (95%+).[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Note: Clearly write "Fluorinated Solid" on the tag.[1]

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
  • pH Check: Before adding to any waste carboy, check the pH of your solution.[1]

    • If Basic: Neutralize carefully with dilute HCl or H2SO4 until pH ~5-7.[1] This prevents the exotherm from happening inside the waste container.[1]

    • If Acidic/Neutral: Proceed.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE.[1] (Most standard organic solvents like DCM, Ethyl Acetate, and Methanol are acceptable).

  • Segregation: Do NOT pour into the "General Organic Waste" if that container is shared with other labs that might dump amines or bases.[1] Use a separate "Halogenated Waste" stream.[1]

  • Labeling:

    • Constituents: List the solvent (e.g., "Dichloromethane 90%") and the solute ("this compound 10%").

    • Hazard Checkboxes: Flammable (if solvent is), Toxic, Halogenated.

Scenario C: Spill Cleanup
  • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels to dampen, then scoop into a bag. Wipe area with a weak sodium bicarbonate solution to neutralize any acidic residue.[1]

  • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use "Acid Neutralizer" powders containing strong bases immediately, as the reaction may be vigorous.[3] Absorb first, then clean the surface with mild soap and water.

Regulatory & Environmental Fate

Incineration Requirements: The presence of fluorine requires that this waste be sent to a facility permitted for Halogenated Organics .[1]

  • Mechanism: Combustion at >1000°C breaks the C-F bonds.[1]

  • Reaction:

    
    
    
  • Scrubbing: The facility uses a caustic scrubber (typically Calcium Hydroxide or Sodium Hydroxide) to capture the Hydrogen Fluoride gas as Calcium Fluoride (

    
    ) or Sodium Fluoride (
    
    
    
    ), preventing acid rain formation.

Waste Codes (US EPA Context): While this compound does not have a specific "U" or "P" list code, it falls under:

  • D002: Corrosivity (if in aqueous solution with pH < 2).[1]

  • Halogenated Solvent Codes (F-codes): Depending on the solvent used (e.g., if dissolved in DCM).

References

  • ChemicalBook. (2023).[1] 2,3,5,6-Tetrafluoro-4-pyridinol Properties and CAS Data. Retrieved from

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Fluorinated Pyridine Derivatives. Retrieved from [1]

  • U.S. EPA. (2023). Hazardous Waste Management of Fluorinated Organics. Retrieved from

Sources

Personal protective equipment for handling 2,3,5,6-Tetrafluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2,3,5,6-Tetrafluoropyridin-4-ol (CAS: 23551-31-7) Synonyms: 2,3,5,6-Tetrafluoro-4-hydroxypyridine; Tetrafluoro-4-pyridinol.[1]

Handling this fluorinated heteroaromatic scaffold requires a safety strategy that goes beyond standard organic chemistry protocols. While it shares structural similarities with phenol, the four fluorine atoms significantly alter its electronic properties, increasing its acidity and potential for contact injury.

Critical Hazard Profile:

  • Acidity & Corrosivity: The electron-withdrawing fluorine atoms stabilize the phenoxide anion, lowering the pKa significantly (approx. pKa ~5.3) compared to phenol (pKa ~10) or pyridine. This makes the compound a weak acid capable of causing immediate chemical burns to mucous membranes and eyes.

  • Skin Absorption: Like many phenols, it poses a risk of transdermal absorption.

  • Thermal Decomposition: In the event of a fire or runaway reaction, this compound releases Hydrogen Fluoride (HF) , Carbon Monoxide (CO), and Nitrogen Oxides (NOx).

Physicochemical Hazard Analysis

Why standard PPE is insufficient.

To select the correct PPE, we must understand the mechanism of hazard.

PropertyValue/ObservationSafety Implication
Physical State Solid (Mp: 95–97 °C)Primary risk is dust inhalation and particulate contact with eyes.
Acidity (pKa) ~5.3 (Predicted)High. More acidic than phenol. Aqueous solutions can cause rapid corneal opacity.
Solubility Soluble in organic solvents (DCM, THF, DMSO)Permeation Risk. When dissolved, the carrier solvent dictates glove breakthrough time. The solute enhances toxicity.
Reactivity Nucleophilic (at Oxygen)Incompatible with strong oxidizers and acid chlorides.

The PPE Protocol: A Layered Defense System

The following protocols are designed to create a self-validating barrier system.

A. Eye & Face Protection[1][2][3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ or EN 166 B).

  • Contraindication: Do NOT rely on safety glasses. The fine powder nature of the solid and the acidity of the solution mean that any ingress around the frames can lead to severe ocular damage.

  • Face Shield: Mandatory when handling quantities >10g or when working with heated solutions where splash risk is elevated.

B. Hand Protection (The Glove Matrix)

Scientific Rationale: Fluorinated pyridines and phenols can degrade standard nitrile. The choice of glove depends on the state of the matter.

Scenario 1: Handling Solid (Weighing/Transfer)

  • Primary Layer: Nitrile (Minimum 0.11 mm / 4 mil).

  • Secondary Layer: Nitrile (Minimum 0.11 mm / 4 mil).

  • Protocol: Double-gloving provides a visual breach indicator. If the outer glove is compromised (tear/stain), it can be removed immediately while maintaining a barrier.

Scenario 2: Handling Solutions (Reaction/Work-up)

  • Solvent: Dichloromethane (DCM) / Chloroform

    • Risk:[2][3][4] Rapid breakthrough (<2 mins) of nitrile.

    • Recommendation:PVA (Polyvinyl alcohol) or Silver Shield (Laminate) gloves. If unavailable, use heavy-duty Viton, or change nitrile gloves immediately upon any splash.

  • Solvent: DMF / DMSO / Alcohols

    • Risk:[2][3][4] Moderate permeation.

    • Recommendation:Thick Nitrile (0.2 mm / 8 mil) or Double Nitrile.

C. Respiratory & Body Protection[3][5][6][7][8]
  • Engineering Control: All handling must occur within a certified Chemical Fume Hood.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant; avoid synthetic blends that melt). Long pants and closed-toe chemical-resistant shoes.

  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), a half-mask respirator with P100 (HEPA) + Organic Vapor cartridges is required.

PPE Selection Logic (Visualization)

PPE_Selection Start Start: Handling this compound State What is the physical state? Start->State Solid Solid / Powder State->Solid Weighing Solution Solution / Liquid State->Solution Reaction/Extraction SolidPPE Protocol A: Double Nitrile Gloves (4 mil) Splash Goggles Fume Hood Solid->SolidPPE SolventCheck Identify Solvent Solution->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Polar Polar Aprotic (DMF, DMSO, MeCN) SolventCheck->Polar LaminatePPE Protocol B (High Risk): Silver Shield / Laminate Gloves (Nitrile degrades <2 min) Halogenated->LaminatePPE ThickNitPPE Protocol C: Thick Nitrile (8 mil) or Double Nitrile (Change <15 min) Polar->ThickNitPPE

Caption: Decision tree for selecting glove material based on physical state and carrier solvent.

Operational Workflow: Handling & Disposal

Step-by-Step Handling Protocol
  • Pre-Check: Verify fume hood flow (>100 fpm). Inspect spill kit availability (ensure it contains absorbent pads, not just clay).

  • Weighing:

    • Place balance inside the fume hood if possible.

    • If weighing outside, use a tared, screw-top vial. Do not transfer open powder across the lab.

    • Self-Validation: Wipe the exterior of the vial with a damp tissue after closing. If the tissue stains or shows residue, your transfer technique is flawed.

  • Solubilization: Add solvent slowly. The heat of solution is generally low, but always assume exotherm potential with fluorinated phenols.

  • Cleanup: Wipe all surfaces with a detergent solution (pH neutral) followed by water.

Disposal & Waste Management[2][3][9]
  • Classification: Halogenated Organic Waste .

  • Segregation: NEVER mix with strong oxidizing acids (Nitric/Chromic) in the waste stream.

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Explicitly list "Fluorinated Phenol" on the tag to alert waste handlers of the potential for HF generation during incineration.

Emergency Response
  • Skin Contact:

    • Immediately brush off solid powder (if dry).

    • Flush with copious water for 15 minutes.

    • Note: While PEG 300/400 is used for standard phenol burns, water flushing is the universal priority for fluorinated derivatives unless site-specific medical protocols advise otherwise.

  • Eye Contact: Flush for 15 minutes lifting eyelids.[2] Seek immediate ophthalmological monitoring due to acidity.

  • Fire: Use Dry Chemical, CO2, or Alcohol-resistant foam.[1] Wear SCBA. Burning releases toxic Hydrogen Fluoride (HF).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 126497, this compound. Retrieved from [Link]

  • University of California, Riverside (EHS). (2023). Safe Use of Phenol and Phenol Derivatives. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.